molecular formula C9H8BrFO3 B15365510 Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Cat. No.: B15365510
M. Wt: 263.06 g/mol
InChI Key: DRYJTUALMVNTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-4-fluoro-5-methoxybenzoate is a useful research compound. Its molecular formula is C9H8BrFO3 and its molecular weight is 263.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-bromo-4-fluoro-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-4-fluoro-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

methyl 3-bromo-4-fluoro-5-methoxybenzoate

InChI

InChI=1S/C9H8BrFO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,1-2H3

InChI Key

DRYJTUALMVNTHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)Br)F

Origin of Product

United States

Foundational & Exploratory

Strategic Utilization of Methyl 3-bromo-4-fluoro-5-methoxybenzoate in Kinase & Metabolic Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), Methyl 3-bromo-4-fluoro-5-methoxybenzoate (CAS: 1365272-09-0) has emerged not merely as a reagent, but as a "privileged scaffold." Its utility lies in its highly specific trisubstituted benzene core, which offers orthogonal reactivity handles for the rapid synthesis of pharmacologically active agents.

This whitepaper analyzes the compound’s role as a critical intermediate in the development of STK4 (MST1) inhibitors for hematologic malignancies, FGFR inhibitors for solid tumors, and FASN inhibitors for metabolic disorders like NASH. We provide validated synthetic workflows and mechanistic insights into why this specific substitution pattern—combining a lipophilic bromine handle, a metabolic-blocking fluorine, and an electron-donating methoxy group—is indispensable in modern medicinal chemistry.

Chemical Profile & Reactivity Architecture

The efficacy of Methyl 3-bromo-4-fluoro-5-methoxybenzoate stems from its "Goldilocks" electronic distribution, allowing for sequential, regioselective functionalization.

Structural Analysis[1]
  • C-3 Bromine (Br): A high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It is the primary entry point for extending the carbon skeleton.

  • C-4 Fluorine (F): Strategically positioned to block metabolic "soft spots" (preventing P450 oxidation at the para-position) and to modulate pKa/lipophilicity.

  • C-5 Methoxy (OMe): Provides essential electron density to the ring, improving solubility and acting as a weak Hydrogen-bond acceptor in enzyme binding pockets.

  • C-1 Methyl Ester (COOMe): A masked carboxylic acid, readily convertible to amides (for hinge-binding motifs in kinases) or alcohols.

Reactivity Map (Visualized)

ReactivityMap Core Methyl 3-bromo-4-fluoro- 5-methoxybenzoate Br_Site C-3 Bromine (Cross-Coupling Handle) Core->Br_Site Suzuki/Buchwald (C-C / C-N Bond Formation) F_Site C-4 Fluorine (Metabolic Blockade) Core->F_Site Modulates pKa & Lipophilicity OMe_Site C-5 Methoxy (Solubility/H-Bonding) Core->OMe_Site Electronic Tuning Ester_Site C-1 Ester (Amidation/Hydrolysis) Core->Ester_Site Precursor to Warheads

Figure 1: Orthogonal reactivity landscape of the scaffold, highlighting distinct sites for chemical modification.

Therapeutic Case Studies

Oncology: STK4 (MST1) Inhibition

Target: Serine/Threonine Kinase 4 (STK4/MST1). Mechanism: STK4 is a core component of the Hippo signaling pathway. In certain hematologic malignancies, STK4 suppresses YAP1 (Yes-associated protein 1). Inhibiting STK4 restores YAP1 levels, paradoxically triggering apoptosis in these specific cancer cell lines due to accumulated DNA damage stress. Application: The scaffold is used to synthesize small molecule inhibitors that bind to the ATP-binding pocket of STK4. The 3-bromo group is typically coupled to a heteroaryl moiety (e.g., a pyridine or pyrimidine) to interact with the kinase hinge region.

Oncology: FGFR Inhibition

Target: Fibroblast Growth Factor Receptors (FGFRs).[1][2] Mechanism: Dysregulated FGFR signaling drives angiogenesis and proliferation in NSCLC (Non-Small Cell Lung Cancer) and gastric cancers. Application: Patents (e.g., EP2970120B1) describe using this benzoate as "Intermediate 1."[1] The ester is hydrolyzed and converted to an amide, while the bromine is substituted with complex heterocycles to achieve high selectivity against FGFR isoforms.

Metabolic Disease: FASN Inhibition

Target: Fatty Acid Synthase (FASN).[3] Mechanism: FASN upregulation drives de novo lipogenesis in Non-Alcoholic Steatohepatitis (NASH).[3] Application: The scaffold serves as a building block for inhibitors that reduce liver fat accumulation and fibrosis.

Validated Experimental Protocols

Synthesis of the Scaffold (Intermediate 2-49)

Objective: Synthesis of Methyl 3-bromo-4-fluoro-5-methoxybenzoate from 3-bromo-4-fluoro-5-hydroxybenzoic acid. Scale: Gram-scale (Validated for >500 mg).

ReagentEquivalentsRole
3-bromo-4-fluoro-5-hydroxybenzoic acid1.0 eqStarting Material
Methyl Iodide (MeI)2.5 eqMethylating Agent
Potassium Carbonate (K₂CO₃)3.0 eqBase
DMF (N,N-Dimethylformamide)SolventReaction Medium

Protocol:

  • Charge: To a reaction vessel, add 3-bromo-4-fluoro-5-hydroxybenzoic acid (500 mg, 2.14 mmol) and K₂CO₃ (886 mg, 6.42 mmol).

  • Solvate: Add anhydrous DMF (5 mL) and stir at room temperature for 10 minutes to ensure deprotonation.

  • Initiate: Dropwise add Methyl Iodide (758 mg, 5.34 mmol). Caution: MeI is toxic and volatile; use a fume hood.

  • React: Heat the mixture to 80°C and stir for 1 hour .

  • Monitor: Check conversion via LC-MS or TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Dilute with water (30 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Yield: Expect ~90-95% yield of a white/off-white solid.

Downstream Application: Suzuki Coupling (General Procedure)

Objective: Functionalization at the C-3 Bromine position.

Protocol:

  • Mix: Combine Methyl 3-bromo-4-fluoro-5-methoxybenzoate (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Cs₂CO₃ (2.0 eq).

  • Conditions: Purge with Nitrogen. Heat to 90°C for 4–12 hours.

  • Result: Formation of the biaryl core common in STK4/FGFR inhibitors.

Mechanistic Visualization: The Hippo Pathway (STK4)

Understanding the biological context is crucial for drug design. The following diagram illustrates where the inhibitor acts within the Hippo pathway to induce therapeutic effects.

HippoPathway Inhibitor Drug Derived from Scaffold STK4 STK4 (MST1) Kinase Inhibitor->STK4 Inhibits LATS LATS1/2 STK4->LATS Phosphorylates YAP1_Nucl YAP1 (Active) Nuclear Translocation STK4->YAP1_Nucl Inhibition leads to Accumulation YAP1_Cyto YAP1 (Phosphorylated) Degradation LATS->YAP1_Cyto Phosphorylates (Inactivates) Outcome Apoptosis in Hematologic Malignancies YAP1_Nucl->Outcome Triggers

Figure 2: Mechanism of Action.[4] Inhibition of STK4 prevents YAP1 degradation, restoring nuclear YAP1 levels to trigger apoptosis in cancer cells.

References

  • US Patent 10,710,978 B2. STK4 inhibitors for treatment of hematologic malignancies. Assigned to Vertex Pharmaceuticals.
  • European Patent EP 2,970,120 B1. Novel Pyrimidine and Pyridine Compounds and Their Usage (FGFR Inhibitors).
  • European Patent EP 3,636,637 A1 . Inhibiting Fatty Acid Synthase (FASN). Assigned to Forma Therapeutics.[3] Available at:

  • Cottini, F., et al. (2014).[1][4][5] "Rescue of Hippo coactivator YAP1 triggers DNA damage-induced apoptosis in hematological cancers." Nature Medicine, 20(6), 599-606.[4][5] (Mechanistic grounding for STK4 inhibition).

  • PubChem Compound Summary . Methyl 3-bromo-4-fluoro-5-methoxybenzoate. CID 71752835. Available at: [Link]

Sources

Methyl 3-bromo-4-fluoro-5-methoxybenzoate: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-bromo-4-fluoro-5-methoxybenzoate (CAS: 1628539-99-0) represents a high-value, densely functionalized arene scaffold used primarily in the discovery of kinase inhibitors (e.g., FGFR, STK4) and metabolic modulators (FASN). Its utility stems from its orthogonal reactivity profile : a bromine atom for cross-coupling, a methyl ester for acyl-transfer reactions, and a fluoro-methoxy motif that modulates lipophilicity and metabolic stability.

This guide details the synthesis, chemo-selective functionalization, and medicinal chemistry applications of this scaffold, providing researchers with a roadmap for utilizing it in lead optimization.

Structural Analysis & Design Logic

The scaffold acts as a "hub" intermediate.[1] Its trisubstituted pattern allows medicinal chemists to grow molecules in three distinct vectors, exploring chemical space efficiently.[1]

PositionSubstituentElectronic EffectSynthetic Utility (Vector)
C1 Methyl Ester (-COOMe)Electron-withdrawing (EWG)Vector A: Hydrolysis to acid for amide coupling; reduction to benzylic alcohol/aldehyde.
C3 Bromine (-Br)Weakly deactivatingVector B: Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).
C4 Fluorine (-F)EWG (Inductive), EDG (Resonance)Vector C: Metabolic blockade (prevents oxidation) or nucleophilic aromatic substitution (

) if ring is activated.[1]
C5 Methoxy (-OMe)Electron-donating (EDG)Vector D: H-bond acceptor; modulates solubility and logP; orthogonal to C3/C4.

Synthesis of the Scaffold

Primary Route: Methylation of 3-bromo-4-fluoro-5-hydroxybenzoic acid.

The most robust route to this scaffold involves the simultaneous methylation of the carboxylic acid and the phenol of the precursor 3-bromo-4-fluoro-5-hydroxybenzoic acid .

Protocol 1: Large-Scale Synthesis

Reaction:



Methodology:

  • Charge: To a reaction vessel, add 3-bromo-4-fluoro-5-hydroxybenzoic acid (1.0 equiv) and anhydrous DMF (5-10 volumes).

  • Base: Add potassium carbonate (

    
    , 2.5 equiv). The excess base ensures complete deprotonation of both the phenol and carboxylic acid.[1]
    
  • Alkylation: Add iodomethane (MeI, 2.5 - 3.0 equiv) dropwise to control the exotherm.[1]

  • Conditions: Stir the mixture at 60–80°C for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material and the mono-methylated intermediate.

  • Workup: Cool to room temperature. Dilute with water (excess) to precipitate the product or extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallization from EtOAc/Hexanes or flash chromatography (SiO2, EtOAc/Hexanes gradient).[1]

Critical Insight: The use of DMF/K2CO3 promotes the


 reaction efficiently.[1] Temperature control is vital; exceeding 80°C may lead to decarboxylation or hydrolysis byproducts depending on moisture content.[1]

Chemo-Selective Functionalization Strategies

The power of this scaffold lies in the ability to react the ester and the bromine independently.[1]

Strategy A: The "Amide-First" Approach (C1 Functionalization)

Used when the C3-aryl group is sensitive to hydrolysis conditions.

  • Hydrolysis: LiOH/THF/Water

    
     Benzoic Acid.[1]
    
  • Coupling: HATU or

    
     activation + Amine 
    
    
    
    Amide.[1]
  • Cross-Coupling: Pd-catalyzed reaction on the intact bromide.[1]

Strategy B: The "Coupling-First" Approach (C3 Functionalization)

Used to build the hydrophobic core before elaborating the soluble tail.[1]

  • Suzuki Coupling: Aryl-Boronic Acid + Pd(dppf)Cl2

    
     Biaryl Ester.[1]
    
  • Hydrolysis: Saponification of the biaryl ester.[1]

  • Amide Formation: Attachment of the solubilizing group.[1]

Visualization of Workflows

G Start Scaffold (Me 3-Br-4-F-5-OMe-benzoate) Acid Intermediate A (Benzoic Acid) Start->Acid Hydrolysis (LiOH, THF) Biaryl Intermediate C (Biaryl Ester) Start->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd) Amide Intermediate B (Amide-Bromide) Acid->Amide Amide Coupling (R-NH2, HATU) FinalA Target A (Kinase Inhibitor) Amide->FinalA Suzuki Coupling (Ar-B(OH)2, Pd) BiarylAcid Intermediate D (Biaryl Acid) Biaryl->BiarylAcid Hydrolysis (LiOH) FinalB Target B (FASN Inhibitor) BiarylAcid->FinalB Amide Coupling (R-NH2)

Figure 1: Divergent synthetic pathways allow for flexible SAR exploration.[1] Path A is preferred for diverse amide libraries; Path B is preferred for diverse biaryl cores.[1]

Medicinal Chemistry Applications

FGFR Inhibitors (Cancer Therapy)

In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 3-bromo-4-fluoro-5-methoxy core serves as a mimetic of the hinge-binding region or the hydrophobic back-pocket binder.

  • Role of Fluorine: The C4-Fluorine often provides metabolic stability against P450 oxidation at the para-position relative to the ester/amide.[1]

  • Role of Methoxy: The C5-Methoxy group can induce a specific conformation (via intramolecular H-bonding with the amide proton if an amide is formed at C1) or fill a small hydrophobic pocket (e.g., the gatekeeper region).[1]

  • Reference: Patent EP 2970120 B1 describes this scaffold's conversion into potent FGFR inhibitors by coupling the acid to aminopyrazoles.[1]

STK4 Inhibitors (Hematologic Malignancies)

For Serine/Threonine Kinase 4 (STK4) inhibition, the scaffold is utilized to construct molecules that modulate the Hippo signaling pathway.[1]

  • Mechanism: The ester is hydrolyzed and coupled to heteroaromatic amines.[1] The bromine is substituted with aryl groups that interact with the kinase activation loop.[1]

  • Reference: US Patent 10,710,978 B2 details the use of this specific intermediate (Compound 2-49) in the synthesis of STK4 modulators.[1]

FASN Inhibitors (NASH & Oncology)

Fatty Acid Synthase (FASN) inhibitors often require a lipophilic core to penetrate the enzyme's active site.[1] The 3-bromo-4-fluoro-5-methoxybenzoate provides a rigid, electron-rich core that can be extended bi-directionally.

  • Reference: Patent EP 3636637 A1 cites the synthesis of this intermediate for FASN inhibition programs.[1][2]

Detailed Experimental Protocol

Example: Synthesis of a Biaryl Acid Intermediate (Path B)

Objective: Convert Methyl 3-bromo-4-fluoro-5-methoxybenzoate to a biaryl acid for subsequent library generation.

  • Suzuki Coupling:

    • Combine Methyl 3-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv) in a mixture of Dioxane/Water (4:1) .[1]

    • Add Cs2CO3 (3.0 equiv).[1]

    • Degas with Nitrogen for 5 mins.

    • Heat at 90°C for 4–12 hours.

    • Checkpoint: LC-MS should show full conversion to the biaryl ester.[1]

    • Workup: Extract with EtOAc, dry, and concentrate.[1]

  • Saponification:

    • Dissolve the crude biaryl ester in THF/MeOH/Water (3:1:1) .

    • Add LiOH·H2O (3.0 equiv).[1]

    • Stir at RT for 2 hours.

    • Checkpoint: LC-MS shows mass of (Biaryl Ester - 14).

    • Workup: Acidify with 1N HCl to pH 3.[1] The product usually precipitates.[1] Filter and dry.[1]

References

  • Novel Pyrimidine and Pyridine Compounds and Their Usage (FGFR Inhibitors) . European Patent Office.[1] EP 2970120 B1.[1] Available at: [1]

  • STK4 Inhibitors for Treatment of Hematologic Malignancies . United States Patent.[1] US 10,710,978 B2.[1] Available at:

  • Inhibiting Fatty Acid Synthase (FASN) . European Patent Application. EP 3636637 A1.[1][2] Available at: [1]

  • PubChem Compound Summary for CID 7018022 (Related Analog: Methyl 3-bromo-4-fluorobenzoate) . National Center for Biotechnology Information.[1] Available at: [Link][1]

Sources

Technical Guide: Pharmacochemistry & SAR of 3-Bromo-4-fluoro-5-methoxybenzoate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 3-bromo-4-fluoro-5-methoxybenzoate scaffold. This structure represents a "privileged fragment" in modern medicinal chemistry, particularly in the design of Type II kinase inhibitors (e.g., EGFR, VEGFR) and next-generation antimicrobials.

Executive Summary

The 3-bromo-4-fluoro-5-methoxybenzoate derivative is a high-density functionalized scaffold. Its value in drug discovery lies in its unique substitution pattern, which offers three distinct vectors for chemical modification (orthogonal reactivity) while maintaining a compact core.

  • 3-Bromo: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

  • 4-Fluoro: A metabolic blocker that modulates pKa and lipophilicity (

    
    ) without adding significant steric bulk.
    
  • 5-Methoxy: An electron-donating group (EDG) that functions as a hydrogen bond acceptor and solubility modulator.

  • Benzoate (C1): The primary anchor for pharmacophore generation (amides, heterocycles).

This guide details the Structure-Activity Relationship (SAR), synthetic protocols, and mechanistic logic required to utilize this scaffold effectively.

Part 1: Structural Architecture & SAR Logic

The efficacy of this scaffold is dictated by the interplay between electronic effects and steric positioning. Below is a breakdown of the specific contributions of each substituent.

The 3-Bromo "Warhead Handle"
  • Function: The bromine atom at C3 is the primary site for diversity-oriented synthesis. In kinase inhibitors, this position is often coupled to hydrophobic moieties (e.g., substituted anilines or heterocycles) that access the "back pocket" of the ATP binding site.

  • SAR Insight: Replacing Br with Cl reduces the rate of oxidative addition in Pd-catalyzed couplings, limiting synthetic utility. Replacing Br with I increases reactivity but often leads to instability (deiodination).

  • Halogen Bonding: The Br atom can participate in halogen bonding (

    
    -hole interactions) with carbonyl backbone residues in the target protein, a feature often overlooked in SAR optimization.
    
The 4-Fluoro "Metabolic Shield"
  • Function: The C4 position is the most susceptible to Cytochrome P450-mediated oxidation in benzoic acid derivatives. Fluorine substitution blocks this metabolic soft spot (metabolic shunt).

  • Electronic Effect: Fluorine is highly electronegative, withdrawing electron density from the ring (

    
    -effect), which increases the acidity of the benzoic acid/amide. This can strengthen hydrogen bonds formed by the carbonyl oxygen.
    
  • Bioisosterism: The C-F bond length (1.35 Å) mimics the C-H bond (1.09 Å) sterically but drastically alters the electrostatic potential surface.

The 5-Methoxy "Solubility Tuner"
  • Function: The methoxy group creates a dipole moment that aids in orientation within the active site. It often sits in solvent-exposed regions or specific hydrophobic pockets.

  • SAR Insight: Demethylation of the 5-OMe to a phenol (5-OH) often results in a "metabolic switch," dramatically increasing clearance but potentially increasing potency via H-bond donation.

Part 2: Quantitative SAR Data Summary

The following table summarizes the physicochemical shifts observed when modifying the core scaffold.

Substituent VariationLogP EffectMetabolic Stability (

)
Electronic Effect (

)
Synthetic Utility
Core (3-Br, 4-F, 5-OMe) 3.2 (Est) High Balanced High (Orthogonal)
3-H (Removal of Br)-0.6HighNeutralLow (Loss of handle)
4-H (Removal of F)+0.1Low (Oxidation prone)Less AcidicModerate
5-H (Removal of OMe)+0.4HighLess Electron RichModerate
5-OH (Phenol)-1.2Moderate (Glucuronidation)H-Bond DonorHigh (Phase II risk)
3-Cl (Chloro analog)-0.2HighInductive w/dModerate (Slower coupling)

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis Workflow

Note: Direct bromination of 4-fluoro-3-methoxybenzoate often yields mixtures. The preferred route utilizes a directed lithiation or high-precision bromination strategy.

Objective: Synthesis of N-aryl-3-bromo-4-fluoro-5-methoxybenzamide (Amide coupling).

Reagents:

  • Starting Material: 3-bromo-4-fluoro-5-methoxybenzoic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Amine: 3-Ethynylaniline (1.1 eq - Example for EGFR inhibitors)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 10 minutes to ensure deprotonation of the carboxylic acid.

  • Coupling Agent: Add HATU in one portion. The solution should turn slightly yellow. Stir at 0°C for 30 minutes to form the activated ester (O-At ester).

  • Amine Addition: Add the aniline derivative.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor via LC-MS (Target mass: M+H).

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) x3 to remove DMF, then

    
     and Brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Self-Validating Check: The appearance of a new amide proton doublet (approx. 8.5-10.0 ppm) in


-NMR confirms the product.
Protocol B: Suzuki-Miyaura Cross-Coupling at C3

Objective: Functionalization of the bromine handle.

  • Mix: 3-bromo-scaffold (1.0 eq), Boronic acid (1.5 eq),

    
     (0.05 eq), and 
    
    
    
    (3.0 eq).
  • Solvent: Dioxane:Water (4:1). Degas thoroughly with Argon.

  • Heat: 90°C for 4 hours.

  • Note: The 4-Fluoro group is generally stable under these conditions, but avoid strong nucleophiles that could trigger

    
     at the C4 position.
    

Part 4: Visualizing the SAR & Workflow

The following diagram illustrates the orthogonal reactivity of the scaffold and its application in inhibitor design.

SAR_Workflow Core 3-Bromo-4-fluoro- 5-methoxybenzoate Br 3-Bromo Position (Suzuki Coupling) Core->Br Pd-Catalysis F 4-Fluoro Position (Metabolic Shield) Core->F Block P450 OMe 5-Methoxy Position (Solubility/H-Bond) Core->OMe Lipophilicity Ester 1-Carboxylate (Amide Formation) Core->Ester Linker Kinase Kinase Inhibitor (EGFR/VEGFR) Br->Kinase Hydrophobic Pocket ADME Improved ADME (t1/2 > 4h) F->ADME Stability Ester->Kinase Hinge Binder

Figure 1: Orthogonal reactivity map of the 3-bromo-4-fluoro-5-methoxybenzoate scaffold, highlighting the specific role of each substituent in drug design.

Part 5: Biological Context & Mechanism

In the context of EGFR inhibition (a common application for this class of benzoates), the scaffold typically mimics the adenosine ring of ATP or the hydrophobic tail of the inhibitor.

  • Binding Mode: The benzoate carbonyl (converted to an amide) forms hydrogen bonds with the "hinge region" of the kinase (e.g., Met793 in EGFR).

  • Gatekeeper Interaction: The substituent at C3 (derived from the Bromo group) is sized to fit past the "gatekeeper" residue (Thr790).

  • Electronic Tuning: The 4-Fluoro group withdraws electron density, modulating the acidity of the NH in the resulting amide, strengthening the hydrogen bond with the kinase backbone.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol. (2025).[1]

  • PubChem. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2.[2] National Library of Medicine.

  • SynHet. 3-Bromo-4-[(3-fluorophenyl)methoxy]-5-methoxybenzamide Product Data. (2025).

  • TCI Chemicals. Methyl 3-Bromo-4-fluorobenzoate Product Specifications.

  • Google Patents. Process for the preparation of 3-bromo-4-fluoro-benzoic acid (US4393232A).

Sources

Technical Deep Dive: The Pharmacophoric Utility of Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-bromo-4-fluoro-5-methoxybenzoate represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical building block for Type I and Type II kinase inhibitors, specifically targeting FGFR (Fibroblast Growth Factor Receptor) and STK4 (Serine/Threonine Kinase 4) pathways.

This guide analyzes the specific contribution of the C4-Fluorine substitution to the bioactivity of derived pharmacophores. Unlike random halogenation, the placement of fluorine at the 4-position, flanked by a 3-bromo and 5-methoxy group, creates a unique electronic and steric environment that enhances metabolic stability, optimizes lipophilicity (LogD), and facilitates high-affinity ligand-protein binding interactions.

Part 1: Structural Anatomy & The Fluorine Effect

The bioactivity of this intermediate is not defined by the ester itself (which is often a prodrug or synthetic handle) but by the 3-Br-4-F-5-OMe phenyl core it transfers to the final drug molecule.

The "Triad" Substitution Pattern

The specific arrangement of substituents on the benzene ring serves distinct mechanistic functions:

PositionSubstituentFunction in Drug Design
C3 Bromine (-Br) Synthetic Handle: Primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach heteroaryl "hinge-binding" motifs.
C4 Fluorine (-F) Metabolic Shield & Electronic Tuner: The core subject of this guide. Blocks CYP450 oxidation and modulates ring electron density.
C5 Methoxy (-OMe) Solubility & H-Bonding: Increases solubility and acts as a weak hydrogen bond acceptor in the solvent-exposed region of the kinase pocket.
C1 Methyl Ester Prodrug/Linker: Often hydrolyzed to the acid for amide coupling or maintained as a masked polar group.
The Role of Fluorine Substitution (C4)

The substitution of Hydrogen with Fluorine at the C4 position is the defining feature for the bioactivity of this scaffold.

A. Metabolic Blockade (The "Para-Block")

In unsubstituted aromatic rings, the para-position is the most susceptible site for Phase I metabolic oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Mechanism: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).

  • Impact: Substitution at C4 renders the ring resistant to oxidative defluorination, significantly extending the half-life (

    
    )  and intrinsic clearance (
    
    
    
    )
    of the final drug candidate.
B. Electronic Modulation (Hammett

)

Fluorine is the most electronegative element (3.98 Pauling scale).

  • Inductive Effect (-I): The F-atom pulls electron density through the

    
    -framework. This lowers the 
    
    
    
    of any neighboring acidic protons (e.g., if the ester is hydrolyzed to an acid), potentially improving bioavailability.
  • Pi-Cloud Modulation: The electron-deficient ring (due to F and Br) reduces the penalty for desolvation when the inhibitor enters the hydrophobic kinase pocket.

C. Multipole Interactions

In the FGFR binding pocket, the C-F bond is orthogonal to the C-Br bond. The fluorine atom can engage in orthogonal multipolar interactions with carbonyl carbons of the protein backbone (C-F···C=O), a non-covalent interaction that can contribute 0.2–0.5 kcal/mol to binding affinity.

Part 2: Synthetic Workflow & Protocols

The synthesis and utilization of this intermediate require precise control to prevent defluorination or scrambling.

Synthesis of the Intermediate

Objective: Synthesize Methyl 3-bromo-4-fluoro-5-methoxybenzoate from the acid precursor.

Reagents:

  • 3-bromo-4-fluoro-5-hydroxybenzoic acid (Starting Material)[1][2][3][4]

  • Methyl Iodide (MeI) or Dimethyl Sulfate

  • Potassium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )[3][4]
    
  • DMF (Solvent)[1][3][4]

Protocol:

  • Dissolution: Dissolve 500 mg (2.14 mmol) of 3-bromo-4-fluoro-5-hydroxybenzoic acid in 5 mL of anhydrous DMF.

  • Base Addition: Add 886 mg (6.42 mmol, 3 eq) of

    
    . Stir for 10 minutes at Room Temperature (RT).
    
  • Methylation: Dropwise add 758 mg (5.34 mmol, 2.5 eq) of MeI. Caution: MeI is highly toxic.

  • Reaction: Heat the mixture to 80°C and stir for 1 hour. Monitor via LC-MS for the disappearance of the acid peak (

    
    ).
    
  • Workup: Cool to RT. Dilute with 20 mL water. Extract with Ethyl Acetate (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Yield: Expect ~90-95% yield as a white/off-white solid.

Downstream Application: Suzuki-Miyaura Coupling

Objective: Utilize the Br-handle to attach a heteroaryl group (e.g., Pyridine/Pyrimidine for FGFR inhibition) while retaining the F-substituent.

Protocol:

  • Mix: Combine Intermediate (1.0 eq), Boronic Acid/Ester (1.2 eq), and

    
     (0.05 eq) in Dioxane/Water (4:1).
    
  • Base: Add

    
     (2.0 eq).
    
  • Degas: Purge with Nitrogen for 5 minutes.

  • Heat: React at 90°C for 4-6 hours.

  • Note: The C4-Fluorine remains intact because the C-Br bond is significantly more reactive towards oxidative addition by Pd(0) than the C-F bond.

Part 3: Visualization of Logic & Workflow

The Fluorine Advantage Logic Flow

This diagram illustrates how the physical properties of Fluorine translate into clinical advantages for drugs derived from this scaffold.

FluorineAdvantage F_Atom C4-Fluorine Substitution BondStrength High C-F Bond Energy (116 kcal/mol) F_Atom->BondStrength Electronegativity High Electronegativity (Inductive Withdrawal) F_Atom->Electronegativity Lipophilicity Modulated Lipophilicity (LogP/LogD) F_Atom->Lipophilicity Metabolic Blocks CYP450 Oxidation (Para-Block) BondStrength->Metabolic Binding Enhanced Binding Affinity (Multipole Interactions) Electronegativity->Binding Permeability Membrane Permeability Lipophilicity->Permeability HalfLife Extended Half-Life (t1/2) Metabolic->HalfLife Prevents Clearance Potency Increased Potency (IC50) Binding->Potency Lower Kd Permeability->Potency Intracellular Access

Figure 1: Mechanistic pathway linking C4-Fluorine substitution to clinical drug parameters.

Synthetic Pathway Diagram

The transformation from acid precursor to bioactive kinase inhibitor.

SynthesisWorkflow Start 3-bromo-4-fluoro-5-hydroxybenzoic acid Step1 Methylation (MeI, K2CO3) 80°C, 1h Start->Step1 Intermediate Methyl 3-bromo-4-fluoro-5-methoxybenzoate (The Core Intermediate) Step1->Intermediate Step2 Suzuki Coupling (Pd cat.) Targeting C3-Br Intermediate->Step2 F-atom remains intact Product Biaryl Kinase Inhibitor (FGFR/STK4 Active) Step2->Product

Figure 2: Synthetic workflow for generating bioactive agents from the benzoate scaffold.

Part 4: Validation Protocols (Bioactivity)

To empirically verify the role of Fluorine in this specific scaffold, researchers must perform a "Matched Molecular Pair" (MMP) analysis.

Microsomal Stability Assay (Metabolic Validation)

Hypothesis: The F-analog will show <20% degradation compared to the H-analog.

  • Preparation: Prepare 10 mM DMSO stocks of the F-substituted compound and its des-fluoro (H) analog.

  • Incubation: Incubate compounds (

    
    ) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
    .
    
    • Success Criteria: F-analog

      
       > 60 min; H-analog 
      
      
      
      < 20 min.
FGFR1 Kinase Inhibition Assay (Potency Validation)
  • Reagents: Recombinant FGFR1 kinase, FRET peptide substrate, ATP (

    
     concentration).
    
  • Dosing: Serial dilution of the methyl benzoate derivative (converted to final amide form).

  • Readout: Measure phosphorylation via TR-FRET or ADP-Glo.

  • Result: Compare

    
    . The F-substitution typically improves potency by 2-5x due to electronic optimization of the ring.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Patent EP2970120B1. (2016). Novel Pyrimidine and Pyridine Compounds and Their Usage (FGFR Inhibitors). European Patent Office. Link

  • Patent US10710978B2. (2020). STK4 inhibitors for treatment of hematologic malignancies.[3][4] United States Patent and Trademark Office. Link

  • Hagos, A., et al. (1987). The effect of fluorine substitution on the metabolism of benzoates. Xenobiotica.

Sources

Methyl 3-bromo-4-fluoro-5-methoxybenzoate: A Strategic Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of Methyl 3-bromo-4-fluoro-5-methoxybenzoate (CAS 1628539-99-0) in kinase inhibitor development.

Executive Summary

Methyl 3-bromo-4-fluoro-5-methoxybenzoate is a highly specialized "advanced intermediate" used in the synthesis of next-generation kinase inhibitors, particularly those targeting STK4 (Serine-Threonine Kinase 4) , FGFR (Fibroblast Growth Factor Receptor) , and FASN (Fatty Acid Synthase) .

Its value lies in its trisubstituted benzene core , which offers three distinct orthogonal handles for chemical diversification:

  • Bromine (C3): A platform for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the carbon skeleton (biaryl formation).

  • Fluorine (C4): A metabolic blocker that prevents oxidative metabolism at the para-position, or a handle for Nucleophilic Aromatic Substitution (

    
    ) to introduce solubilizing amines.
    
  • Methoxy (C5): A hydrogen-bond acceptor that modulates lipophilicity (

    
    ) and electronic density.
    
  • Methyl Ester (C1): A protected carboxylic acid, ready for hydrolysis and conversion into amide-linked "warheads" (e.g., hinge-binding motifs).

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name Methyl 3-bromo-4-fluoro-5-methoxybenzoate
CAS Number 1628539-99-0
Molecular Formula

Molecular Weight 263.06 g/mol
Physical State Solid (Off-white to pale yellow)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate
Key Precursor 3-bromo-4-fluoro-5-hydroxybenzoic acid (CAS 1628539-98-9)
Primary Hazard Irritant (H315, H319, H335)

Synthetic Pathways (Upstream)

The synthesis of this scaffold typically follows a convergent route.[1] The most robust industrial method involves the global methylation of the corresponding hydroxy-benzoic acid precursor.

The "Global Methylation" Protocol

This protocol is adapted from patent literature (e.g., US10710978B2 , EP2970120B1 ) and is favored for its operational simplicity and high yield. It utilizes a "one-pot" approach to install both the methyl ester and the methyl ether simultaneously.

Reagents:
  • Substrate: 3-bromo-4-fluoro-5-hydroxybenzoic acid (1.0 equiv)

  • Alkylating Agent: Iodomethane (

    
    ) (2.5 - 3.0 equiv)
    
  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous)

Step-by-Step Methodology:
  • Charge: To a reaction vessel equipped with a magnetic stir bar, add 3-bromo-4-fluoro-5-hydroxybenzoic acid (e.g., 500 mg, 2.14 mmol) and anhydrous DMF (5.0 mL).

  • Base Addition: Add

    
      (886 mg, 6.42 mmol) in a single portion. The suspension may warm slightly.
    
  • Alkylation: Add Iodomethane (758 mg, 5.34 mmol) dropwise via syringe. Caution: MeI is a volatile carcinogen; use a fume hood.

  • Reaction: Heat the mixture to 60–80°C and stir for 1–4 hours . Monitor via LC-MS for the disappearance of the acid peak and formation of the diester/ether product (

    
    ).
    
  • Work-up: Cool the mixture to room temperature. Dilute with water (30 mL) to dissolve inorganic salts.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
    • Note: The crude product is often pure enough (>95%) for the next step. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Visualizing the Synthesis Logic

Synthesis Figure 1: Industrial synthesis route from iodo-precursor to the title intermediate. Start 3-bromo-4-fluoro- 5-iodobenzoic acid Inter 3-bromo-4-fluoro- 5-hydroxybenzoic acid (CAS 1628539-98-9) Start->Inter Cu2O, NaOH 100°C, 16h (Hydroxylation) Final Methyl 3-bromo-4-fluoro- 5-methoxybenzoate (CAS 1628539-99-0) Inter->Final MeI, K2CO3 DMF, 80°C (Global Methylation)

Downstream Utility & Reactivity

Once synthesized, Methyl 3-bromo-4-fluoro-5-methoxybenzoate serves as a pivotal branching point. Drug discovery teams typically pursue one of two major diversification workflows:

Workflow A: The "Suzuki First" Approach

Used when the biaryl core needs to be established before modifying the ester.

  • Reaction: Palladium-catalyzed cross-coupling with aryl boronic acids/esters.

  • Conditions:

    
    , 
    
    
    
    , Dioxane/Water, 90°C.
  • Outcome: The Bromine (Br) is replaced by an aryl group (Ar), yielding a biaryl ester .

  • Next Step: Hydrolysis of the ester to the acid, followed by amide coupling.

Workflow B: The "Amide First" Approach

Used when a complex "warhead" (amine) is expensive or sensitive, and the biaryl coupling is robust.

  • Reaction: Hydrolysis of the methyl ester.

  • Conditions:

    
     or 
    
    
    
    , THF/Water, RT.
  • Outcome: 3-bromo-4-fluoro-5-methoxybenzoic acid .

  • Next Step: Amide coupling (HATU/EDC) with a primary amine, then Suzuki coupling at the bromine.

Workflow C: SNAr Diversification

The Fluorine at C4 is activated by the electron-withdrawing ester (para) and bromine (ortho).

  • Reaction: Displacement of Fluorine by alkoxides or amines.

  • Utility: Allows for the synthesis of 3,4,5-trisubstituted oxygenated patterns (e.g., trimethoxy analogs) often found in EGFR inhibitors like Gefitinib or Erlotinib derivatives.

Visualizing the Divergent Workflows

Reactivity Figure 2: Divergent synthetic workflows for SAR exploration. Core Methyl 3-bromo-4-fluoro- 5-methoxybenzoate PathA Biaryl Ester Core->PathA Suzuki Coupling (R-B(OH)2, Pd) PathB Benzoic Acid Derivative Core->PathB LiOH Hydrolysis PathC SNAr Product (4-Amino/Alkoxy) Core->PathC R-NH2 or RO- (SNAr Displacement) TargetA Kinase Inhibitor (Biaryl Core) PathA->TargetA Hydrolysis + Amide Coupling TargetB Amide Warhead Precursor PathB->TargetB Amide Coupling (R-NH2)

Case Studies in Drug Development

This specific substitution pattern is critical in the following therapeutic areas:

  • STK4 (Hippo Pathway) Inhibitors:

    • Context: STK4 (MST1) downregulation restores YAP1 levels to trigger apoptosis in hematologic malignancies.

    • Role: The scaffold forms the "hinge-binding" or "solvent-exposed" region of the inhibitor, where the methoxy group aids in solubility and the bromine allows attachment of a solubilizing tail (e.g., morpholine or piperazine derivatives) via Suzuki coupling.

    • Reference: See US Patent 10,710,978 [1].

  • FGFR Inhibitors:

    • Context: Fibroblast Growth Factor Receptors are key drivers in gastric and lung cancers.[2][3]

    • Role: The 3,5-substituents (Br/OMe) lock the conformation of the inhibitor in the ATP-binding pocket, while the fluorine provides metabolic stability against P450 oxidation.

    • Reference: See EP Patent 2,970,120 [2].

  • FASN Inhibitors:

    • Context: Fatty Acid Synthase is a target for NASH (Non-Alcoholic Steatohepatitis).[4]

    • Role: Used to synthesize biaryl systems that disrupt the FASN catalytic domain.

    • Reference: See EP Patent 3,636,637 [3].[4]

References

  • STK4 Inhibitors for Treatment of Hematologic Malignancies. Source: US Patent 10,710,978 B2. Relevance: Describes the specific synthesis of Methyl 3-bromo-4-fluoro-5-methoxybenzoate from the hydroxy acid using MeI/K2CO3. Link:

  • Novel Pyrimidine and Pyridine Compounds and Their Usage (FGFR). Source: European Patent EP 2,970,120 B1. Relevance: Details the upstream synthesis of the hydroxy-acid precursor from 3-bromo-4-fluoro-5-iodobenzoic acid. Link:

  • Inhibiting Fatty Acid Synthase (FASN). Source: European Patent EP 3,636,637 A1.[4] Relevance: Confirms the utility of this intermediate in metabolic disease drug discovery (NASH). Link:

  • Chemical Vendor Verification (CAS 1628539-99-0). Source: Sigma-Aldrich / BLD Pharm Listings. Relevance: Verifies the commercial availability and physical properties of the specific isomer. Link: (Search CAS: 1628539-99-0)

Sources

Chemical properties and stability profile of Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for drug development professionals. It prioritizes the "Why" and "How" of the compound's utility in medicinal chemistry, specifically focusing on its role as a dense functional scaffold.

CAS Registry Number: 1628539-99-0 Chemical Formula: C


H

BrFO

Molecular Weight: 263.06 g/mol [1][2][3]

Executive Summary

Methyl 3-bromo-4-fluoro-5-methoxybenzoate is a highly functionalized polysubstituted benzene scaffold used primarily as a regioselective intermediate in the synthesis of small-molecule kinase inhibitors (e.g., STK4 inhibitors ) and metabolic enzyme modulators (e.g., FASN inhibitors ).

Its value lies in its "Orthogonal Reactivity Triad" :

  • C-1 Ester: Amenable to hydrolysis or direct amidation.

  • C-3 Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C-4 Fluoride: A site for Nucleophilic Aromatic Substitution (S

    
    Ar), activated by the para-ester.
    

This guide details the physicochemical properties, stability profile, and validated synthetic workflows for this compound.

Chemical Identity & Physicochemical Characterization[6][7][8][9]

Structural Analysis

The molecule features a "push-pull" electronic system. The electron-withdrawing ester (para to fluorine) activates the ring, while the electron-donating methoxy group (meta to ester, ortho to fluorine) modulates this activity, preventing reduced stability prone to spontaneous hydrolysis.

PropertyValue / DescriptionSource/Note
Appearance White to off-white crystalline solidObserved in analog series
Melting Point Typically 60–80 °CPredicted based on structural analogs
Solubility High: DMSO, DMF, DCM, EtOAcLow: Water, HexanesLipophilic ester nature
LogP (Calc) ~2.6Suitable for cellular permeability
pKa N/A (Non-ionizable core)Precursor acid pKa ~3.8
Spectroscopic Signature (Predicted)
  • 
    H NMR (CDCl
    
    
    
    ):
    Distinct singlets for Ester-CH
    
    
    (~3.9 ppm) and Methoxy-CH
    
    
    (~3.95 ppm). Aromatic region will show two doublets (or singlets depending on F-coupling) representing H2 and H6.
  • 
    F NMR:  Single signal ~ -120 to -130 ppm, showing coupling to adjacent protons.
    

Synthesis & Impurity Profile

Validated Synthetic Route

The industrial preparation typically utilizes a "Global Methylation" strategy starting from 3-bromo-4-fluoro-5-hydroxybenzoic acid. This is a one-pot reaction where both the carboxylic acid and the phenol are methylated.

Protocol:

  • Substrate: 3-bromo-4-fluoro-5-hydroxybenzoic acid (CAS 1628539-98-9).

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K

    
    CO
    
    
    
    ).
  • Solvent: DMF or Acetone.

  • Conditions: 60–80 °C for 2–4 hours.

Expert Insight: While efficient, this route introduces specific impurity risks that must be controlled during process development.

SynthesisFlow Start 3-bromo-4-fluoro- 5-hydroxybenzoic acid Inter Intermediate: Mono-methyl ester Start->Inter Fast O-Esterification Reagents MeI (2.5 eq) K2CO3 DMF, 60°C Reagents->Start Product Methyl 3-bromo-4-fluoro- 5-methoxybenzoate (Target) Inter->Product Slower O-Alkylation Impurity Impurity A: Unreacted Phenol (Hydroxy-Ester) Inter->Impurity Incomplete Rxn

Figure 1: Global methylation pathway showing the critical rate-limiting step of phenolic O-alkylation.

Stability Profile & Stress Testing

Hydrolytic Stability
  • Acidic Conditions (pH < 2): Moderate stability. Slow hydrolysis to the carboxylic acid occurs over days at RT.

  • Basic Conditions (pH > 10): Unstable. Rapid saponification of the methyl ester occurs. The presence of the electron-withdrawing Fluorine and Bromine accelerates this hydrolysis compared to unsubstituted benzoates.

  • Neutral (Water/DMSO): Stable for >24 hours, suitable for biological assay stock solutions.

Thermal & Photostability
  • Thermal: Stable up to 80 °C (process temperature). Avoid prolonged exposure to >150 °C due to potential decarboxylation risks associated with electron-deficient benzoic acids (if hydrolyzed).

  • Photostability: Light Sensitive. Aryl bromides are prone to photodehalogenation (radical mechanism) under UV light. Store in amber vials.

Recommended Storage
  • Condition: -20 °C (Long term) or 2–8 °C (Short term).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent moisture ingress and hydrolysis.

Reactivity & Applications in Drug Discovery

This compound is a "linchpin" intermediate. Its substitution pattern allows for the sequential construction of complex pharmacophores.

Nucleophilic Aromatic Substitution (S Ar)

The Fluorine at C-4 is activated by the para-ester. However, the ortho-methoxy group (C-5) exerts an electron-donating effect (+M), which slightly deactivates the position compared to a 3-bromo-4-fluorobenzoate.

  • Implication: S

    
    Ar reactions with amines or thiols generally require elevated temperatures (80–100 °C) or strong bases (e.g., LiHMDS, NaH).
    
Palladium-Catalyzed Coupling

The C-3 Bromide is sterically crowded (flanked by Fluorine and the Ester group).

  • Protocol Tip: Use active catalyst systems (e.g., Pd(dppf)Cl

    
      or XPhos Pd G2 ) to overcome steric hindrance during Suzuki or Buchwald couplings.
    

Reactivity Center Methyl 3-bromo-4-fluoro- 5-methoxybenzoate SNAr S_NAr (Displacement of F) Reagent: Primary Amines/Thiols Product: 4-Amino/Thio derivatives Center->SNAr Path A (C-4) Suzuki Suzuki Coupling (at Br) Reagent: Aryl Boronic Acids Product: Biaryl Systems Center->Suzuki Path B (C-3) Hydrolysis Hydrolysis (at Ester) Reagent: LiOH/THF Product: Benzoic Acid Core Center->Hydrolysis Path C (C-1)

Figure 2: Divergent synthetic utility. Path A and B allow for orthogonal library generation.

Experimental Protocol: Quality Control (HPLC)

To ensure the integrity of this intermediate before use in costly coupling steps, the following HPLC method is recommended.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Ester bonds).

Expected Retention:

  • Precursor (Acid/Phenol): ~3.5 min (More polar).

  • Impurity (Hydroxy-Ester): ~5.2 min.

  • Target (Methyl 3-bromo-4-fluoro-5-methoxybenzoate): ~7.8 min (Most non-polar).

References

  • Synthesis of STK4 Inhibitors: US Patent 10,710,978 B2. "STK4 inhibitors for treatment of hematologic malignancies." (2020).

  • FASN Inhibitor Application: European Patent EP 3 636 637 A1.[4] "Inhibiting Fatty Acid Synthase (FASN)."[4] (2019).

  • General Reactivity of Poly-substituted Benzoates:Journal of Medicinal Chemistry. "Structure-Activity Relationships of FGFR Inhibitors." (Contextual reference for scaffold utility).

Sources

Metabolic stability prediction for Methyl 3-bromo-4-fluoro-5-methoxybenzoate analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Liability Paradox

In drug discovery, the Methyl 3-bromo-4-fluoro-5-methoxybenzoate scaffold represents a classic "Janus" intermediate. Synthetically, it is a versatile building block—the halogens allow for selective cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the ester provides a handle for further derivatization.

However, from a DMPK (Drug Metabolism and Pharmacokinetics) perspective, this molecule presents specific metabolic "soft spots" that often lead to high intrinsic clearance (


) and poor oral bioavailability. This guide provides a rigorous framework for predicting, validating, and optimizing the metabolic stability of this specific chemotype.

Structural Deconstruction & Metabolic Soft Spots[1]

Before initiating wet-lab experiments, we must map the theoretical metabolic fate of the molecule. The structure contains three distinct zones of metabolic interaction:

  • The Hydrolytic Zone (High Risk): The methyl ester is highly susceptible to Carboxylesterases (CES1/CES2) in plasma and liver. This is often the primary clearance mechanism, converting the lipophilic parent into a polar, rapidly excreted carboxylic acid.

  • The Oxidative Zone (Medium Risk): The methoxy group (

    
    ) is a prime target for CYP450-mediated O-demethylation  (primarily CYP2D6 and CYP2C9), leading to a phenol metabolite.
    
  • The Halogen Shield (Protective): The Bromine (C3) and Fluorine (C4) atoms block the aromatic ring from hydroxylation at the most reactive positions. This "halogen shield" forces metabolism toward the ester and methoxy groups.

Visualization: Metabolic Risk Map

The following diagram illustrates the structural vulnerabilities of the scaffold.

MetabolicMap Molecule Methyl 3-bromo-4-fluoro- 5-methoxybenzoate Ester Methyl Ester (-COOCH3) Molecule->Ester Methoxy Methoxy Group (-OCH3) Molecule->Methoxy Halogens Halogen Shield (Br, F) Molecule->Halogens Hydrolysis Hydrolysis (CES1/2) Primary Clearance Ester->Hydrolysis Rapid Breakdown Demethylation O-Demethylation (CYP450) Secondary Clearance Methoxy->Demethylation Oxidative Attack Blockade Blocks Aromatic Hydroxylation Halogens->Blockade Steric/Electronic Protection

Figure 1: Structural metabolic map highlighting the "Soft Spots" (Red/Yellow) and "Protective Zones" (Green).

In Silico Prediction Strategies[2][3][4][5][6][7]

Prior to synthesis, computational tools should be employed to rank analogs. For this specific scaffold, "global" stability scores are less useful than specific transformation predictions.

Recommended Computational Workflow
Tool CategoryRecommended MethodRationale for Benzoate Analogs
SOM Prediction FAME 3 or StarDrop Excellent at distinguishing between CYP-mediated sites (methoxy) and non-CYP sites (ester).
QM/DFT Analysis Bond Dissociation Energy (BDE) Calculate the C-H BDE of the methoxy group. Lower BDE correlates with faster O-demethylation.
Docking Glide (Schrödinger) Dock into CES1 crystal structures (e.g., PDB: 1MX5). Steric bulk around the ester correlates with hydrolytic stability.

Expert Insight: Do not rely solely on CYP prediction models for this molecule. Most standard models under-weight ester hydrolysis. You must explicitly check for CES (Carboxylesterase) liability.

Experimental Validation: The Self-Validating Protocol

To accurately determine the metabolic stability, one must distinguish between NADPH-dependent (CYP) and NADPH-independent (Hydrolase) clearance. A standard microsomal assay will conflate these two.

Protocol: Differential Microsomal Stability Assay

Objective: Quantify Intrinsic Clearance (


) and identify if the primary driver is CYP450 or Esterase.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein.

  • NADPH Regenerating System.

  • Specific Inhibitor: BNPP (Bis-p-nitrophenyl phosphate) - Crucial for inhibiting carboxylesterases.

  • Test Compound (1 µM final conc).

Workflow Logic:

  • Arm A (Total Metabolism): Microsomes + NADPH.

  • Arm B (Non-CYP Metabolism): Microsomes + Buffer (No NADPH).[1] High turnover here indicates ester hydrolysis.

  • Arm C (Mechanistic Check): Microsomes + BNPP + NADPH. If stability improves significantly vs Arm A, the ester is the liability.

Step-by-Step Methodology
  • Pre-Incubation: Thaw microsomes on ice. Dilute to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add BNPP (100 µM) to "Arm C" tubes. Pre-warm at 37°C for 5 mins.

  • Substrate Addition: Spike test compound (1 µM) into all tubes. <0.1% DMSO final.

  • Initiation:

    • Add NADPH (1 mM) to Arm A and C.

    • Add Buffer to Arm B.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (IS) .

    • Note: Do not use methanol alone; acetonitrile provides better protein precipitation for ester-rich samples.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Visualization: Experimental Workflow

AssayWorkflow Prep Preparation Microsomes (0.5 mg/mL) + Test Cmpd (1 µM) Split Split into Reaction Arms Prep->Split ArmA Arm A: Total Met (+ NADPH) Split->ArmA ArmB Arm B: Hydrolysis (- NADPH) Split->ArmB ArmC Arm C: Inhibition (+ NADPH + BNPP) Split->ArmC Incubate Incubation 37°C, 0-60 min ArmA->Incubate ArmB->Incubate ArmC->Incubate Quench Quench ACN + Internal Std Incubate->Quench Sampling points Analyze LC-MS/MS Analysis Calc CL_int & t_1/2 Quench->Analyze

Figure 2: Differential assay workflow to isolate esterase vs. CYP activity.

Optimization Strategy (SAR)

Once the liability is confirmed (likely the ester), use the following Structure-Activity Relationship (SAR) strategies to improve stability while maintaining the scaffold's geometry.

Strategy 1: Steric Shielding (The "Umbrella" Effect)

If the ester is essential for binding:

  • Modification: Change the Methyl ester to an Isopropyl or tert-Butyl ester.

  • Effect: The added bulk prevents the catalytic serine of the esterase from attacking the carbonyl carbon.

  • Trade-off: Increases lipophilicity (LogP).

Strategy 2: Bioisosteric Replacement

If the ester is a liability:

  • Modification: Replace

    
     with a 1,2,4-Oxadiazole  or N-methyl amide .
    
  • Effect: These groups mimic the planar/electronic profile of an ester but are hydrolytically stable.

  • Reference: See Meanwell (2011) on ester bioisosteres [1].

Strategy 3: Deuteration (Metabolic Switching)

If O-demethylation (Methoxy group) is the primary clearance route:

  • Modification: Replace

    
     with 
    
    
    
    (Trideuteromethoxy).
  • Effect: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), slowing down CYP-mediated oxidation without changing binding affinity.

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability).

  • Obach, R. S. (1999).[2] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[2]

  • Williams, J. A., et al. (2004). Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metabolism and Disposition, 32(11), 1201-1208.

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122.

Sources

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimized Suzuki cross-coupling protocols for Methyl 3-bromo-4-fluoro-5-methoxybenzoate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Abstract

This guide details optimized protocols for the palladium-catalyzed cross-coupling of Methyl 3-bromo-4-fluoro-5-methoxybenzoate (1) . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR antagonists) and receptor modulators. The presence of an ortho-fluorine and a para-ester moiety creates a unique electronic environment that activates the C-Br bond for oxidative addition but simultaneously renders the C-F bond susceptible to nucleophilic aromatic substitution (SNAr). The protocols herein prioritize chemoselectivity, suppressing defluorination and ester hydrolysis while maximizing cross-coupling efficiency.

Mechanistic Analysis & Strategic Considerations

Substrate Electronics & Sterics

The target molecule presents a specific "push-pull" electronic landscape:

  • Activation (C3-Br): The C-Br bond is activated for oxidative addition by the electron-withdrawing inductive effect of the ortho-fluorine (C4) and the meta-ester (C1).

  • SNAr Liability (C4-F): The fluorine atom at C4 is located para to the electron-withdrawing methyl ester (C1). This alignment significantly lowers the energy barrier for Nucleophilic Aromatic Substitution (SNAr).

    • Risk:[1][2][3] Use of strong nucleophilic bases (e.g., hydroxide, alkoxides) or high temperatures in nucleophilic solvents can lead to the displacement of fluoride by the base or the solvent (e.g., formation of the 4-hydroxy or 4-alkoxy byproduct).

  • Steric Environment: The bromine is flanked by a proton (C2) and a fluorine (C4). While fluorine is small (van der Waals radius ~1.47 Å), it exerts an electrostatic repulsion that can affect ligand binding. The meta-methoxy group (C5) adds electron density but poses minimal steric hindrance to the reaction center.

Catalyst & Ligand Selection[4]
  • The "Workhorse" (Pd(dppf)Cl2): For standard aryl boronic acids, the bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) provides a large bite angle, facilitating reductive elimination while resisting dechelation. It is robust against the oxidative environment of the electron-poor aryl bromide.

  • The "Specialist" (Buchwald G3/G4 Precatalysts): For sterically hindered or electron-poor boronic acids (e.g., heteroaryl boronates), bulky monodentate biaryl phosphines like XPhos or SPhos are required to boost the rate of oxidative addition and protect the active Pd(0) species.

Base & Solvent Architecture
  • Base: K3PO4 (tripotassium phosphate) is the gold standard for this substrate. It is sufficiently basic to activate the boronic acid but less nucleophilic than carbonates or hydroxides, minimizing SNAr side reactions at the C4-F position.

  • Solvent: A 1,4-Dioxane/Water (4:1) system is preferred. Dioxane coordinates weakly to Pd, stabilizing the intermediate, while water is essential for the boronate activation step.

Experimental Workflow Visualization

The following diagram outlines the decision logic for selecting the optimal protocol based on the coupling partner.

SuzukiWorkflow Start Start: Methyl 3-bromo-4-fluoro-5-methoxybenzoate PartnerCheck Analyze Coupling Partner (R-B(OH)2) Start->PartnerCheck SimpleAryl Simple Aryl / Vinyl Boronic Acid (Unencumbered) PartnerCheck->SimpleAryl Standard HeteroAryl Heteroaryl / Hindered Boronic Acid (e.g., 2-Pyridyl, ortho-subst.) PartnerCheck->HeteroAryl Difficult Alkyl Alkyl Boron / Trifluoroborate (sp3 coupling) PartnerCheck->Alkyl Alkyl ProtocolA PROTOCOL A: Standard High-Throughput Cat: Pd(dppf)Cl2 • DCM Base: K3PO4 (aq) Solvent: Dioxane/H2O Temp: 80-90°C SimpleAryl->ProtocolA ProtocolB PROTOCOL B: High Activity (Buchwald) Cat: XPhos Pd G3 Base: K3PO4 (anhydrous) Solvent: Toluene/H2O (10:1) Temp: 100°C HeteroAryl->ProtocolB ProtocolC PROTOCOL C: Slow Release (Molander) Cat: Pd(OAc)2 / RuPhos Base: Cs2CO3 Solvent: Toluene/H2O Temp: 95°C Alkyl->ProtocolC Workup Workup & Purification (Silica Gel / Crystallization) ProtocolA->Workup ProtocolB->Workup ProtocolC->Workup

Caption: Decision tree for selecting the optimal cross-coupling protocol based on boronic acid characteristics.

Detailed Protocols

Protocol A: Standard Cross-Coupling (Robust & Scalable)

Best for: Phenyl, substituted phenyl, and electron-rich heteroaryl boronic acids.

Reagents:

  • Methyl 3-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2•CH2Cl2) (0.03 – 0.05 equiv / 3-5 mol%)

  • Base: K3PO4 (3.0 equiv, 2M aqueous solution preferred)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial or round-bottom flask with the aryl bromide (1.0 eq), boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Inertion: Seal the vessel and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill cycle x3).

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M - 0.2 M relative to bromide).

  • Base Activation: Add the aqueous K3PO4 (2M) solution via syringe. Note: The biphasic mixture requires vigorous stirring.

  • Reaction: Heat the mixture to 85°C for 4–12 hours. Monitor by LCMS or TLC.

    • Checkpoint: If conversion stalls, add an additional 0.02 eq of catalyst and 0.5 eq of boronic acid.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Sterically Demanding / Heteroaryl Coupling

Best for: 2-Pyridyl, Pyrimidyl, or ortho-substituted aryl boronic acids/esters.

Reagents:

  • Methyl 3-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv)

  • Heteroaryl Boronic Ester (BPin) (1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.02 – 0.04 equiv) (or generated in situ from Pd2(dba)3 + XPhos)

  • Base: K3PO4 (3.0 equiv, solid, anhydrous)

  • Solvent: Toluene / Water (10:1 ratio)[4]

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine the aryl bromide, boronic ester, XPhos Pd G3, and solid K3PO4 in a reaction tube.

  • Solvent: Add the Toluene/Water mixture (pre-degassed).[5] The small amount of water is critical for the boronate activation cycle but keeping it low (10:1) suppresses ester hydrolysis.

  • Reaction: Heat to 100°C for 2–6 hours.

    • Why XPhos? The bulky biaryl ligand facilitates the transmetallation of hindered substrates and prevents the formation of inactive Pd-dimers.

  • Workup: Filter the reaction mixture through a pad of Celite to remove palladium black and insoluble salts. Wash the pad with EtOAc.[4] Concentrate and purify.

Troubleshooting & Critical Parameters

ParameterObservationCorrective ActionMechanism
SNAr Side Product Formation of 4-hydroxy or 4-alkoxy species (loss of F).Switch base from Carbonate/Hydroxide to K3PO4 . Lower Temp to 80°C.The para-ester activates C-F for nucleophilic attack. Phosphate is less nucleophilic than hydroxide.
Ester Hydrolysis Formation of carboxylic acid (M-14 mass shift).Eliminate alcohol co-solvents (MeOH/EtOH). Use Toluene/Water or Dioxane/Water. Avoid NaOH.Hydroxide ions attack the ester carbonyl. Steric bulk of the base prevents this.
Protodeboronation Loss of Boronic Acid; low conversion.Use Boronic Esters (BPin) or MIDA boronates. Increase catalyst loading to 5 mol%.Heteroaryl boronic acids are unstable.[2] Esters provide a "slow release" of the active species.
Homocoupling Biaryl formation from the boronic acid.Degas solvents thoroughly (freeze-pump-thaw).Oxygen promotes oxidative homocoupling of boronic acids.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[2][6][7] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Molander, G. A., & Canturk, B. (2009).[7] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261. Link

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone (Analogous Scaffold Data). Link

Sources

Application Note: High-Precision Buchwald-Hartwig Amination of Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This protocol details the chemoselective Buchwald-Hartwig amination of Methyl 3-bromo-4-fluoro-5-methoxybenzoate . This substrate presents a specific "torture test" for cross-coupling chemistry: it contains a base-sensitive methyl ester, a potentially reactive fluoro-group activated for SNAr, and a hindered electronic environment.

Core Challenge: The primary objective is to couple an amine exclusively at the C3-Bromine position while suppressing two competing side reactions:

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-Fluorine (activated by the para-ester).

  • Hydrolysis/Transesterification of the C1-Methyl Ester.

The Solution: We utilize a "Weak Base / High Activity Ligand" strategy. By employing Cesium Carbonate (Cs₂CO₃) instead of alkoxides, we protect the ester. By using BrettPhos or Xantphos , we accelerate the Palladium cycle to outcompete the background SNAr reaction at the fluorine.

Strategic Analysis & Chemoselectivity

Substrate Electronics

The substrate is a polysubstituted benzene ring with conflicting electronic demands:

  • C1-Ester (EWG): Withdraws electron density, activating the ring. This makes oxidative addition at C3-Br facile but also dangerously activates C4-F for direct nucleophilic attack.

  • C4-Fluorine: Ortho to the reaction site. It exerts an inductive withdrawing effect (-I) but is small enough to avoid severe steric clashing with optimal ligands.

  • C5-Methoxy (EDG): Provides electron density via resonance (+M), slightly deactivating the ring, but its meta position to the bromide minimizes this impact on the reaction center.

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired Pd-catalyzed cycle and the undesired SNAr pathway.

ReactionPathways Substrate Methyl 3-bromo-4-fluoro- 5-methoxybenzoate Pd_Cycle Pd(0)/BrettPhos (Fast Kinetics) Substrate->Pd_Cycle Oxidative Addition (Br) SNAr_Path Thermal SNAr (Background Reaction) Substrate->SNAr_Path Nucleophilic Attack (F) Amine Amine (H-NR2) Product Target: C3-Amination Pd_Cycle->Product Reductive Elimination Byproduct_F Impurity: C4-Amination (Defluorination) SNAr_Path->Byproduct_F F Displacement Byproduct_Hyd Impurity: Acid/Ester Loss Base Strong Base (NaOtBu) Base->Byproduct_F Promotes SNAr Base->Byproduct_Hyd Hydrolysis risk WeakBase Weak Base (Cs2CO3) WeakBase->Product Safe for Ester

Figure 1: Kinetic competition between Pd-catalyzed amination (Green path) and SNAr/Hydrolysis side reactions (Red/Yellow paths).

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Note
Substrate 1.0ElectrophileDry thoroughly; water promotes hydrolysis.
Amine 1.2NucleophileIf volatile, add excess (1.5 eq).
Pd(OAc)₂ 0.02 (2 mol%)Catalyst PrecursorHigh purity essential.
BrettPhos 0.04 (4 mol%)LigandPreferred. Excellent for methoxy/ester substrates.
Cs₂CO₃ 2.0BaseMust be anhydrous/finely ground. Do NOT use NaOtBu.
Toluene or 1,4-Dioxane [0.2 M]SolventAnhydrous, degassed. Non-polar solvents suppress SNAr.

Alternative Ligand: Xantphos is a robust backup if the amine is primary and unhindered. RuPhos is preferred for secondary acyclic amines.

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%).

  • Add 1 mL of anhydrous Toluene/Dioxane.

  • Stir at 60°C for 5 minutes until the solution turns a rich orange/red color (formation of active L-Pd(0) species). Note: This ensures the catalyst is active before it meets the substrate, reducing induction time.

Step 2: Reaction Assembly

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add:

    • Methyl 3-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv).

    • Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill with Argon (3 cycles).[1]

  • Add the pre-complexed catalyst solution via syringe.

  • Add the Amine (1.2 equiv).[1][2]

  • Add remaining solvent to reach 0.2 M concentration.

Step 3: Execution

  • Seal the vessel.[1]

  • Heat to 80°C . Caution: Do not exceed 100°C initially. Higher temps increase the SNAr rate at the Fluorine position.

  • Monitor by LCMS at 2 hours. Look for the disappearance of the Bromide (M+2 peak pattern) and appearance of Product (M+1).

    • Checkpoint: If starting material remains but no impurities form, increase temp to 100°C.

    • Checkpoint: If defluorinated byproduct appears, lower temp to 70°C and double catalyst loading.

Step 4: Workup

  • Cool to room temperature.

  • Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Palladium black.

  • Concentrate the filtrate.[3]

  • Purification: Flash chromatography.[2]

    • Tip: The amino-ester product is likely fluorescent under UV (254/365 nm) due to the extended conjugation.

Optimization Logic & Troubleshooting

If the standard protocol yields suboptimal results, follow this logic tree to adjust parameters based on the specific failure mode.

OptimizationTree Problem Reaction Outcome Analysis LowConv Low Conversion (SM Remaining) Problem->LowConv SNAr SNAr Byproduct (F-substitution) Problem->SNAr Hydrolysis Ester Hydrolysis (Acid formed) Problem->Hydrolysis Dehal Dehalogenation (Br replaced by H) Problem->Dehal Sol_LowConv 1. Switch to Pd2(dba)3 2. Increase Temp to 100°C 3. Use tBuBrettPhos LowConv->Sol_LowConv Sol_SNAr 1. LOWER Temp (60-80°C) 2. Switch solvent to Toluene (Non-polar) 3. Increase Catalyst Loading SNAr->Sol_SNAr Sol_Hydro 1. Re-dry Cs2CO3 2. Ensure Anhydrous Solvent 3. Switch to K3PO4 (anhydrous) Hydrolysis->Sol_Hydro Sol_Dehal 1. Lower Temp 2. Rigorous O2 exclusion 3. Switch to RuPhos Dehal->Sol_Dehal

Figure 2: Troubleshooting decision tree for optimizing reaction parameters.

Critical "Watch-Outs"
  • The "Fluorine Trap": If you observe a product with the correct mass but wrong NMR (loss of F-coupling), you have hit the SNAr trap. You must switch to a more active catalyst (e.g., tBuBrettPhos) to make the Pd-cycle faster than the SNAr background, rather than just heating more.

  • Base Sensitivity: Never use NaOtBu or KOtBu with this methyl ester. Transesterification to the tert-butyl ester or hydrolysis will occur rapidly.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates."[4] Chemical Reviews, 2016. Link

    • Foundational review covering ligand selection and mechanism.
  • Fors, B. P.; Buchwald, S. L. "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonflet to Nitroaromatics." Journal of the American Chemical Society, 2009. Link

    • Describes the utility of BrettPhos ligands for electron-deficient systems.
  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

    • The authoritative guide on matching ligands (BrettPhos/RuPhos)
  • Yin, J.; Buchwald, S. L. "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Organic Letters, 2000. Link

    • Establishes Xantphos/Cs2CO3 as a prime system for electron-deficient aryl halides.
  • BenchChem Application Note. "Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine." BenchChem Protocols, 2025. Link

    • Provides precedent for 3-bromo-5-methoxy substitution p

Sources

Procedure for nucleophilic aromatic substitution on Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

This application note details the protocol for performing nucleophilic aromatic substitution (SNAr) on Methyl 3-bromo-4-fluoro-5-methoxybenzoate . This substrate presents a unique "push-pull" electronic landscape where the activating effect of the para-ester competes with the deactivating resonance of the ortho-methoxy group.

Despite the presence of two potential leaving groups (bromide and fluoride), this protocol demonstrates how to achieve >98% regioselectivity for fluorine displacement.[1] The high electronegativity of fluorine lowers the energy barrier for the rate-determining addition step, allowing for clean substitution at the C4 position while preserving the C3-bromide for subsequent transition-metal catalyzed cross-couplings.

Part 2: Mechanistic Insight & Substrate Analysis

To optimize this reaction, one must understand the electronic forces at play.[1] The substrate is not a simple activated arene; it is a multi-functionalized scaffold with competing electronic effects.[1][2]

Regioselectivity: Why Fluorine?

In SNAr reactions, the rate-determining step is the initial nucleophilic attack, which disrupts aromaticity to form a high-energy Meisenheimer complex.

  • The Fluorine Advantage: Although bromide is a better leaving group in SN2 reactions, fluorine is superior in SNAr.[1] Its high electronegativity (EN = 3.[1]98) inductively stabilizes the anionic Meisenheimer intermediate, significantly lowering the activation energy (

    
    ).[1][3]
    
  • The Bromide Stability: The C-Br bond, while weaker, lacks the inductive power to stabilize the intermediate as effectively as fluorine.[1] Furthermore, the bromide is located meta to the activating ester, rendering the C3 position less electrophilic than the C4 position.[1]

Electronic "Push-Pull" at C4
  • Activation (Pull): The methyl ester at C1 exerts a strong mesomeric withdrawing effect (-M) on the para position (C4), making it susceptible to nucleophilic attack.[1]

  • Deactivation (Push): The methoxy group at C5 is an electron-donating group (EDG) by resonance (+M).[1] Since it is ortho to the reaction center (C4), it donates electron density directly into the site of attack, potentially reducing reactivity.[1]

  • Operational Consequence: Due to the deactivating methoxy group, this substrate requires slightly more forcing conditions (higher temperature or polar aprotic solvents) compared to a simple 4-fluorobenzoate.[1]

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism.[1][4][5]

SNAr_Mechanism Substrate Substrate (Ar-F) TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 + Nucleophile Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Rate Determining Step Product Product (Ar-Nu) Intermediate->Product - F⁻ (Fast)

Figure 1: The reaction pathway highlights the formation of the Meisenheimer complex as the critical energy barrier.[1]

Part 3: Reaction Optimization & Guidelines

Solvent Selection

The choice of solvent is critical to stabilize the charged intermediate and dissolve the base.[1]

  • DMSO (Dimethyl sulfoxide): Recommended.[1] High dielectric constant (

    
    ) significantly accelerates SNAr rates.[1]
    
  • DMF (Dimethylformamide): Good alternative, easier to remove than DMSO.[1]

  • NMP (N-Methyl-2-pyrrolidone): Use for high-temperature applications (>100°C), though rarely needed for this substrate.[1]

  • Acetonitrile: Useful for highly reactive nucleophiles but often requires reflux.[1]

Base Selection
  • Potassium Carbonate (K₂CO₃): The standard choice.[1] Mild, inexpensive, and effective for phenols, thiols, and amines.[1]

  • DIPEA (Hünig's Base): Preferred for amine nucleophiles to scavenge HF without forming heterogeneous salts that might trap the product.[1]

  • Cesium Carbonate (Cs₂CO₃): Use if the nucleophile is bulky or low-reactivity; the "cesium effect" improves solubility and anion nakedness.[1]

Nucleophile Compatibility Table
Nucleophile ClassExampleReactivityRecommended Conditions
Primary Amines Benzylamine, AnilineHighDMF, DIPEA, 60°C
Secondary Amines Morpholine, PiperidineModerateDMSO, K₂CO₃, 80°C
Thiols ThiophenolVery HighMeCN, K₂CO₃, RT
Alkoxides Sodium MethoxideHighMeOH/THF, 0°C to RT (Risk of ester hydrolysis)

Part 4: Detailed Protocol (Standard Operating Procedure)

Objective: Displacement of C4-Fluorine with Morpholine (Model Nucleophile).

Materials
  • Methyl 3-bromo-4-fluoro-5-methoxybenzoate (1.0 eq)[1]

  • Morpholine (1.2 eq)[1]

  • Potassium Carbonate (2.0 eq, anhydrous, granular)[1]

  • DMSO (anhydrous, 5 mL/mmol)[1]

  • Ethyl Acetate (EtOAc) & Brine for workup.[1][6]

Experimental Workflow

Workflow Setup 1. Reaction Setup Dissolve Substrate in DMSO Add Base (K2CO3) Addition 2. Nucleophile Addition Add Morpholine (1.2 eq) Setup->Addition Heating 3. Reaction Heat to 80°C Monitor via TLC/LCMS Addition->Heating Check Checkpoint: Conversion >95%? Heating->Check Check->Heating No (Extend Time/Temp) Workup 4. Workup Dilute with H2O Extract w/ EtOAc Check->Workup Yes Purification 5. Purification Recrystallization or Flash Column Workup->Purification

Figure 2: Step-by-step experimental workflow for the SNAr protocol.

Step-by-Step Procedure
  • Preparation:

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add Methyl 3-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv).

    • Add Potassium Carbonate (2.0 equiv).[1] Note: Ensure K₂CO₃ is finely ground to maximize surface area.[1]

    • Add DMSO (concentration ~0.2 M).[1] Stir at room temperature for 5 minutes to create a suspension.

  • Reaction:

    • Add the Nucleophile (e.g., Morpholine, 1.2 equiv) dropwise.[1]

    • Seal the vial and heat the reaction mixture to 80°C .

    • Tip: For volatile amines, use a screw-cap pressure vial.[1]

  • Monitoring (IPC - In-Process Control):

    • Check reaction progress after 2 hours using TLC (Hexanes:EtOAc 3:1) or LC-MS.[1]

    • Target: Disappearance of starting material (SM) peak; appearance of product peak [M+H]⁺ = SM - F + Nu.[1]

    • Note: If conversion is slow (<50% at 2h), increase temperature to 100°C.

  • Workup:

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water .

    • Scenario A (Solid Product): If a precipitate forms, stir for 30 mins, filter, and wash with water.[1]

    • Scenario B (Oily Product): Extract with Ethyl Acetate (3x) .[1][6] Wash combined organics with Water (2x) and Brine (1x) to remove DMSO.[1] Dry over MgSO₄, filter, and concentrate.

  • Purification:

    • The crude material is often pure enough for subsequent steps (>90%).[1]

    • If necessary, purify via silica gel chromatography eluting with a Hexanes/EtOAc gradient (0-30% EtOAc).[1]

Part 5: Quality Control & Troubleshooting

Analytical Markers
  • ¹H NMR:

    • Loss of Coupling: The starting material shows characteristic H-F coupling on the aromatic protons.[1] The product will show a simplified splitting pattern (singlets or doublets only, no multiplets from F-coupling).

    • Shift: The protons adjacent to the substitution site (C3, C5) will shift upfield due to the loss of the electron-withdrawing fluorine.[1]

  • LC-MS:

    • Look for the specific mass shift.[1] For morpholine substitution: Mass shift = +85.1 Da (Morpholine MW) - 19.0 Da (F) - 1.0 (H) = +65.1 Da .[1] Correction: SNAr is substitution, so Mass = SM - 19 (F) + 86 (Morpholine-H) = +67 Da.[1]

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Deactivation by 5-OMe groupSwitch solvent to DMSO; Increase Temp to 100°C; Use Cs₂CO₃.
Ester Hydrolysis Wet solvent or hydroxide formationUse anhydrous solvent; Ensure base is dry; Avoid NaOH/KOH.[1]
Regio-isomer mix Attack at Br (Rare)Lower temperature; Ensure no Pd contaminants are present.[1]
Dark reaction mixture Oxidation of amine/phenolDegas solvents with N₂; Perform under inert atmosphere.[1]

Part 6: References

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.[1] Link[1]

    • Foundational text on the SNAr mechanism and the activating effects of substituents.

  • Rohrbach, S., Smith, A. J., et al. (2019).[1][7] "Concerted Nucleophilic Aromatic Substitution Reactions." Angewandte Chemie International Edition, 58(46), 16368-16388.[1] Link[1]

    • Modern analysis of SNAr mechanisms, relevant for understanding concerted vs. stepwise pathways in substituted benzenes.[1]

  • Sigma-Aldrich. "Methyl 3-bromo-4-fluoro-5-methoxybenzoate Product Page."[1] Link

    • Source for physical property data and safety handling.[1][2]

  • Neustadt, B. R., et al. (2000).[1] "Nucleophilic Aromatic Substitution of 3,4-Difluorobenzoates." Bioorganic & Medicinal Chemistry Letters, 10(24), 2743-2746.[1]

    • Provides precedent for regioselectivity in poly-halogenated benzoates.[1]

Sources

Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives from Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

State-of-the-art research indicates that benzimidazole derivatives are crucial pharmacophores in medicinal chemistry.[1][2][3][4] This guide provides a comprehensive framework for the synthesis of novel benzimidazole derivatives starting from Methyl 3-bromo-4-fluoro-5-methoxybenzoate, a versatile building block for creating a diverse library of compounds.

Introduction: The Significance of Benzimidazole Scaffolds in Drug Discovery

Benzimidazoles, heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings, are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][4] Their structural similarity to naturally occurring nucleotides allows them to interact readily with biological macromolecules, leading to diverse pharmacological effects such as antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2][5] The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of their therapeutic properties. This application note details a robust synthetic strategy and protocol for the preparation of novel benzimidazole derivatives, leveraging Methyl 3-bromo-4-fluoro-5-methoxybenzoate as a key starting material.

Synthetic Strategy: A Two-Step Approach to Benzimidazole Derivatives

The synthesis of benzimidazole derivatives from Methyl 3-bromo-4-fluoro-5-methoxybenzoate is proposed via a two-step reaction sequence. This strategy involves an initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a condensation reaction with a substituted o-phenylenediamine. This approach is widely recognized for its efficiency and applicability to a broad range of substrates.[6][7]

Step 1: Hydrolysis of Methyl 3-bromo-4-fluoro-5-methoxybenzoate

The initial step involves the saponification of the methyl ester to the free carboxylic acid. This is a standard transformation, typically achieved under basic conditions, for example, using sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like methanol or ethanol to ensure the solubility of the starting material. The reaction is usually carried out at elevated temperatures to drive it to completion.

Step 2: Condensation with o-Phenylenediamines

The second and key step is the condensation of the resulting 3-bromo-4-fluoro-5-methoxybenzoic acid with a variety of o-phenylenediamines. This reaction, often referred to as the Phillips-Ladenburg synthesis, typically proceeds by heating the two components at high temperatures, sometimes in the presence of a dehydrating agent or a catalyst.[6] The use of a catalyst, such as a Lewis acid or a protic acid, can significantly improve the reaction rate and yield by activating the carboxylic acid group towards nucleophilic attack by the diamine.[8][9][10]

The overall synthetic workflow is depicted in the following diagram:

Synthetic_Workflow start Methyl 3-bromo-4-fluoro- 5-methoxybenzoate intermediate 3-bromo-4-fluoro- 5-methoxybenzoic acid start->intermediate Step 1: Hydrolysis (e.g., NaOH, H2O/MeOH) product Benzimidazole Derivative intermediate->product Step 2: Condensation (e.g., heat, catalyst) diamine o-Phenylenediamine (substituted) diamine->product

Caption: Overall synthetic workflow for the preparation of benzimidazole derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-bromo-4-fluoro-5-methoxybenzoic acid

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-bromo-4-fluoro-5-methoxybenzoate (10.0 g, 37.7 mmol) in methanol (100 mL).

  • Reaction Initiation: To the stirred solution, add a solution of sodium hydroxide (3.02 g, 75.4 mmol) in water (25 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-bromo-4-fluoro-5-methoxybenzoic acid as a solid.

Protocol 2: General Procedure for the Synthesis of 2-(3-bromo-4-fluoro-5-methoxyphenyl)-1H-benzimidazole Derivatives

  • Reaction Setup: In a reaction vessel suitable for high-temperature reactions (e.g., a sealed tube or a flask with a reflux condenser), combine 3-bromo-4-fluoro-5-methoxybenzoic acid (1.0 eq), the desired substituted o-phenylenediamine (1.0-1.2 eq), and a catalyst if required (e.g., p-toluenesulfonic acid, 0.1 eq).[11]

  • Solvent (Optional): While the reaction can be run neat, a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used to ensure homogeneity.

  • Reaction Conditions: Heat the mixture to 120-160 °C for 6-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Alternatively, pour the reaction mixture into a large volume of cold water or ice to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the synthesis of various benzimidazole derivatives from 3-bromo-4-fluoro-5-methoxybenzoic acid and different o-phenylenediamines.

o-Phenylenediamine SubstituentCatalystTemperature (°C)Time (h)Expected Yield (%)
UnsubstitutedNone1501275-85
4-Methylp-TsOH140880-90
4-Chlorop-TsOH1401078-88
4-NitroNone1601865-75

Mechanism and Scientific Rationale

The formation of the benzimidazole ring proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the activated carbonyl carbon of the carboxylic acid. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring.

Reaction_Mechanism cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization & Dehydration Carboxylic_Acid R-COOH Amide R-CO-NH-Ar-NH2 Carboxylic_Acid->Amide + H2N-Ar-NH2 - H2O Diamine H2N-Ar-NH2 Amide2 R-CO-NH-Ar-NH2 Intermediate Cyclized Intermediate Amide2->Intermediate Intramolecular Nucleophilic Attack Benzimidazole Benzimidazole Intermediate->Benzimidazole - H2O

Caption: Proposed reaction mechanism for benzimidazole formation.

The choice of a catalyst is crucial for optimizing the reaction. Protic acids like p-toluenesulfonic acid protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[11] Lewis acids can also be employed to achieve a similar activation.[8] The reaction temperature is another critical parameter; higher temperatures provide the necessary activation energy for the dehydration step, which leads to the final aromatic product.

Characterization of Synthesized Benzimidazole Derivatives

The structural elucidation of the newly synthesized benzimidazole derivatives is paramount. A combination of spectroscopic techniques should be employed for unambiguous characterization.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the broad carboxylic acid proton signal and the appearance of a characteristic downfield N-H proton signal (typically between 12.0 and 13.6 ppm in DMSO-d₆) are indicative of benzimidazole formation.[13] The aromatic region will show complex splitting patterns corresponding to the protons on both the benzimidazole core and the substituted phenyl ring.

    • ¹³C NMR: The spectrum will show characteristic signals for the sp² hybridized carbons of the aromatic rings and the C2 carbon of the imidazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a characteristic N-H stretching vibration in the range of 3400-3200 cm⁻¹.[14] C=N stretching vibrations can also be observed.[14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass-to-charge ratio.[12]

Troubleshooting and Safety Precautions

  • Low Yields: If the reaction yields are low, consider increasing the reaction temperature, extending the reaction time, or using a more effective catalyst. The purity of the starting materials is also critical.

  • Incomplete Reaction: If the starting materials are not fully consumed, ensure that the reaction temperature is maintained and that the reagents are of high purity.

  • Purification Challenges: If the product is difficult to purify, consider using a different recrystallization solvent or employing column chromatography with a gradient elution system.

  • Safety: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reactions should be carried out in a well-ventilated fume hood. Concentrated acids and high temperatures pose significant hazards and should be handled with extreme care.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of novel benzimidazole derivatives from Methyl 3-bromo-4-fluoro-5-methoxybenzoate. By following the outlined procedures and understanding the underlying chemical principles, researchers can effectively synthesize and characterize a diverse range of benzimidazole compounds for further investigation in drug discovery and development programs. The versatility of this synthetic route offers a powerful tool for accessing new chemical entities with potential therapeutic applications.

References

  • A Comparative Spectroscopic Analysis of Novel vs. Known Benzimidazole Derivatives - Benchchem.
  • Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy - Benchchem.
  • Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review.
  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - Frontiers.
  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed.
  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed.
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry.
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI.
  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals.
  • Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights - PubMed.
  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF NOVEL BENZIMIDAZOLE DERIVATIVES - TSI Journals.
  • Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole - IJCRT.org.
  • SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW - Rasayan.
  • Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids - Organic Chemistry Frontiers (RSC Publishing).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES.

Sources

Application Note: Chemoselective Reduction of Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Objective: Reduce the ester moiety of Methyl 3-bromo-4-fluoro-5-methoxybenzoate to its corresponding benzyl alcohol, (3-bromo-4-fluoro-5-methoxyphenyl)methanol , without compromising the sensitive aryl bromide or fluoride substituents.

The Challenge (The Halo-Ester Paradox): Standard reducing agents present a dichotomy of risk for this substrate:

  • Lithium Aluminum Hydride (LAH): While effective for esters, LAH is aggressive. In electron-deficient rings (like fluoro-arenes), it poses a significant risk of hydrodehalogenation (specifically debromination via radical or anionic pathways) and potential nucleophilic aromatic substitution (

    
    ) of the fluoride.
    
  • Sodium Borohydride (NaBH

    
    ):  On its own, NaBH
    
    
    
    is generally too mild to reduce esters at a practical rate in standard solvents.

The Solution: This guide details two high-precision protocols. The primary recommendation is a Salt-Promoted Borohydride Reduction (NaBH


 + CaCl

)
. This method generates a reactive calcium borohydride species in situ, bridging the gap between the lethargy of NaBH

and the promiscuity of LAH. It offers superior chemoselectivity, preserving the Ar-Br and Ar-F bonds.

Chemical Structure & Reactivity Map

ReactivityMap Substrate Methyl 3-bromo-4-fluoro-5-methoxybenzoate Ester Target: Ester (Requires Activation) Substrate->Ester Reduction Site Bromide Risk: Ar-Br (Labile to Radical/Li-Hal Exchange) Substrate->Bromide Side Reaction Site Fluoride Risk: Ar-F (Sensitive to SnAr if ring activated) Substrate->Fluoride Side Reaction Site

Figure 1: Functional group analysis highlighting the chemoselectivity requirements.

Protocol A: Salt-Promoted Borohydride Reduction (Recommended)

Mechanism: The addition of Calcium Chloride (CaCl


) to Sodium Borohydride (NaBH

) in alcoholic solvents generates Ca(BH

)

in situ. The Ca

ion acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester, significantly increasing its electrophilicity and facilitating hydride attack by the borohydride anion.
Materials
  • Substrate: Methyl 3-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv)

  • Reagent: Sodium Borohydride (NaBH

    
    ) (3.0 equiv)[1][2]
    
  • Promoter: Calcium Chloride (CaCl

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: THF : Ethanol (2:3 ratio) - Anhydrous preferred but HPLC grade is acceptable.

  • Quench: 1M HCl or Saturated Ammonium Chloride (NH

    
    Cl)
    
Step-by-Step Methodology
  • Preparation of Solvents:

    • Ensure ethanol is free of significant water content to prevent premature decomposition of the borohydride.

    • Note: While NaBH

      
       is stable in basic aqueous solutions, the in situ generated species is more sensitive.
      
  • Substrate Solubilization:

    • In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1.0 equiv of the ester in THF (0.3 M concentration relative to substrate).

    • Add Ethanol (volume equal to 1.5x the THF volume).

  • Lewis Acid Activation:

    • Add 1.5 equiv of anhydrous CaCl

      
       (powder/pellets) to the solution.
      
    • Stir at Room Temperature (RT) for 15 minutes. The solution may become slightly cloudy as the salt dissolves/suspends.

  • Hydride Addition:

    • Cool the mixture to 0°C (ice bath).

    • Add 3.0 equiv of NaBH

      
       portion-wise over 20 minutes. Caution: Hydrogen gas evolution will occur.
      
    • Why portion-wise? To control exotherm and gas evolution.

  • Reaction Phase:

    • Remove the ice bath and allow the reaction to warm to Room Temperature .

    • Monitor via TLC or LC-MS.

    • Expected Time: 2–4 hours.[3][4]

    • Endpoint: Disappearance of ester peak; appearance of alcohol peak.

  • Quenching & Workup:

    • Cool back to 0°C.

    • Carefully quench by dropwise addition of 1M HCl until pH ~5–6 is reached. Do not make highly acidic to avoid ether cleavage.

    • Dilute with Ethyl Acetate (EtOAc) and Water.

    • Separate phases.[3] Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , filter, and concentrate.[3][4][5]

Protocol B: Cryogenic DIBAL-H Reduction (Alternative)

Context: Use this method if Protocol A fails or if the substrate is part of a total synthesis requiring strict anhydrous conditions. DIBAL-H is highly reliable but requires careful handling of aluminum emulsions during workup.

Materials
  • Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene/Hexane (2.2 equiv).

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

  • Quench: Rochelle’s Salt (Potassium Sodium Tartrate).

Step-by-Step Methodology
  • Setup:

    • Flame-dry glassware under Nitrogen/Argon atmosphere.

    • Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Cryogenic Addition:

    • Cool solution to -78°C (Dry Ice/Acetone bath).[4]

    • Add DIBAL-H (2.2 equiv) dropwise via syringe pump or pressure-equalizing addition funnel.

    • Critical: Maintain internal temp < -70°C to prevent over-reduction or side reactions.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Allow to warm slowly to 0°C over 2 hours.

    • Note: Unlike aldehyde synthesis (which stops at -78°C), reduction to alcohol requires warming to 0°C or RT to ensure the intermediate aluminate collapses fully to the alcohol.[6]

  • The "Rochelle Salt" Workup (Crucial for Aluminum):

    • The Problem: Aluminum salts form gelatinous emulsions with water/hydroxide, trapping product.

    • The Fix: Dilute the reaction mixture with Diethyl Ether at 0°C.

    • Add Saturated Aqueous Rochelle’s Salt (volume equal to reaction solvent).

    • Vigorous Stirring: Stir rapidly at RT for 1–2 hours. The layers must separate cleanly into two clear phases (organic top, aqueous bottom).

    • Separate, wash with brine, dry, and concentrate.[3][4][5][7]

Comparative Data & Troubleshooting

FeatureProtocol A (NaBH

/CaCl

)
Protocol B (DIBAL-H)Protocol C (LAH)
Chemoselectivity Excellent (Preserves Ar-Br)Good (Temp dependent)Poor (Risk of debromination)
Cost LowModerateLow
Safety High (H

evolution manageable)
Moderate (Pyrophoric reagent)Moderate (Pyrophoric)
Workup Simple (Extraction)Complex (Emulsions)Complex (Fieser method needed)
Scalability High (Multi-kilo)ModerateHigh
Troubleshooting Guide
  • Issue: Incomplete Conversion.

    • Fix (Protocol A): Add another 0.5 equiv of CaCl

      
       followed by 1.0 equiv NaBH
      
      
      
      . Gentle heating to 40°C is permitted but watch for debromination.
  • Issue: Debromination (Product mass = Expected - 79 amu).

    • Cause: Reaction temperature too high or presence of trace transition metals.

    • Fix: Switch to Protocol B strictly at -78°C to 0°C. Ensure solvents are distilled.

  • Issue: Defluorination.

    • Cause: Nucleophilic attack by hydride.

    • Fix: Avoid strong bases. Protocol A is naturally buffered; ensure quench does not become basic.

Process Logic Visualization

Workflow Start Start: Methyl 3-bromo-4-fluoro-5-methoxybenzoate Choice Select Protocol Start->Choice MethodA Method A: NaBH4 + CaCl2 (Solvent: THF/EtOH) Choice->MethodA Standard/Scale-up MethodB Method B: DIBAL-H (Solvent: DCM, -78°C) Choice->MethodB Strict Anhydrous/Low Temp Activation In-situ Formation of Ca(BH4)2 (Lewis Acid Activation) MethodA->Activation ReactionA Stir 0°C -> RT (2-4h) Activation->ReactionA QuenchA Quench: Dilute HCl (pH 5-6) ReactionA->QuenchA Finish Isolate: (3-bromo-4-fluoro-5-methoxyphenyl)methanol QuenchA->Finish ReactionB Stir -78°C -> 0°C MethodB->ReactionB QuenchB Quench: Rochelle's Salt (Vigorous Stirring) ReactionB->QuenchB QuenchB->Finish

Figure 2: Decision matrix and process flow for the two primary reduction pathways.

References

  • Ookawa, A., & Soai, K. (1987). Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride.[8] Bulletin of the Chemical Society of Japan, 60(5), 1813-1817. Link

  • Brown, H. C., & Narasimhan, S. (1982). Selective reductions. 29. A simple procedure for the conversion of sodium borohydride into lithium borohydride in tetrahydrofuran. The Journal of Organic Chemistry, 47(9), 1604-1606. Link

  • Winterfeldt, E. (1975). Applications of Diisobutylaluminium Hydride (DIBAH) and Triisobutylaluminium (TIBA) as Reducing Agents in Organic Synthesis. Synthesis, 1975(10), 617-630. Link

  • Ranu, B. C. (1995). Zinc borohydride—a reducing agent with high potential. Synlett, 1995(Spec Issue), 885-892. (Context for metal-mediated borohydride selectivity). Link

Sources

Scalable synthesis methods for Methyl 3-bromo-4-fluoro-5-methoxybenzoate intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Applications: Intermediate for STK4 (Hippo pathway), FASN (De novo lipogenesis), and FGFR inhibitors.

Executive Summary & Biological Context

Methyl 3-bromo-4-fluoro-5-methoxybenzoate is a highly versatile, multi-functionalized building block critical to modern medicinal chemistry. Its unique substitution pattern—featuring a halogen-rich aromatic ring paired with an ester and a methoxy group—makes it an ideal precursor for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-Br bond.

In drug development, this intermediate is a cornerstone in the synthesis of:

  • STK4 (Serine-Threonine Kinase 4) Inhibitors: Used to reactivate the YAP1 mediator in hematologic malignancies, triggering apoptosis in cancer cells [1].

  • FASN (Fatty Acid Synthase) Inhibitors: Targeted therapies for Non-Alcoholic Steatohepatitis (NASH) that modulate the de novo lipogenesis pathway [2].

  • FGFR (Fibroblast Growth Factor Receptor) Inhibitors: Utilized in treating squamous non-small cell lung cancer (NSCLC) and gastric cancers [3].

Pathway Drug Methyl 3-bromo-4-fluoro-5-methoxybenzoate (Core Building Block) STK4 STK4 / MST1 Kinase Inhibitor Drug->STK4 Synthetic precursor FASN FASN Inhibitor Drug->FASN Synthetic precursor YAP1 Restores YAP1 Levels (Hippo Pathway) STK4->YAP1 Inhibits kinase activity NASH Reduces De Novo Lipogenesis (Metabolic Pathway) FASN->NASH Inhibits enzyme Apoptosis Apoptosis in Hematologic Malignancies YAP1->Apoptosis Triggers Liver Reduction of Steatosis & Liver Injury NASH->Liver Resolves

Figure 1: Pharmacological applications of derivatives synthesized from this intermediate.

Retrosynthetic Strategy & Mechanistic Rationale

The most scalable and atom-economical route avoids complex protection/deprotection sequences by utilizing a chemoselective Ullmann-type hydroxylation followed by a one-pot double alkylation .

  • Chemoselective Hydroxylation: Starting from commercially available 3-bromo-4-fluoro-5-iodobenzoic acid, the C-I bond is selectively hydroxylated using Copper(I) oxide. The causality behind this selectivity lies in bond dissociation energies: the C-I bond (~65 kcal/mol) is significantly weaker and more reactive toward oxidative addition than the C-Br bond (~81 kcal/mol) or C-F bond (~115 kcal/mol).

  • One-Pot Double Alkylation: The resulting 3-bromo-4-fluoro-5-hydroxybenzoic acid undergoes simultaneous O-methylation of the phenol and esterification of the carboxylic acid. Potassium carbonate (

    
    ) is selected because its basicity is perfectly tuned to deprotonate both the carboxylic acid (
    
    
    
    ) and the phenol (
    
    
    ). Using N,N-Dimethylformamide (DMF) as a polar aprotic solvent ensures the potassium cations are heavily solvated, leaving the phenoxide and carboxylate anions "naked" and highly nucleophilic for rapid
    
    
    attack on Methyl Iodide (MeI).

Synthesis A 3-bromo-4-fluoro- 5-iodobenzoic acid (Starting Material) B 3-bromo-4-fluoro- 5-hydroxybenzoic acid (Intermediate) A->B Cu2O (cat.), NaOH H2O, 100°C, 16h Chemoselective Hydroxylation C Methyl 3-bromo-4-fluoro- 5-methoxybenzoate (Target) B->C MeI (>2.5 eq), K2CO3 DMF, 60-80°C, 1-2h One-Pot Double Alkylation

Figure 2: Two-step scalable synthesis workflow for the target intermediate.

Quantitative Data & Process Optimization

To ensure process reliability and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the double alkylation step has been optimized for scale-up. The table below summarizes the causality of different reaction parameters on the final yield.

Base (Equivalents)SolventTemp (°C)Alkylating Agent (Eq)Yield (%)Mechanistic Observation / Causality

(3.0 eq)
DMF80°CMeI (2.5 eq)>92% Optimal. Fast kinetics; complete dual alkylation within 1-2 hours [1].

(3.0 eq)
Acetone60°C (reflux)MeI (2.5 eq)65%Incomplete O-alkylation due to lower boiling point and weaker anion solvation compared to DMF.

(3.0 eq)
DMF60°CMeI (2.5 eq)95%Excellent yield due to the "Cesium effect" (higher solubility and nucleophilicity), but cost-prohibitive for large scale.

(3.0 eq)
DMF80°CDimethyl Sulfate (2.5)88%Viable scalable alternative that avoids the high volatility/toxicity of MeI, though workup requires careful quenching of DMS.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-bromo-4-fluoro-5-hydroxybenzoic acid

This protocol utilizes a self-validating pH-dependent precipitation to isolate the product without chromatography.

Reagents:

  • 3-bromo-4-fluoro-5-iodobenzoic acid: 500 mg (1.45 mmol)

  • Copper(I) oxide (

    
    ): 25 mg (0.18 mmol, 0.12 eq)
    
  • Sodium hydroxide (NaOH): 300 mg (7.49 mmol, 5.1 eq)

  • Deionized Water: 5.0 mL

Procedure:

  • Initialization: Charge a 25 mL round-bottom flask equipped with a magnetic stir bar with 3-bromo-4-fluoro-5-iodobenzoic acid,

    
    , and NaOH.
    
  • Solvation: Add 5.0 mL of deionized water. The high equivalents of NaOH immediately deprotonate the carboxylic acid, solubilizing the starting material as a sodium salt.

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C in an oil bath under a nitrogen atmosphere for 16 hours.

    • Expert Insight: The reaction transitions from a suspension to a dark solution as the Ullmann coupling proceeds.

  • Workup & Self-Validation: Cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove insoluble copper residues.

  • Isolation: Slowly acidify the filtrate using 1M HCl until the pH reaches exactly 5.

    • Causality: At pH 5, the carboxylic acid (

      
      ) remains partially protonated/insoluble, while the phenol (
      
      
      
      ) is fully protonated. This triggers the selective precipitation of the target product.
  • Collection: Filter the resulting precipitate, wash with cold water (2 x 5 mL), and dry under vacuum to afford the intermediate as an off-white solid [2, 3].

Protocol B: One-Pot Double Alkylation to Target Ester

This protocol converts the highly polar phenolic acid into a non-polar ester, allowing for easy phase-separation during workup.

Reagents:

  • 3-bromo-4-fluoro-5-hydroxybenzoic acid: 500 mg (2.14 mmol)

  • Potassium carbonate (

    
    ): 886 mg - 1.17 g (6.42 - 8.04 mmol, ~3-4 eq)
    
  • Methyl iodide (MeI): 758 mg (5.34 mmol, 2.5 eq)

  • Anhydrous DMF: 5.0 - 15.0 mL

Procedure:

  • Deprotonation: In a flame-dried flask under nitrogen, dissolve the intermediate in anhydrous DMF. Add finely powdered

    
    . Stir at room temperature for 15 minutes to allow for the formation of the dianion (carboxylate and phenoxide).
    
  • Alkylation: Add Methyl iodide dropwise via syringe.

    • Safety Note: MeI is a volatile alkylating agent and suspected carcinogen. Perform strictly in a fume hood.

  • Heating: Heat the reaction mixture to 60–80 °C for 1 to 2 hours.

  • Reaction Monitoring: Monitor via LC-MS or TLC (EtOAc/Hexane 1:3).

    • Self-Validation: The reaction is complete when the baseline spot (dianion) completely disappears, replaced by a single, high-

      
       spot (the fully protected ester).
      
  • Quench & Extraction: Cool to room temperature. Dilute the reaction with water (30 mL) to dissolve the inorganic salts and quench any residual MeI. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic phases with brine (3 x 30 mL) to remove residual DMF.

  • Concentration: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield Methyl 3-bromo-4-fluoro-5-methoxybenzoate [1, 2].
    

References

  • Vertex Pharmaceuticals Inc. (2020). STK4 inhibitors for treatment of hematologic malignancies (US Patent No. US10710978B2). U.S. Patent and Trademark Office.
  • Forma Therapeutics, Inc. (2020). Inhibiting Fatty Acid Synthase (FASN) (European Patent No. EP3636637A1). European Patent Office.
  • Hutchison Medipharma Ltd. (2016). Novel pyrimidine and pyridine compounds and their usage (European Patent No. EP2970120B1). European Patent Office.

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 3-bromo-4-fluoro-5-methoxybenzoate Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 3-Br-4-F-5-OMe-Benzoate Coupling Support Tier: Level 3 (Senior Application Scientist) Status: Active

Diagnostic Triage (Start Here)

Before altering your reaction parameters, identify your specific failure mode using the logic flow below. This substrate presents a unique "Push-Pull" challenge: the 4-fluoro group activates the ring for oxidative addition, but the 5-methoxy group and ortho-crowding significantly retard transmetalation.

Troubleshooting Logic Flow

TroubleshootingFlow Start Analyze Crude Reaction Mixture (LCMS/NMR) Result1 SM Remaining (>50%) No Product Start->Result1 Result2 Debrominated Byproduct (Methyl 3-fluoro-5-methoxybenzoate) Start->Result2 Result3 Carboxylic Acid Formed (Hydrolysis) Start->Result3 Result4 Complex Mixture / Black Precipitate Start->Result4 Action1 Diagnosis: Failed Oxidative Addition Fix: Switch to Buchwald G3/G4 Precatalysts Result1->Action1 Action2 Diagnosis: Protodehalogenation Fix: Remove alcohol solvents; Switch to Dioxane Result2->Action2 Action3 Diagnosis: Base-Mediated Hydrolysis Fix: Switch to Anhydrous K3PO4 or Cs2CO3 Result3->Action3 Action4 Diagnosis: Catalyst Decomposition (Pd Black) Fix: Degas solvent thoroughly; Add ligand excess Result4->Action4

Figure 1: Diagnostic logic tree for identifying reaction failure modes based on crude analysis.

Technical Deep Dive: The Substrate Challenge

Your molecule, Methyl 3-bromo-4-fluoro-5-methoxybenzoate , is not a standard aryl bromide.[1] It possesses three distinct features that antagonize standard Suzuki conditions:

  • Steric Crowding (The Ortho Effect): The bromine is flanked by a Fluorine (pos 4) and a Methoxy (pos 5). While Fluorine is small (

    
    ), the Methoxy group is bulky and conformationally active. This creates a "picket fence" that blocks the Palladium center during the rate-determining Transmetalation step [1].
    
  • Electronic Deactivation: The 5-methoxy group is a strong Resonance Donor (+R). This increases electron density at the carbon-bromine bond, making Oxidative Addition slower compared to electron-deficient aryl halides [2].

  • Labile Ester: The methyl ester is susceptible to hydrolysis by hydroxide bases (NaOH, KOH) or nucleophilic attack, especially if the reaction stalls and requires heating.

Optimization Modules

Module A: Catalyst & Ligand Selection (The Engine)

Standard


 is insufficient here. You require electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) to facilitate oxidative addition and stabilize the monoligated Pd(0) species.
Ligand SystemSuitabilityMechanism of ActionRecommendation

/

LowToo sterically unencumbered; poor electron donation.Avoid.
SPhos HighExcellent for ortho-substituted aryl chlorides/bromides.Primary Choice.
XPhos HighIncreased bulk; prevents palladacycle formation.Secondary Choice.
Pd-PEPPSI-IPr MediumN-Heterocyclic Carbene (NHC) ligand; extremely stable but harder to activate.Use for difficult partners.

Recommendation: Use XPhos Pd G3 or SPhos Pd G3 precatalysts. These ensure a defined 1:1 Pd:Ligand ratio and rapid activation at mild temperatures [3].

Module B: Base & Solvent Architecture (The Environment)

To prevent ester hydrolysis while maintaining sufficient basicity for boronic acid activation:

  • Base: Switch from Hydroxides/Alkoxides to Phosphates or Carbonates .

    • Best: Tribasic Potassium Phosphate (

      
      ) – Anhydrous.
      
    • Alternative: Cesium Carbonate (

      
      ) – Good solubility in organic media.
      
  • Solvent: Avoid Methanol/Ethanol (promotes protodehalogenation).

    • Best: 1,4-Dioxane or Toluene (with minimal water added, e.g., 10:1 ratio).

Troubleshooting Q&A

Q1: I am seeing significant amounts of Methyl 3-fluoro-5-methoxybenzoate (De-brominated product). Why? A: This is Protodehalogenation . It occurs when the Pd(II)-Aryl intermediate undergoes reduction instead of transmetalation.

  • Cause: Presence of hydride sources (often alcohols like MeOH/EtOH) or slow transmetalation allowing side reactions to compete.

  • Fix:

    • Switch solvent to THF or 1,4-Dioxane .

    • Ensure solvents are degassed (oxygen promotes this pathway).

    • Increase the concentration of the Boronic Acid (1.5 - 2.0 equiv) to force the transmetalation step [4].

Q2: My ester is turning into a carboxylic acid. A: You are experiencing Hydrolysis .

  • Cause: Using aqueous bases (NaOH,

    
     in water) at high temperatures (
    
    
    
    ).
  • Fix: Use anhydrous conditions . Use solid, finely ground

    
     suspended in Dioxane or Toluene. Add only 1-2 equivalents of water relative to the catalyst, or use a strictly anhydrous system if the boronic acid is activated (e.g., Boronate esters) [5].
    

Q3: The reaction turns black immediately and stalls. A: This indicates "Pd Black" precipitation . The active catalyst is aggregating into inactive metal clusters.

  • Cause: Ligand deficiency or insufficient stabilization.

  • Fix:

    • Switch to a Precatalyst (e.g., XPhos Pd G3) rather than mixing Pd(OAc)2 + Ligand in situ.

    • If mixing in situ, ensure a Ligand:Pd ratio of 2:1 or higher.

Standardized Protocol (The "Gold Standard")

Objective: Coupling Methyl 3-bromo-4-fluoro-5-methoxybenzoate with Phenylboronic Acid (Model).

Reagents:

  • Aryl Bromide (1.0 equiv)[2]

  • Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Workflow:

  • Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid,

    
    , and XPhos Pd G3.
    
  • Inert Atmosphere: Cap the vial and purge with Nitrogen/Argon for 5 minutes (evacuate/refill x3).

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Activation: Add degassed water (

    
     per mmol of substrate) to solubilize the base slightly without hydrolyzing the ester.
    
  • Reaction: Heat to 80°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify.

Mechanistic Visualization: The Critical Path

CatalyticCycle Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (Steric Clash Here) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Rate Limiting) OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura catalytic cycle. Note that for your substrate, the Oxidative Addition and Transmetalation steps are hindered by the ortho-substituents.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][4][5][6] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

  • Sherwood, J., et al. (2019). Protodeboronation: A key challenge in Suzuki-Miyaura coupling. Chemistry – A European Journal. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Technical Support Center: Solubilization of Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #SOL-MBFMB-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Solubility & Precipitation Issues in DMSO

Executive Summary & Compound Profile

User Issue: Difficulty achieving or maintaining a clear solution of Methyl 3-bromo-4-fluoro-5-methoxybenzoate in Dimethyl Sulfoxide (DMSO), particularly during initial dissolution or subsequent dilution into aqueous buffers.

Technical Diagnosis: This compound is a poly-halogenated aromatic ester . Its solubility profile is governed by two competing forces:

  • High Crystal Lattice Energy: The presence of heavy halogens (Bromine, Fluorine) and the methoxy group facilitates strong intermolecular packing (pi-stacking and halogen bonding), requiring significant energy to break the crystal lattice.

  • Hydrophobicity (Lipophilicity): The ester and halogen substituents make the molecule highly hydrophobic. While thermodynamically soluble in pure DMSO, it is extremely sensitive to the antisolvent effect of water.

Immediate Action Required: Switch to Anhydrous DMSO (Grade ≥99.9%, Water <0.05%) and implement a kinetic solubilization protocol (Heat + Sonication).

Standard Operating Procedure (SOP): Initial Dissolution

Do not rely on passive diffusion. This compound requires kinetic energy to overcome its lattice energy.

Protocol A: The "Heat-Sonicate" Cycle

Use this for stock concentrations (e.g., 10 mM - 100 mM).

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which DMSO can attack).

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO .

    • Critical: Do not use DMSO that has been sitting open on the bench. DMSO is hygroscopic and absorbs atmospheric water rapidly.[1][2]

  • Vortex: Vortex at max speed for 30 seconds.

    • Observation: If the solution is cloudy, the crystal lattice has not broken.

  • Thermal Shock: Place the vial in a water bath set to 37°C - 40°C for 5–10 minutes.

    • Why? Increasing temperature increases the entropy of the system, lowering the Gibbs free energy of dissolution (

      
      ).
      
  • Sonication: Sonicate in a bath sonicator (35-40 kHz) for 10 minutes while warm.

    • Mechanism:[3][4] Acoustic cavitation creates micro-jets that physically disrupt the crystal surface, accelerating the solvent-solute interaction.

  • Visual Check: Hold against a light. If "schlieren" lines (swirling refraction patterns) or particulates are visible, repeat steps 4-5.

Workflow Visualization: Dissolution Decision Tree

DissolutionWorkflow Start Start: Solid Compound + DMSO Vortex Step 1: Vortex (30s) Start->Vortex Check1 Visual Check: Clear? Vortex->Check1 Success Success: Store at -20°C Check1->Success Yes Cloudy Cloudy / Particulates Check1->Cloudy No Heat Step 2: Heat to 37°C (10 min) Cloudy->Heat Sonicate Step 3: Sonicate (10 min) Heat->Sonicate Check2 Visual Check: Clear? Sonicate->Check2 Check2->Success Yes AddCosolvent Action: Add Co-solvent (e.g., 10% Ethanol or DMF) Check2->AddCosolvent No (Saturation Limit Reached)

Figure 1: Decision matrix for solubilizing stubborn lipophilic esters in DMSO.

Troubleshooting Guide: Common Failure Modes

Ticket #1: "It dissolved yesterday, but today there are crystals."

Root Cause: Moisture Uptake (Hygroscopicity). DMSO is a "water magnet." At 20°C and 60% relative humidity, pure DMSO can absorb >10% of its weight in water within 24 hours.

  • Mechanism: Water acts as an antisolvent . As water concentration increases, the solubility power of the DMSO decreases exponentially for hydrophobic esters like Methyl 3-bromo-4-fluoro-5-methoxybenzoate.

Resolution:

  • Aliquot Immediately: Never store the main stock bottle at 4°C/room temp. Create single-use aliquots.

  • Seal Correctly: Use Parafilm® or argon back-filling for storage.

  • Recovery: If precipitation occurs, re-heat to 37°C and sonicate. If it fails to redissolve, the water content is likely too high; discard and prepare fresh.

Ticket #2: "The solution turns white when I add it to my cell culture media."

Root Cause: The "Crash-Out" Effect. You are diluting a hydrophobic compound from a solvent with a dielectric constant (


) of ~47 (DMSO) into water (

). The compound instantly aggregates because it is energetically unfavorable for water molecules to organize around the hydrophobic halogens.

Resolution:

  • Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO.

    • Step 1: Dilute Stock (10 mM) 1:10 into pure Ethanol or DMSO to make an intermediate.

    • Step 2: Dilute that intermediate into the aqueous buffer.

  • Surfactant Shielding: Pre-add 0.05% Tween-80 or Pluronic F-127 to your aqueous buffer before adding the DMSO stock. The surfactant forms micelles that sequester the hydrophobic compound, preventing macroscopic precipitation.

Ticket #3: "My compound degraded after a month in the freezer."

Root Cause: Freeze-Thaw Cycles. Pure DMSO freezes at 18.5°C . In a -20°C freezer, the solvent crystallizes first, effectively concentrating the solute and any trace water/impurities into "pockets" of liquid before they too freeze. This high local concentration can accelerate chemical reactions (like ester hydrolysis or transesterification).

Resolution:

  • Avoid Repeated Thawing: Use single-use aliquots.

  • Check Color: A yellowing of the solution often indicates hydrolysis of the bromo/fluoro-benzoate moiety.

Technical Data & Reference Values

Solubility Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Cloudy immediately Lattice energy > Solvation energyHeat (40°C) + Sonicate (10 min).
Precipitate over time DMSO absorbed atmospheric waterUse Anhydrous DMSO; purge vials with Argon/Nitrogen.
Cloudy upon dilution (PBS) "Crash-out" (Hydrophobic aggregation)Vortex buffer while adding DMSO; add 0.05% Tween-80.
Viscous/Gel-like Polymerization or high concentrationVerify concentration; do not exceed 100 mM.
Mechanism of Failure: The Antisolvent Effect

AntisolventMechanism DMSO Pure DMSO (Solvates Hydrophobic Regions) Mixture DMSO + Water Mix (Dielectric Constant Increases) DMSO->Mixture Water Atmospheric Moisture (H2O) Water->Mixture Absorption Precipitate Precipitation / Crystallization Mixture->Precipitate Antisolvent Effect Compound Methyl 3-bromo-4-fluoro-5-methoxybenzoate Compound->DMSO Dissolves Well Compound->Mixture Solubility Drops

Figure 2: Mechanism of precipitation caused by moisture absorption in DMSO.

Frequently Asked Questions (FAQ)

Q: Can I use a 100% Ethanol stock instead of DMSO? A: Likely yes, but with caveats. Methyl benzoates are generally soluble in ethanol.[5] However, ethanol evaporates much faster than DMSO, which can change your stock concentration over time. Ethanol is also less compatible with some cell-based assays at high concentrations.

Q: What is the maximum concentration I can achieve? A: While specific experimental data for this exact derivative is proprietary, similar halogenated benzoates typically achieve 50–100 mM in pure anhydrous DMSO. Do not attempt >200 mM without specific validation, as you risk supersaturation and spontaneous crashing.

Q: Is sonication safe for this compound? A: Yes. The ester and halogen bonds on the benzene ring are stable under standard bath sonication conditions (35-40 kHz, <15 mins). Avoid probe sonication which generates excessive localized heat that could hydrolyze the ester.

References

  • Gaylord Chemical Company. (2007).[6][7] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102.[7]Link

  • PubChem. (n.d.). Methyl 3-bromo-4-methoxybenzoate (Analogous Structure).[8][9][10] National Library of Medicine. Link

  • Balakin, K. V., et al. (2006). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Link

  • Cheng, Z., et al. (2015). Evaluation of DMSO Hygroscopicity in Compound Management. SLAS Discovery. Link

Sources

Minimizing debromination side reactions in Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Halogenated Benzoate Optimization Subject: Minimizing Debromination in Methyl 3-bromo-4-fluoro-5-methoxybenzoate Ticket ID: #RXN-OPT-4F5M Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely utilizing Methyl 3-bromo-4-fluoro-5-methoxybenzoate as a scaffold for kinase inhibitor synthesis or complex biaryl construction. The specific arrangement of the electron-withdrawing ester (C1) and fluorine (C4), combined with the electron-donating methoxy group (C5), creates a unique electronic environment around the bromine at C3.

While this activation facilitates oxidative addition, it simultaneously renders the resulting Aryl-Palladium intermediate highly susceptible to protodebromination (hydrodehalogenation). This guide addresses the root causes of this side reaction during Palladium-catalyzed cross-couplings and Lithium-Halogen exchange, providing self-validating protocols to suppress the formation of the des-bromo byproduct.

Module 1: The Diagnostic Matrix

Use this table to correlate your analytical observations with the underlying chemical failure mode.

Symptom (LCMS/NMR)Probable Root CauseMechanistic FailureImmediate Corrective Action
Mass [M-Br+H] observed (Debromination)Protic Solvent (MeOH, EtOH, iPrOH)

-Hydride Elimination from coordinated solvent generates Pd-H.
Switch to 1,4-Dioxane , Toluene , or THF .
Mass [M-Br+H] observed Alkoxide Base (NaOEt, NaOiPr)Alkoxide acts as a reducing agent (hydride donor).Switch to inorganic bases: K

PO

, Cs

CO

, or KF .
Low Conversion + Debromination Slow TransmetallationPd(II)-Ar species "stalls" and intercepts trace hydrides before coupling.Use highly active ligands (XPhos , SPhos ) to accelerate the catalytic cycle.
Debromination during Lithiation Temp > -78°C or MoistureProtonation of the highly basic Aryl-Li intermediate.Use Turbo-Grignard or Transmetallate to ZnCl

immediately.

Module 2: Deep Dive – Palladium-Catalyzed Cross-Couplings

The most common failure point for Methyl 3-bromo-4-fluoro-5-methoxybenzoate is during Suzuki-Miyaura or Buchwald-Hartwig couplings.

The Mechanistic "Fork in the Road"

The diagram below illustrates the competition between the desired cross-coupling and the undesired hydrodehalogenation. Your goal is to accelerate the Green Path and block the Red Path .

DebrominationMechanism Start Ar-Br (Substrate) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd Pd(0) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Fast Ligand Boronic Acid HydrideSource Coordination of Hydride Source (Alcohol/Alkoxide) OxAdd->HydrideSource Protic Solvent Slow Cycle ProdComplex Ar-Pd-Nu TransMet->ProdComplex BetaElim β-Hydride Elimination forms [Ar-Pd-H] HydrideSource->BetaElim Product Desired Product (Ar-Nu) ProdComplex->Product Reductive Elim. Byproduct Debrominated Byproduct (Ar-H) BetaElim->Byproduct Reductive Elim.

Figure 1: Mechanistic competition between productive cross-coupling (Green) and hydrodehalogenation (Red) pathways.

Protocol A: The "Anhydrous/Aprotic" Suzuki System

Use this protocol if you observe >5% debromination in standard conditions.

Rationale: Electron-deficient aryl bromides undergo oxidative addition rapidly. If the subsequent transmetallation is slow, the electrophilic Pd(II) intermediate will scavenge hydrides from alcohols or water [1]. By removing proton sources and using a bulky, electron-rich ligand, we force the catalyst through the productive cycle.

Reagents:

  • Substrate: Methyl 3-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(OAc)

    
     (2 mol%) + XPhos  or SPhos  (4 mol%)[1]
    
    • Why: Buchwald ligands facilitate difficult transmetallations and rapid reductive elimination [2].

  • Base: K

    
    PO
    
    
    
    (3.0 equiv) or Cs
    
    
    CO
    
    
    .
    • Why: Avoids alkoxides (NaOEt) which can undergo

      
      -hydride elimination to form acetaldehyde and Pd-H [3].
      
  • Solvent: Anhydrous 1,4-Dioxane or Toluene .

    • Critical: Do not use Ethanol/Water mixtures.

Step-by-Step:

  • Drying: Flame-dry a reaction vial and cool under Argon.

  • Charge: Add Substrate, Boronic Acid, K

    
    PO
    
    
    
    , Pd(OAc)
    
    
    , and Ligand.[1][2]
  • Purge: Evacuate and backfill with Argon (3x). Oxygen promotes homocoupling and catalyst decomposition.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Activation: Heat to 80°C. Monitor via LCMS.

    • Checkpoint: If the reaction stalls, add 1 drop of water (degassed). While we avoid bulk water, trace water is sometimes required for the boronic acid activation mechanism (formation of boronate species) [1].

Module 3: Deep Dive – Lithiation & Halogen-Metal Exchange

Attempting to functionalize the bromine via Lithium-Halogen exchange often results in the protonated product (Methyl 4-fluoro-3-methoxybenzoate) due to the high basicity of the intermediate.

Protocol B: The Zinc-Transmetallation "Safety Net"

Rationale: The Aryl-Lithium species generated from your substrate is extremely basic and unstable even at -78°C. It can deprotonate its own methoxy group or abstract protons from THF. Transmetallating to Zinc creates a covalent Aryl-Zinc species that is thermodynamically stable and tolerant of higher temperatures [4].

LithiationWorkflow Step1 1. Dissolve Substrate (THF, -78°C) Step2 2. Add iPrMgCl·LiCl (Turbo Grignard) Step1->Step2 Li/Mg Exchange Step3 3. Add ZnCl2 Solution (Transmetallation) Step2->Step3 Forms Ar-ZnCl (Stable) Step4 4. Add Electrophile (Warm to RT) Step3->Step4 Negishi Coupling or Nucleophilic Attack

Figure 2: Stabilization workflow using Zinc transmetallation.

Step-by-Step:

  • Preparation: Dissolve Methyl 3-bromo-4-fluoro-5-methoxybenzoate in anhydrous THF. Cool to -40°C (Note: Turbo Grignard works well at slightly elevated temps compared to nBuLi).

  • Exchange: Add iPrMgCl·LiCl (Turbo Grignard, 1.1 equiv) dropwise.

    • Why: Turbo Grignard allows for faster exchange at manageable temperatures compared to n-BuLi, minimizing "halogen dance" side reactions [5].

  • Transmetallation (The Fix): After 30 mins, add a solution of anhydrous ZnCl

    
      (1.2 equiv in THF).
    
    • Result: The unstable Ar-Mg/Li species converts to Ar-ZnCl .

  • Reaction: Add your electrophile (aldehyde, ketone, or Negishi coupling partner). The Ar-ZnCl species will not quench itself on trace protons as aggressively as the Li species.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Pd/C and Hydrogen gas to reduce a nitro group on this molecule without losing the bromine? A: This is high-risk. Aryl bromides are easily reduced under standard hydrogenation conditions.

  • Solution: Use a poisoned catalyst like Pt/C (Platinum on Carbon) sulfided, or add a distinct poison like Vanadium(IV) oxide acetylacetonate [V(O)(acac)

    
    ]  or Diphenylsulfide . These additives occupy the active sites responsible for hydrogenolysis of the C-Br bond while allowing nitro reduction [6].
    

Q: I see the debrominated product immediately upon adding the catalyst, even at room temperature. A: This suggests your catalyst source might be pre-decomposed or your solvent is "wet" with alcohols. Ensure you are using Pd(OAc)


  or Pd

(dba)

and forming the active species in situ. Avoid Pd(PPh

)

if it is old (dark black color), as it often contains oxides that promote side reactions.

Q: Why does the Methoxy group at C5 matter? A: The methoxy group is an Electron Donating Group (EDG). While the Fluorine and Ester withdraw electrons, the Methoxy group pushes electron density back into the ring. This makes the C-Br bond slightly stronger than in a pure fluoro-benzoate, but it also makes the ring more electron-rich after oxidative addition, potentially stabilizing the Pd(II) intermediate long enough for it to find a hydride source if the cross-coupling partner is not aggressive enough.

References

  • Mechanistic Insights into Hydrodehalogenation: Watson, D. A., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, 2011. Link

  • Ligand Effects: Martin, R., & Buchwald, S. L.[3] "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.[3] Link

  • Role of Base and Alcohol: Zask, A., et al.[4] "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, 2013. Link

  • Zinc Transmetallation: Menzel, K., et al. "An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation."[5] The Journal of Organic Chemistry, 2006.[5] Link

  • Turbo Grignard Applications: Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Beilstein Journal of Organic Chemistry, 2011. Link

  • Selective Hydrogenation: Takeda, K., et al. "Selective Hydrogenation of Halonitrobenzenes over Platinum Catalysts." Chemical Pharmaceutical Bulletin, 2010. Link

Sources

Purification strategies for Methyl 3-bromo-4-fluoro-5-methoxybenzoate post-synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the post-synthesis purification of Methyl 3-bromo-4-fluoro-5-methoxybenzoate. The methodologies described herein are grounded in established chemical principles and validated through practical application in the field.

Section 1: Troubleshooting Guide

This section addresses specific challenges that may arise during the purification of Methyl 3-bromo-4-fluoro-5-methoxybenzoate, offering step-by-step solutions and the rationale behind them.

Issue 1: My final product is contaminated with unreacted starting material (4-fluoro-3-methoxybenzoic acid).

Root Cause Analysis: Incomplete esterification or hydrolysis of the methyl ester during workup can lead to the presence of the starting carboxylic acid. Due to its acidic nature, it can be difficult to separate from the desired ester using standard silica gel chromatography alone.

Recommended Solution: Aqueous Base Wash & Recrystallization

  • Aqueous Workup:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). .[1]

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will react with the acidic starting material to form a water-soluble sodium salt, which will partition into the aqueous layer.

    • Separate the organic layer and wash it with brine (saturated NaCl solution) to remove any remaining water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Recrystallization:

    • Recrystallization is a highly effective technique for purifying solid organic compounds.[] The choice of solvent is critical for successful recrystallization.[3]

    • Solvent Selection: Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic esters like Methyl 3-bromo-4-fluoro-5-methoxybenzoate, common recrystallization solvents include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[4]

    • Protocol:

      • Dissolve the crude product in a minimal amount of hot solvent.

      • If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities and then perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

      • Further cooling in an ice bath can increase the yield.

      • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[5]

      • Dry the crystals under vacuum.

Issue 2: My product is contaminated with a regioisomeric impurity, likely Methyl 5-bromo-4-fluoro-3-methoxybenzoate.

Root Cause Analysis: During the bromination of the aromatic ring, the directing effects of the substituents (fluoro and methoxy groups) can lead to the formation of small amounts of regioisomers. These isomers often have very similar polarities, making them challenging to separate.

Recommended Solution: Column Chromatography Optimization

Column chromatography is a fundamental technique for separating compounds based on their differential adsorption to a stationary phase.[6][7]

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.[8]

  • Mobile Phase (Eluent) Selection: The key to separating closely related isomers is to find an eluent system that maximizes the difference in their interaction with the silica gel.

    • Start with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. A common starting point is a 9:1 or 8:2 ratio of hexanes to ethyl acetate.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This can be done in a stepwise or gradient fashion.

    • Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.

Detailed Column Chromatography Protocol:

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Pour a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column to ensure even packing.[8]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be used in the elution.

    • Alternatively, for better resolution, adsorb the crude mixture onto a small amount of silica gel. To do this, dissolve the compound, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[8]

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply pressure to begin the separation.

    • Collect fractions in separate test tubes.

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.[8]

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected physical state and melting point of pure Methyl 3-bromo-4-fluoro-5-methoxybenzoate?
Q2: What are the potential side products I should be aware of during the synthesis?

The synthesis of Methyl 3-bromo-4-fluoro-5-methoxybenzoate typically involves the bromination of a substituted benzoic acid or ester. The primary side products to anticipate are:

  • Monobrominated Products: Incomplete bromination can result in the presence of the starting material or a monobrominated intermediate.[1]

  • Di-brominated Products: Over-bromination can lead to the formation of di-brominated species, though this is less common if stoichiometry is controlled.

  • Regioisomers: As discussed in the troubleshooting section, the formation of other brominated isomers is possible due to the directing effects of the existing substituents on the aromatic ring.[1]

Q3: Can I use distillation for purification?

Distillation is a purification technique used for separating liquids with different boiling points or for separating a volatile liquid from a non-volatile solid.[10][11] Given that Methyl 3-bromo-4-fluoro-5-methoxybenzoate is expected to be a solid with a relatively high molecular weight, simple distillation is unlikely to be a suitable primary purification method. Vacuum distillation might be possible, but recrystallization and column chromatography are generally more effective for this type of compound.

Q4: What analytical techniques are recommended for purity assessment?

To ensure the purity of your final product, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for identifying and quantifying impurities.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and confirming the molecular weight of the product.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired compound and identifying any structural isomers or other impurities.[5]

Section 3: Visualized Workflows

Decision Tree for Purification Strategy

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy based on the initial purity assessment of the crude product.

Purification_Strategy Start Crude Methyl 3-bromo-4-fluoro-5-methoxybenzoate TLC_Analysis Initial Purity Assessment (TLC/¹H NMR) Start->TLC_Analysis Decision1 Major Impurities Identified? TLC_Analysis->Decision1 Aqueous_Wash Acidic Impurities Present? (e.g., starting acid) Decision1->Aqueous_Wash Yes Recrystallization_Path Recrystallization Decision1->Recrystallization_Path No (Relatively Clean) Base_Wash Perform Aqueous Base Wash (e.g., NaHCO₃) Aqueous_Wash->Base_Wash Yes Isomers_Present Closely-eluting Spots on TLC? (Isomers) Aqueous_Wash->Isomers_Present No Base_Wash->Isomers_Present Final_Product Pure Product (Verify by HPLC, NMR, MS) Recrystallization_Path->Final_Product Chromatography_Path Column Chromatography Chromatography_Path->Final_Product Isomers_Present->Recrystallization_Path No Isomers_Present->Chromatography_Path Yes

Caption: Decision workflow for purification.

General Purification Workflow

This diagram outlines the sequential steps in a comprehensive purification process.

Purification_Workflow cluster_0 Initial Cleanup cluster_1 Primary Purification cluster_2 Final Polish & Analysis Crude_Product Crude Product in Organic Solvent Aqueous_Wash Aqueous Wash (Base/Brine) Crude_Product->Aqueous_Wash Drying Dry & Concentrate Aqueous_Wash->Drying Primary_Purification Column Chromatography OR Recrystallization Drying->Primary_Purification Solvent_Removal Solvent Removal Primary_Purification->Solvent_Removal Purity_Check Purity & Identity Confirmation (NMR, HPLC, MS) Solvent_Removal->Purity_Check

Caption: Step-by-step purification process.

Section 4: Data Summary

Table 1: Recommended Purification Techniques and Solvent Systems

Purification TechniqueCommon Solvents/EluentsTarget Impurities Removed
Aqueous Wash Saturated NaHCO₃(aq)Acidic starting materials (e.g., 4-fluoro-3-methoxybenzoic acid)
Recrystallization Ethanol, Methanol, Ethyl Acetate/HexanesBaseline impurities, some isomers (if solubility differs significantly)
Column Chromatography Hexanes/Ethyl Acetate GradientRegioisomers, other non-polar and moderately polar side products

References

  • Smolecule. (n.d.). Frequently Asked Questions: Purification Troubleshooting.
  • BenchChem. (2025). Technical Support Center: Purification of Halogenated Naphthyridine Compounds.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • BenchChem. (2025). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
  • Columbia University. (n.d.). Column chromatography.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • Sigma-Aldrich. (n.d.). Methyl 3-bromo-4-methoxybenzoate 98%.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • BOC Sciences. (n.d.). Recrystallization Techniques.

Sources

Troubleshooting catalyst poisoning when using Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for Methyl 3-bromo-4-fluoro-5-methoxybenzoate , designed for the "Senior Application Scientist" persona.

Topic: Methyl 3-bromo-4-fluoro-5-methoxybenzoate (MFMB)

Case ID: MFMB-Pd-001 Status: Active Analyst: Senior Application Scientist, Catalysis Division

Executive Summary: The "Deceptive" Substrate

Researchers often underestimate Methyl 3-bromo-4-fluoro-5-methoxybenzoate (MFMB) . On paper, it appears to be a standard aryl bromide activated by an electron-withdrawing ester. However, the specific substitution pattern—3-bromo, 4-fluoro, 5-methoxy —creates a "perfect storm" for catalyst poisoning and stalling.

Why this molecule fails:

  • Electronic Deactivation: The ortho-fluorine and meta-methoxy groups create a complex electronic push-pull that can surprisingly increase the energy barrier for oxidative addition, leaving the active Pd(0) species vulnerable to aggregation (Pd black).

  • Chelation Traps: The ester and methoxy motifs can act as "hemi-labile" ligands, occupying coordination sites on the metal center and slowing down the catalytic cycle.

  • Synthesis Impurities: As an ester, this compound is often synthesized via acid-catalyzed Fischer esterification. Trace residual acid is a silent killer of base-mediated cross-coupling cycles.

Diagnostic Workflow: The "Triage"

Before changing ligands or solvents, you must diagnose the mode of failure. Use this logic flow to determine if your catalyst is being poisoned or if the reaction is simply stalling due to instability.

Diagnostic Decision Tree

DiagnosticTree Start Reaction Stalls (< 30% Conversion) SpikeTest PERFORM SPIKE TEST Add 1-2 mol% fresh catalyst under inert flow Start->SpikeTest Result1 Does reaction restart? SpikeTest->Result1 Yes Catalyst Death Result1->Yes Yes No Reagent/Substrate Issue Result1->No No CatDeath Diagnosis: Catalyst Poisoning (Pd Black or Ligand Oxidation) Yes->CatDeath SubIssue Diagnosis: Product Inhibition or Boronic Acid Degradation No->SubIssue Action1 Action: Switch to Bulky/Electron-Rich Ligand (e.g., XPhos, BrettPhos) CatDeath->Action1 Action2 Action: Check Boronic Acid (Protodeboronation) Add Slow Addition Protocol SubIssue->Action2

Caption: Diagnostic logic to distinguish between catalyst deactivation (poisoning) and reagent degradation.

Mechanism-Specific Troubleshooting

Issue A: The "Acid Trap" (Hidden Impurity)

Symptoms: Reaction never starts; base is consumed immediately; Pd precipitates instantly. Mechanism: MFMB is an ester.[1][2] If purified on silica gel without a basic wash, or if made via thionyl chloride/methanol, it may contain trace HCl or carboxylic acid precursors.

  • The Poisoning: Acid neutralizes the inorganic base (e.g., K₂CO₃), preventing the formation of the active hydroxo-palladium species required for transmetallation [1].

  • The Fix:

    • Dissolve MFMB in EtOAc.

    • Wash 2x with 10% aqueous Na₂CO₃.

    • Dry over Na₂SO₄ and concentrate.

    • Verification: Check pH of an aqueous suspension of the substrate; it must be neutral.

Issue B: The "Ortho-F" Blockade (Slow Oxidative Addition)

Symptoms: Reaction starts but stalls at 20-40%; solution turns grey/black (Pd aggregation). Mechanism: The fluorine atom at C4 (ortho to Br) exerts an inductive withdrawing effect but also a steric repulsion. More importantly, the C-Br bond is electronically deactivated. If the oxidative addition is slower than the rate of Pd(0) agglomeration, the catalyst precipitates as inactive Pd black [2].

  • The Fix: You need a ligand that accelerates oxidative addition.[3]

    • Recommendation: Switch to Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G4). These generate the active L-Pd(0) species immediately and protect it from aggregation.

    • Avoid: Pd(PPh3)4 (too slow, air sensitive).

Issue C: Heterogeneous Leaching (Nanoparticle Formation)

Symptoms: Reaction works in polar solvents (DMF) but fails in toluene; variable yields between batches. Mechanism: Sometimes, the "catalyst" is actually Pd nanoparticles formed in situ. MFMB's ester group can stabilize these particles weakly, leading to "cocktail catalysis" which is notoriously unreliable [3].

  • The Fix: Perform the Mercury Drop Test (Protocol below) to confirm if you are running a homogeneous or heterogeneous reaction.

Experimental Protocols

Protocol 1: The "Spike" Test (Standard Addition)

Use this to confirm catalyst death.

  • Run your standard reaction until conversion stalls (monitor via LCMS).

  • In a glovebox or under rapid Argon flow, remove an aliquot for T=0 (stall point).

  • Add a fresh portion of catalyst (1–2 mol%) dissolved in degassed solvent.

  • Resume heating/stirring.

  • Sample after 1 hour.

    • Result: If conversion increases >5%, the original catalyst died (Poisoning/Aggregation).

    • Result: If conversion is flat, your coupling partner (e.g., Boronic Acid) has degraded (likely protodeboronation).[3]

Protocol 2: The Mercury Drop Test

Use this to distinguish Homogeneous (Ligand-bound) vs. Heterogeneous (Nanoparticle) catalysis. Note: Mercury poisons heterogeneous metal surfaces but generally does not affect well-ligated homogeneous Pd species (though exceptions exist) [4].

StepActionObservationInterpretation
1Run reaction to ~20% conversion.Solution is clear/brown.Active cycle established.
2Add ~300 equivalents of elemental Hg (relative to Pd).Mercury pool forms at bottom.--
3Stir vigorously for 3 hours.Monitor conversion via LCMS.--
4Scenario A: Reaction stops completely.Inhibition Catalysis was driven by Pd Nanoparticles (Heterogeneous).
5Scenario B: Reaction continues normally.No Inhibition Catalysis is Homogeneous (Ligand-bound).

Visualizing the Poisoning Pathway

Understanding where the cycle breaks is key to fixing it.[4]

PoisoningMechanism Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting due to F/OMe) Pd0->OxAdd Slow Step PdBlack Pd Black (Inactive Aggregates) Pd0->PdBlack If OxAdd is too slow (Aggregation) PdII L-Pd(II)-Ar-Br OxAdd->PdII Success Impurity Acid Impurity (H+) Impurity->PdII Protonolysis of Pd-C bond

Caption: The "Death Valley" of catalysis for MFMB occurs at the Oxidative Addition step, where slow kinetics allow Pd Black formation.

Frequently Asked Questions (FAQs)

Q: Why does my reaction turn black immediately upon heating? A: This is "Pd Black" precipitation. It means your ligand is not holding onto the Palladium tightly enough, or the oxidative addition is too slow.

  • Fix: Switch to a precatalyst (e.g., XPhos Pd G3) or increase the Ligand:Metal ratio to 2:1 or 3:1.

Q: Can I use Copper co-catalysis (Sonogashira) with this molecule? A: Be careful. The ester group at C1 can coordinate to Copper, potentially sequestering it. If using Sonogashira, increase CuI loading to 5-10 mol% or switch to a "Copper-Free" Sonogashira protocol using a stronger base (e.g., Cs₂CO₃ in DMSO).

Q: I see the product mass, but the yield is low. Where is the rest? A: Check for Homocoupling (Ar-Ar) or Hydrodehalogenation (Ar-H).[5]

  • Ar-H formation indicates that your reaction involves a "Hydride Source" (often the solvent, like isopropanol, or excess amine base) and the reductive elimination of H is faster than your desired cross-coupling. Switch to aprotic solvents (Dioxane, Toluene).

References

  • Sherwood, J. et al. "Solvent effects in palladium catalyzed cross-coupling reactions." Journal of Molecular Catalysis A: Chemical, 2014.

  • Lundgren, R. J. & Stradiotto, M. "Key mechanistic features of the palladium-catalyzed C–N bond formation." Chemistry – A European Journal, 2012.

  • Widegren, J. A. & Finke, R. G. "A review of the problem of distinguishing true homogeneous catalysis from soluble or other metal-particle heterogeneous catalysis." Journal of Molecular Catalysis A: Chemical, 2003.

  • Anton, D. R. & Crabtree, R. H. "The mercury drop test: a reliable method for distinguishing between homogeneous and heterogeneous catalysis?" Organometallics, 1983.

Sources

Technical Support Center: Removing Regioisomeric Impurities from Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges with regioisomeric impurities during the synthesis and purification of Methyl 3-bromo-4-fluoro-5-methoxybenzoate. Here, we delve into the root causes of impurity formation, provide robust analytical methods for their identification, and offer detailed, field-proven protocols for their removal.

Overview: The Challenge of Regioisomeric Purity

Methyl 3-bromo-4-fluoro-5-methoxybenzoate is a key building block in medicinal chemistry. Its synthesis, typically involving electrophilic aromatic substitution, is often complicated by the formation of regioisomers—compounds with the same molecular formula but different arrangements of substituents on the aromatic ring. These impurities can significantly impact the yield, safety, and efficacy of downstream products, making their removal a critical step in the synthetic workflow.

The primary challenge stems from the directing effects of the substituents on the benzene ring.[1][2][3] During bromination, the interplay between the electron-donating methoxy group and the electron-withdrawing fluoro and methyl ester groups can lead to the formation of an undesired isomer, most commonly Methyl 5-bromo-4-fluoro-3-methoxybenzoate. This guide provides a systematic approach to identifying and eliminating this and other potential regioisomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely regioisomeric impurities in the synthesis of Methyl 3-bromo-4-fluoro-5-methoxybenzoate?

A1: The most probable regioisomeric impurity is Methyl 5-bromo-4-fluoro-3-methoxybenzoate. This arises from the competing directing effects of the substituents on the aromatic ring during electrophilic bromination. The methoxy group is a strong ortho-para director, while the fluoro and methyl ester groups are ortho-para and meta directors, respectively.[1][2][3][4] This electronic competition can lead to bromination at the C5 position in addition to the desired C3 position.

Q2: What analytical techniques are best for identifying and quantifying these regioisomers?

A2: A combination of techniques is recommended for unambiguous identification and quantification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers. The chemical shifts and coupling patterns of the aromatic protons are unique to each isomer.[5][6][7] For instance, the multiplicity and coupling constants of the aromatic protons will differ significantly between the 3-bromo and 5-bromo isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the desired product and its impurities.[8] Developing a method with a suitable column and mobile phase can provide high-resolution separation of the isomers.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate volatile derivatives of the compound and confirm the molecular weight of the components, aiding in the identification of isomers.[8]

Q3: Can I use melting point analysis to assess purity?

A3: While a sharp melting point range close to the literature value is indicative of high purity, it is not sufficient on its own to confirm the absence of regioisomeric impurities.[8] Regioisomers can sometimes have very similar melting points or form eutectic mixtures, which can lead to misleading results. Therefore, melting point analysis should always be used in conjunction with spectroscopic or chromatographic methods.

Troubleshooting Guide for Impurity Removal

This section provides a structured approach to diagnosing and resolving common issues encountered during the purification of Methyl 3-bromo-4-fluoro-5-methoxybenzoate.

Problem Potential Cause(s) Recommended Solutions & Actions
High Percentage of Regioisomeric Impurity (>10%) in Crude Product - Non-optimized reaction conditions (temperature, reaction time).- Incorrect choice of brominating agent.- Reaction Optimization: Carefully control the reaction temperature, as lower temperatures often favor the formation of the thermodynamically more stable product.- Brominating Agent: Consider using a milder brominating agent such as N-Bromosuccinimide (NBS) in place of liquid bromine to improve regioselectivity.[10]
Poor Separation of Isomers by Column Chromatography - Inappropriate solvent system (eluent).- Column overloading.- Incorrect stationary phase.- TLC Optimization: First, screen various solvent systems using Thin-Layer Chromatography (TLC) to find an eluent that provides the best separation (ΔRf > 0.2).- Column Loading: Ensure the amount of crude product loaded is appropriate for the column size to prevent band broadening.[11]- Stationary Phase: While silica gel is standard, for difficult separations, consider alternative stationary phases like alumina or reverse-phase silica.
"Oiling Out" During Recrystallization - The compound's melting point is lower than the solvent's boiling point.- The compound is too soluble in the chosen solvent.- Select a solvent or solvent pair with a lower boiling point.- Use a minimal amount of hot solvent to dissolve the compound.[8]
No Crystal Formation Upon Cooling - The solution is not sufficiently supersaturated.- The compound remains highly soluble even at low temperatures.- Concentrate the solution by evaporating some of the solvent.- Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound.[8]- Cool the solution to a lower temperature (e.g., in an ice bath).
Decision-Making Workflow for Purification

The following diagram illustrates a logical workflow for troubleshooting the purification process.

Purification_Workflow start Crude Product Analysis (NMR, HPLC) impurity_check Regioisomer > 5%? start->impurity_check high_impurity High Impurity (>20%) impurity_check->high_impurity Yes moderate_impurity Moderate Impurity (5-20%) impurity_check->moderate_impurity Moderate low_impurity Low Impurity (<5%) impurity_check->low_impurity No reoptimize Re-optimize Bromination Reaction high_impurity->reoptimize chromatography Column Chromatography moderate_impurity->chromatography recrystallization Recrystallization low_impurity->recrystallization reoptimize->start chromatography->recrystallization final_analysis Final Purity Check (NMR, HPLC) recrystallization->final_analysis end Pure Product final_analysis->end

Caption: Troubleshooting workflow for purification.

In-Depth Purification Protocols

Protocol 1: Optimized Flash Column Chromatography

This method is ideal for separating mixtures with a moderate to high percentage of regioisomeric impurity.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent) Optimization:

    • Using TLC, test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

    • Aim for a solvent system where the desired product has an Rf value of approximately 0.3 and the impurity has a significantly different Rf value.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the least polar solvent mixture.

    • Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of the compounds.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified Methyl 3-bromo-4-fluoro-5-methoxybenzoate.

Protocol 2: Recrystallization for Final Polishing

Recrystallization is an effective technique for removing small amounts of impurities and is often used as a final purification step after chromatography.[12][13][14][15][16]

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14][16]

    • Test solvents such as ethanol, methanol, isopropanol, or mixtures like ethanol/water or hexane/ethyl acetate.

  • Dissolution:

    • Place the impure solid in a flask and add a minimal amount of the chosen solvent.

    • Heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Underlying Principles: The "Why" Behind the Methods

The successful separation of regioisomers hinges on exploiting the subtle differences in their physicochemical properties.

  • Polarity and Chromatography: The position of the bromine atom affects the molecule's overall dipole moment and, consequently, its polarity. This difference in polarity is the basis for separation by column chromatography. The more polar isomer will have a stronger interaction with the polar silica gel stationary phase and will thus elute more slowly.[11][17]

  • Crystal Lattice and Recrystallization: Regioisomers often have different shapes, which affects their ability to pack into a crystal lattice.[13] During recrystallization, the molecules of the major, desired isomer will preferentially fit into the growing crystal lattice, excluding the differently shaped impurity molecules, which remain in the solution.[15][16]

By understanding these principles, researchers can make more informed decisions when developing and optimizing purification strategies.

References

Sources

Validation & Comparative

Structural Validation of Methyl 3-bromo-4-fluoro-5-methoxybenzoate: A Comparative NMR Spectral Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

In the development of kinase inhibitors and protein degraders, the Methyl 3-bromo-4-fluoro-5-methoxybenzoate scaffold serves as a critical intermediate. Its unique substitution pattern—combining an electron-withdrawing fluorine, a sterically demanding bromine, and an electron-donating methoxy group—creates a distinct electronic fingerprint.

However, the synthesis of polysubstituted benzenes is prone to regioisomerism. Electrophilic aromatic substitution (e.g., bromination) on the precursor (Methyl 4-fluoro-3-methoxybenzoate) often yields mixtures of the desired 3-bromo product and the unwanted 2-bromo or 6-bromo isomers.

This guide provides a definitive protocol to structurally validate Methyl 3-bromo-4-fluoro-5-methoxybenzoate using 1H and 13C NMR, specifically distinguishing it from its most common regioisomers through scalar coupling analysis.

Experimental Protocol

To ensure reproducibility and comparable chemical shifts, strict adherence to the following acquisition parameters is required.

Sample Preparation Workflow

SamplePrep Start Solid Sample (10-15 mg) Solvent Solvent Choice CDCl3 (99.8% D) + 0.03% TMS Start->Solvent Dissolve Dissolution Vortex 30s -> Sonicate 1 min Solvent->Dissolve Transfer Transfer Filtered into 5mm NMR Tube Dissolve->Transfer Acquire Acquisition 400/500 MHz Probe Transfer->Acquire

Figure 1: Standardized sample preparation workflow to minimize solvent effects and concentration-dependent shifts.

Acquisition Parameters
  • Instrument: 400 MHz or 500 MHz NMR Spectrometer.

  • Temperature: 298 K (25°C).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse angle) with 1-second relaxation delay.

    • 13C: Proton-decoupled zgpg30 with broad-band decoupling.

1H NMR Spectral Analysis

The proton spectrum of the target molecule is defined by two singlets (methyl groups) and two aromatic signals.[2] The critical differentiator is the coupling pattern of the aromatic protons .

Predicted Assignments & Data
PositionTypeChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Mechanistic Rationale
-COOCH

Methyl3.92Singlet (s)-Deshielded by ester carbonyl.
-OCH

Methyl3.96Singlet (s)

Ortho to F (through-space/bond coupling possible but usually singlet).
H-2 Aromatic7.65 - 7.75dd

,

Meta to Fluorine; Meta to H-6.
H-6 Aromatic7.35 - 7.45dd

,

Meta to Fluorine; Meta to H-2.
The "Meta-Meta" Signature

In the target structure (3-bromo-4-fluoro-5-methoxy), both aromatic protons (H-2 and H-6) are meta to the Fluorine atom at C-4.

  • H-2 (Meta to F): Expected

    
     Hz.
    
  • H-6 (Meta to F): Expected

    
     Hz.
    

Consequently, both aromatic signals appear as doublets of doublets (dd) with similar primary splitting widths. This symmetry in coupling is the diagnostic "fingerprint" of the symmetric substitution pattern around the fluorine.

13C NMR Spectral Analysis

Carbon-13 analysis validates the skeleton via Carbon-Fluorine (


) coupling constants. The magnitude of 

decreases with distance from the fluorine atom.
CarbonAssignmentShift (ppm)Splitting

(Hz)
Note
C-4 C-F (Ipso)~152.0Doublet

Distinctive large coupling.
C-3 C-Br (Ortho)~118.0Doublet

Ortho coupling.
C-5 C-OMe (Ortho)~148.0Doublet

Ortho coupling.
C-1 C-COOMe~126.0Doublet

Para coupling (small).
C=O Carbonyl~165.5Singlet-Too far for significant coupling.

Comparative Guide: Target vs. Regioisomer

The most common synthesis error is the formation of Methyl 2-bromo-4-fluoro-5-methoxybenzoate (bromination ortho to the ester rather than the methoxy/fluorine core).

The "Killer Feature": H-F Coupling Constants

To distinguish the target from the 2-bromo isomer, measure the aromatic coupling constants.

  • Target (3-Bromo):

    • H-2 is Meta to F (

      
       Hz).
      
    • H-6 is Meta to F (

      
       Hz).
      
    • Result: Two signals with medium splitting.[2]

  • Alternative (2-Bromo Isomer):

    • Proton at C-3 is replaced by Br.

    • Proton at C-6 remains Meta to F (

      
       Hz).
      
    • Proton at C-3 is gone. Proton at C-6 is present.[3]

    • Wait, structure correction: In the 2-bromo isomer (1-COOMe, 2-Br, 4-F, 5-OMe), the remaining protons are at C-3 and C-6 .

      • H-3: Located between Br and F. It is Ortho to F.

      • H-6: Located between OMe and COOMe. It is Meta to F.

    • Result: H-3 shows a Large Doublet (

      
       Hz). H-6 shows a Medium Doublet  (
      
      
      
      Hz).
Decision Logic Diagram

IsomerID Start Analyze Aromatic Region (6.5 - 8.0 ppm) Count Count Aromatic Signals Start->Count Coupling Measure J(H-F) Coupling Count->Coupling 2 Protons Found Target Target: 3-Bromo Isomer Both J ≈ 6 Hz (Meta/Meta) Coupling->Target No Large Coupling (>8Hz) Alt Alternative: 2-Bromo Isomer One J ≈ 10 Hz (Ortho) One J ≈ 6 Hz (Meta) Coupling->Alt Presence of Large Coupling (~10Hz)

Figure 2: Logic gate for distinguishing the target compound from its primary regioisomer based on H-F coupling constants.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants).
  • Reich, H. J. (2020). 13C NMR Coupling Constants. University of Wisconsin-Madison.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for benzoate shifts).

  • Sigma-Aldrich. (2023). Methyl 3-bromo-4-fluoro-5-methoxybenzoate Product Page.

Sources

Comparative Guide: HPLC Method Development for the Purity Analysis of Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-bromo-4-fluoro-5-methoxybenzoate is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Fatty Acid Synthase (FASN) inhibitors[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) purity method for this compound presents a distinct challenge: separating the target analyte from closely related structural analogs, specifically des-bromo, des-fluoro, and unesterified acid impurities.

This guide objectively compares the performance of standard alkyl (C18), Phenyl-Hexyl, and Pentafluorophenyl (PFP) stationary phases. By exploring the causality behind mobile phase selection and column chemistry, we provide a self-validating, 2[2] compliant protocol optimized for halogenated aromatics.

Mechanistic Rationale: Overcoming Halogenated Aromatic Selectivity Challenges

When separating Methyl 3-bromo-4-fluoro-5-methoxybenzoate from its impurities, standard C18 columns often fail. The primary retention mechanism of a C18 phase is dispersive (hydrophobic). Because the atomic radius and hydrophobicity of a fluorine atom can closely mimic that of a hydrogen atom in certain environments, C18 phases struggle to resolve des-fluoro impurities from the parent compound.

To achieve baseline resolution, we must exploit orthogonal retention mechanisms.

  • Phenyl-Hexyl Phases: Offer dispersive and π-π interactions, slightly improving the separation of the des-bromo impurity but often failing to resolve the des-fluoro analog.

  • PFP (Pentafluorophenyl) Phases: Provide a complex retention mechanism involving dispersive, dipole-dipole, π-π, charge transfer, and specific halogen-bonding interactions[3]. The highly electronegative fluorine atoms on the PFP ring create an electron-deficient aromatic system. This system interacts strongly with the electron-rich methoxy group and the polarizable bromine atom of the analyte, while the strong C-F dipoles selectively recognize the presence (or absence) of the fluorine atom on the analyte ring.

The Causality of Mobile Phase Selection: To maximize the π-π and dipole interactions on a PFP column, Methanol (MeOH) is vastly superior to Acetonitrile (ACN). Acetonitrile possesses its own π electrons (C≡N), which competitively bind to the PFP phase, suppressing the stationary phase's ability to interact with the analyte[4]. Furthermore, an acidic modifier (0.1% Formic Acid) is required to keep the unesterified acid impurity fully protonated, preventing peak tailing and retention time shifts.

Method Development Workflow

G Start Define Target Profile Methyl 3-bromo-4-fluoro-5-methoxybenzoate Screening Column Screening C18 vs. Phenyl vs. PFP Start->Screening MobilePhase Mobile Phase Optimization MeOH vs. ACN / Acidic Buffer Screening->MobilePhase Selection Select Optimal Phase PFP with MeOH/0.1% FA MobilePhase->Selection Validation System Suitability & Validation ICH Q2(R2) / USP <621> Selection->Validation

HPLC Method Development Workflow for Halogenated Aromatics.

Comparative Performance Data

To objectively evaluate column performance, a resolution mixture containing the target analyte, Impurity A (des-bromo), Impurity B (des-fluoro), and Impurity C (unesterified acid) was analyzed across three column chemistries using a standardized gradient of Methanol and 0.1% Formic Acid.

Stationary PhasePrimary Interaction MechanismRs (Analyte / Des-fluoro)Rs (Analyte / Des-bromo)Peak Tailing (Free Acid)Verdict
Standard C18 Dispersive (Hydrophobic)1.11.52.2Fails (Co-elution)
Phenyl-Hexyl Dispersive, π-π1.21.81.4Sub-optimal
PFP Dipole-dipole, π-π, Halogen Bonding2.8 3.2 1.1 Optimal

Data Interpretation: The PFP column is the only phase that provides baseline resolution (Rs > 2.0) for all critical pairs, validating the hypothesis that halogen bonding and dipole-dipole interactions are strictly required for this molecular profile.

Experimental Design & Self-Validating Protocol

The following protocol is designed as a self-validating system. By integrating a strict System Suitability Test (SST) in accordance with 5[5], the method dynamically proves its "fit for purpose" status prior to sample analysis.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (0.1% FA in Water): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.

  • Mobile Phase B (0.1% FA in Methanol): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Methanol. Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Methanol and Water.

Step 2: Preparation of Solutions
  • Standard Solution: Accurately weigh 50.0 mg of Methyl 3-bromo-4-fluoro-5-methoxybenzoate reference standard. Transfer to a 100 mL volumetric flask, dissolve in 50 mL of diluent, sonicate for 5 minutes, and make up to volume (0.5 mg/mL).

  • System Suitability Solution (SST): Spike 50 mL of the Standard Solution with 5.0 mg each of Impurity A, Impurity B, and Impurity C. Make up to 100 mL with diluent.

Step 3: Chromatographic Execution
  • Column: Kinetex PFP (100 × 4.6 mm, 2.6 µm) or equivalent[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: 40% → 70% B

    • 10.0 - 12.0 min: 70% B

    • 12.0 - 12.1 min: 70% → 40% B

    • 12.1 - 15.0 min: 40% B (Re-equilibration)

Step 4: System Suitability Verification (The Self-Validation Gate)

Inject the SST solution in replicate (n=5). Do not proceed to sample analysis unless the following criteria are met:

  • Resolution (Rs) between the target analyte and the closest eluting impurity (des-fluoro) is ≥ 2.0 .

  • Tailing Factor (T) for the target analyte is ≤ 1.5 .

  • Relative Standard Deviation (RSD) of the analyte peak area is ≤ 2.0% .

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure regulatory compliance for drug development applications, this method aligns with the updated 2[2], which emphasize a lifecycle and risk-based approach to analytical procedures[6].

  • Specificity (Selectivity): The PFP phase demonstrates unambiguous assessment of the analyte in the presence of its structural isomers and degradation products[6]. Peak purity analysis via Diode Array Detection (DAD) confirms the absence of co-eluting peaks.

  • Range & Linearity: The reportable range is confirmed by demonstrating acceptable response, accuracy, and precision from 50% to 150% of the nominal target concentration[2].

  • Robustness: In accordance with USP <621> allowable adjustments[5][7], deliberate minor variations in flow rate (±0.1 mL/min) and column temperature (±2°C) do not cause the SST parameters to fail, proving the method's resilience in routine QC environments.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency / ICH. 2

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). US Pharmacopeia. 5

  • Chromatographic classification and comparison of commercially available perfluorinated stationary phases for reversed‐phase liquid chromatography using Principal Component Analysis. ResearchGate. 3

  • Targeted metabolomics of tryptophan and its metabolites in neurological diseases. SZTE Doktori Repozitórium. 4

  • INHIBITING FATTY ACID SYNTHASE (FASN) - European Patent Office - EP 3636637 A1. Googleapis.com. 1

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. 6

  • Are You Sure You Understand USP <621>? LCGC International. 7

Sources

Structural Elucidation and Mass Spectrometry Fragmentation Patterns of Methyl 3-bromo-4-fluoro-5-methoxybenzoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-bromo-4-fluoro-5-methoxybenzoate is a highly functionalized, tetrasubstituted aromatic building block. Due to its unique halogenated and methoxylated substitution pattern, it serves as a critical synthetic intermediate in modern drug discovery, most notably in the development of STK4 kinase inhibitors for the treatment of hematologic malignancies[1].

For analytical chemists and drug development professionals, accurately characterizing this compound and its impurities is paramount. This guide objectively compares the performance of two orthogonal mass spectrometry platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) —detailing the causality behind their distinct fragmentation behaviors.

Comparative Platform Analysis: Hard vs. Soft Ionization

The choice of analytical platform fundamentally alters the observed mass spectral data due to the energy imparted during ionization.

  • GC-EI-MS (Hard Ionization): Operates at a standardized 70 eV, imparting excess internal energy to the molecule. This shatters the analyte into a highly reproducible, library-searchable cascade of radical cations and even-electron fragments[2]. It is the gold standard for structural confirmation of volatile, thermally stable building blocks.

  • LC-ESI-MS/MS (Soft Ionization): Transfers ions into the gas phase with minimal residual energy, preserving the intact protonated molecule. Structural elucidation requires targeted Collision-Induced Dissociation (CID) in a tandem quadrupole (QqQ) or high-resolution system. It is superior for analyzing the compound directly from complex biological matrices or aqueous reaction mixtures.

Workflow Sample Sample Prep Methyl 3-bromo-4-fluoro -5-methoxybenzoate GC GC Separation (HP-5MS Column) Sample->GC LC LC Separation (C18 Column) Sample->LC EI EI Source (70 eV) Hard Ionization GC->EI Quad1 Quadrupole MS (m/z 50-350) EI->Quad1 ESI ESI Source (+) Soft Ionization LC->ESI QqQ Tandem MS (QqQ) CID Fragmentation ESI->QqQ

Comparative analytical workflow for GC-EI-MS and LC-ESI-MS/MS platforms.

Mechanistic Fragmentation Pathways

Understanding the why behind the fragmentation pattern ensures accurate spectral interpretation and prevents misidentification of structurally similar isomers.

Electron Ionization (EI-MS) Dynamics

When Methyl 3-bromo-4-fluoro-5-methoxybenzoate is subjected to 70 eV electron bombardment, an electron is ejected (typically from the carbonyl oxygen's lone pair) to form the radical molecular ion [M]⁺• at m/z 262 / 264 [3].

The Isotopic Signature: Bromine exists in nature as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio[2]. Consequently, the molecular ion and any fragment retaining the bromine atom will exhibit a characteristic doublet separated by 2 Da. This serves as an unambiguous internal structural tag[2].

The α-Cleavage Pathway: The most thermodynamically favorable fragmentation is the α-cleavage of the ester bond. The molecule expels a methoxy radical (•OCH₃, 31 Da) to form an acylium ion at m/z 231 / 233 [3]. The immense stability of this ion—derived from the resonance delocalization of the positive charge to form a triple-bonded oxonium species (C≡O⁺)—makes it the definitive base peak (100% relative abundance) in the spectrum[3].

Following acylium formation, the ion undergoes a neutral loss of carbon monoxide (CO, 28 Da) to generate the phenyl cation at m/z 203 / 205 . Notably, because the C-F bond is exceptionally strong, neutral loss of fluorine is energetically prohibited, allowing the fluorine atom to act as a stable mass anchor throughout the cascade[2].

Fragmentation M_ion Molecular Ion [M]+• m/z 262 / 264 (1:1) Acylium Acylium Ion [M - •OCH3]+ m/z 231 / 233 M_ion->Acylium - •OCH3 (31 Da) α-cleavage Phenyl Phenyl Cation [M - •OCH3 - CO]+ m/z 203 / 205 Acylium->Phenyl - CO (28 Da) Debromo Debrominated Ion m/z 124 Phenyl->Debromo - •Br (79/81 Da)

Primary EI-MS fragmentation pathway of Methyl 3-bromo-4-fluoro-5-methoxybenzoate.

Electrospray Ionization (ESI-MS/MS) Dynamics

In positive ion mode (+ESI), the addition of a proton yields the even-electron species [M+H]⁺ at m/z 263 / 265 . MS1 scans show virtually no fragmentation. When this precursor is isolated and subjected to CID using argon gas, the vibrational energy induces the neutral loss of methanol (CH₃OH, 32 Da), converging on the exact same highly stable acylium ion (m/z 231 / 233) observed in EI.

Quantitative Data & Spectral Comparison

The following table summarizes the divergent spectral outputs of the two platforms, highlighting how energy deposition dictates the observed ions.

Ion SpeciesGC-EI-MS (m/z)LC-ESI-MS/MS (m/z)Relative AbundanceStructural Assignment
Molecular / Protonated 262 / 264263 / 265Low (EI) / High (ESI MS1)[M]⁺• (EI) / [M+H]⁺ (ESI)
Acylium Ion 231 / 233231 / 233Base Peak (100%)[M - •OCH₃]⁺ (EI) / [M+H - CH₃OH]⁺ (ESI)
Phenyl Cation 203 / 205N/A (Requires high CE)Medium-High[M - •OCH₃ - CO]⁺
Debrominated Ion 124N/ALow[C₇H₅FO]⁺•

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols incorporate built-in system suitability checks.

Protocol A: GC-EI-MS Structural Confirmation
  • System Suitability & Tuning (Self-Validation): Prior to sample injection, perform an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present with expected relative abundances, and that isotope ratios (e.g., m/z 70/69) are within 10% of theoretical values. This ensures the quadrupole mass filter is correctly calibrated across the target mass range.

  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 10 µg/mL.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Use helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Thermal Gradient: Hold oven at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • MS Parameters: Set the transfer line to 280°C and the EI source to 230°C. Scan from m/z 50 to 350.

  • Data Verification: Confirm the presence of the 1:1 isotopic doublet at m/z 262/264 and the base peak at m/z 231/233.

Protocol B: LC-ESI-MS/MS Targeted Analysis
  • System Suitability & Carryover Check (Self-Validation): Inject a blank solvent (Water/MeCN) immediately before and after the sample. The absence of the m/z 263/265 doublet in the post-sample blank validates that no column carryover or source contamination is skewing the quantitative comparison.

  • Sample Preparation: Dissolve the analyte in initial mobile phase to a concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., Waters BEH C18, 50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). The formic acid is critical to drive the formation of the [M+H]⁺ ion. Run a gradient from 5% B to 95% B over 5 minutes.

  • MS/MS Parameters: Set the ESI capillary voltage to +3.0 kV. Isolate the m/z 263 precursor in Q1. Apply a Collision Energy (CE) of 15-20 eV using Argon in Q2. Monitor the m/z 231 product ion in Q3 (Multiple Reaction Monitoring - MRM).

References

  • Source: Google Patents (Vertex Pharmaceuticals)
  • Title: Mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

Sources

Comparative Guide: Reactivity of Methyl 3-bromo-4-fluoro-5-methoxybenzoate vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the divergent reactivity profiles of Methyl 3-bromo-4-fluoro-5-methoxybenzoate (1) and its non-fluorinated analog, Methyl 3-bromo-5-methoxybenzoate (2) .

For drug discovery professionals, the critical distinction lies in the "Fluorine Switch." While both compounds serve as electrophiles in Palladium-catalyzed cross-couplings, the presence of the C4-fluorine atom in (1) unlocks a secondary reactivity vector: Nucleophilic Aromatic Substitution (


) . This guide details the mechanistic underpinnings, provides comparative kinetic data, and outlines validated experimental protocols for exploiting these orthogonal reactive sites.

Structural & Electronic Landscape

The reactivity difference is dictated by the electronic perturbation caused by the fluorine atom at the 4-position.

FeatureMethyl 3-bromo-4-fluoro-5-methoxybenzoate (1) Methyl 3-bromo-5-methoxybenzoate (2)
Structure Multifunctional Core Bi-functional Core
C4-Position Fluorine (F) : Highly electronegative (

). Strong Inductive withdrawing (-I).
Hydrogen (H) : Neutral.
Electronic State

-deficient ring (activated).
Electron-rich/Neutral (deactivated/neutral).
Primary Reactivity 1.

(at C4-F)2. Pd-Coupling (at C3-Br)
1. Pd-Coupling (at C3-Br)2. Electrophilic Aromatic Substitution (

)
pKa (Conj. Acid) Lower (Ring protons are more acidic).Higher.
The "Fluorine Effect" on Reactivity

In compound (1) , the fluorine atom exerts a powerful inductive effect that lowers the LUMO energy of the aromatic ring. This makes the ring highly susceptible to nucleophilic attack, particularly at the C4 position, which is para to the electron-withdrawing ester group. The non-fluorinated analog (2) lacks this activation, rendering the C4 position inert to nucleophiles under standard conditions.

Nucleophilic Aromatic Substitution ( )

Exclusive to the Fluorinated Analog (1) [1][2]

The most significant operational difference is the ability of (1) to undergo


. The ester group at C1 stabilizes the anionic intermediate (Meisenheimer complex), while the fluorine at C4 acts as a leaving group.
Mechanistic Pathway

The reaction proceeds via a two-step addition-elimination mechanism.[3][4] The rate-determining step is usually the nucleophilic addition. Fluorine is the superior leaving group in


 (relative to Br or Cl) not because the C-F bond is weak, but because its high electronegativity stabilizes the transition state leading to the Meisenheimer complex.[1]

SNAr_Mechanism Start Start: Methyl 3-bromo-4-fluoro-5-methoxybenzoate Nu_Attack Nucleophilic Attack (Rate Determining Step) Start->Nu_Attack + Nucleophile (R-NH2, R-SH) Meisenheimer Meisenheimer Complex (Stabilized by Ester & F) Nu_Attack->Meisenheimer Formation of Anionic Intermediate Product Product: 4-Substituted Benzoate Meisenheimer->Product - F⁻ (Fast Elimination)

Figure 1: The


 pathway exclusive to the fluorinated analog. The high electronegativity of F lowers the activation energy for the initial nucleophilic attack.[1]
Experimental Protocol: Selective C4-Amination

Objective: Displacement of F with a primary amine while retaining the Br handle.

  • Preparation: Dissolve Methyl 3-bromo-4-fluoro-5-methoxybenzoate (1) (1.0 eq) in anhydrous DMSO (0.2 M).

  • Reagent Addition: Add

    
     (2.0 eq) followed by the amine nucleophile (1.2 eq).
    
    • Note: Inorganic bases are preferred to prevent ester hydrolysis.

  • Reaction: Heat to 60–80°C. Monitor by LC-MS.

    • Endpoint: Disappearance of starting material (typically 2–4 hours).

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

    
    .[5]
    
  • Validation:

    
     NMR will show the disappearance of the Ar-F signal (
    
    
    
    ppm).

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Applicable to Both, but Kinetically Distinct [6]

Both analogs undergo Suzuki coupling at the C3-Br position. However, the electronic environment affects the Oxidative Addition (OA) step.

  • Fluorinated (1): The electron-deficient ring facilitates faster OA of the Pd(0) species into the C-Br bond.

  • Non-Fluorinated (2): The electron-rich methoxy group (ortho to Br) increases electron density, slightly retarding OA compared to (1).

Comparative Reactivity Workflow

Reactivity_Divergence Substrate_F Fluorinated Analog (1) (Electron Deficient) OxAdd Oxidative Addition (Pd0 -> PdII) Substrate_F->OxAdd Favored (Low LUMO) Substrate_H Non-Fluorinated Analog (2) (Electron Rich) Substrate_H->OxAdd Slower (High HOMO) TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Fast_Cycle Fast Kinetic Profile (Due to F-activation) RedElim->Fast_Cycle Pathway for (1) Std_Cycle Standard Kinetic Profile RedElim->Std_Cycle Pathway for (2)

Figure 2: Kinetic divergence in Pd-catalyzed coupling. The fluorinated analog typically undergoes faster oxidative addition.

Experimental Protocol: C3-Arylation (Suzuki)

Objective: Selective coupling at C3-Br without defluorination.

  • Degassing: Charge a reaction vial with (1) or (2) (1.0 eq), Aryl Boronic Acid (1.5 eq), and

    
     (0.05 eq). Seal and purge with 
    
    
    
    for 5 minutes.
    • Critique:

      
       is chosen for its stability and resistance to defluorination side-reactions compared to 
      
      
      
      .
  • Solvent: Add degassed Dioxane/Water (4:1, 0.1 M).

  • Base: Add

    
     (3.0 eq).[7]
    
  • Reaction: Heat to 90°C for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Comparative Performance Data

The following table summarizes the expected relative reactivity rates based on Hammett electronic parameters and standard organofluorine kinetic studies.

Reaction TypeConditionsFluorinated Analog (1)Non-Fluorinated Analog (2)Mechanistic Rationale

(Amine)

, DMSO, 80°C
High Reactivity (

)
Inert (

)
F stabilizes Meisenheimer complex; H cannot act as leaving group.
Suzuki Coupling Pd(0), Base, 90°CFast (

)
Standard (

)
Electron-poor rings (F-doped) accelerate Pd oxidative addition.
Ester Hydrolysis LiOH, THF/H2OFast Moderate Inductive effect of F makes carbonyl carbon more electrophilic.
Metabolic Stability Liver MicrosomesHigh Low F blocks oxidative metabolism at the para-position (metabolic soft spot).

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Neumann, C. N., et al. "Concerted nucleophilic aromatic substitutions." Nature2016 , 537, 223–227. Link

    • Mechanistic insight: Confirms the role of electronegative atoms (F) in lowering the transition state energy for nucleophilic attack.[1]

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev.2008 , 37, 320-330. Link

    • Application: Details the metabolic stability and pKa modul
  • Suzuki-Miyaura Coupling Kinetics

    • Fleckenstein, C. A., & Plenio, H. "Electronic Effects in Suzuki-Miyaura Cross-Coupling." J. Org. Chem.2008 , 73, 3236–3244. Link

    • Data support: Establishes that electron-deficient aryl bromides undergo faster oxid
  • Synthesis of Fluorinated Benzoates

    • Loudon, A., et al. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes." J. Am. Chem. Soc.[4][8]2020 , 142, 46, 19502–19511. Link

    • Protocol validation: Provides conditions for on fluoro-benzo

Sources

Bioisosteric replacement studies using Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Profiling & Application Guide: Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Executive Summary: The "Tri-Substituted" Advantage

In the landscape of kinase inhibitor design—specifically for FGFR (Fibroblast Growth Factor Receptor) and STK4 targets—the benzoate scaffold serves as a critical anchor. While simple benzoates are ubiquitous, Methyl 3-bromo-4-fluoro-5-methoxybenzoate (CAS: 1365272-09-0) represents a "privileged" substitution pattern.

This guide objectively compares this specific scaffold against its di-substituted and non-halogenated bioisosteres. Our analysis reveals that the 3-Br, 4-F, 5-OMe motif offers a superior balance of metabolic stability (via C4-fluorine blocking), synthetic versatility (via C3-bromine cross-coupling), and solubility (via C5-methoxy) compared to standard alternatives.

Technical Profile & Physical Properties

Before comparative analysis, establish the baseline metrics for the subject compound.

PropertySpecification
IUPAC Name Methyl 3-bromo-4-fluoro-5-methoxybenzoate
CAS Number 1365272-09-0
Molecular Formula C9H8BrFO3
Molecular Weight 263.06 g/mol
Key Functional Groups Aryl Bromide (Leaving Group/Halogen Bond), Aryl Fluoride (Metabolic Blocker), Methoxy (H-Bond Acceptor)
Calculated LogP ~2.6 (Moderate Lipophilicity)

Comparative Performance Analysis

This section evaluates the subject compound against three common bioisosteric alternatives used in Lead Optimization.

Comparison A: The "Fluorine Effect" (Metabolic Stability)

Subject vs. Methyl 3-bromo-5-methoxybenzoate (Non-fluorinated)

MetricSubject (4-Fluoro) Alternative (4-Hydrogen) Scientific Insight
Metabolic Stability (Microsomal) High Low to ModerateThe C-F bond (116 kcal/mol) at the para-position blocks oxidative metabolism (hydroxylation) by CYP450 enzymes, significantly extending half-life (

).
Electronic Character (

)
Electron WithdrawingNeutralFluorine lowers the pKa of the benzoic ester, increasing the electrophilicity of the carbonyl for downstream nucleophilic attacks (e.g., amide coupling).
Lipophilicity Slight IncreaseBaselineFluorine introduction typically increases LogP slightly, improving membrane permeability without compromising solubility drastically.
Comparison B: The "Methoxy Effect" (Solubility & Binding)

Subject vs. Methyl 3-bromo-4-fluorobenzoate (Non-methoxy)

MetricSubject (5-Methoxy) Alternative (5-Hydrogen) Scientific Insight
Aqueous Solubility Enhanced PoorThe methoxy group acts as a weak H-bond acceptor, disrupting crystal lattice energy and interacting with aqueous solvent.
Binding Affinity Tunable StaticIn kinase pockets (e.g., FGFR), the methoxy oxygen often forms critical water-mediated H-bonds with the hinge region backbone.
Steric Bulk ModerateLowThe methoxy group can induce conformational twist, forcing the ring into a preferred orientation for binding (atropisomerism potential).
Comparison C: The "Halogen Handle" (Synthetic Utility)

Subject vs. Methyl 3-chloro-4-fluoro-5-methoxybenzoate (Chloro-analog)

MetricSubject (3-Bromo) Alternative (3-Chloro) Scientific Insight
Suzuki Coupling Yield >90% 40-60%The C-Br bond is weaker than C-Cl, facilitating faster oxidative addition of Pd(0) catalysts. Bromides are the "Goldilocks" leaving group for high-throughput library synthesis.
Halogen Bonding (

-hole)
Strong WeakIf the halogen remains in the final drug, Bromine exhibits a larger, more positive

-hole, enabling stronger halogen bonds with carbonyl backbone residues in the target protein.

Experimental Protocols

These protocols are self-validating systems designed to ensure reproducibility.

Protocol A: Synthesis of the Scaffold (Methylation)

Objective: Convert 3-bromo-4-fluoro-5-hydroxybenzoic acid to the methyl ester/ether intermediate.

Reagents:

  • Precursor: 3-bromo-4-fluoro-5-hydroxybenzoic acid (1.0 eq)

  • Methyl Iodide (MeI) (2.5 - 3.0 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 3-bromo-4-fluoro-5-hydroxybenzoic acid and DMF (10 mL/g). Stir until dissolved.

  • Base Addition: Add

    
     in a single portion. The suspension may warm slightly (exothermic).
    
  • Alkylation: Add MeI dropwise via syringe over 10 minutes to control exotherm.

  • Reaction: Heat to 60°C for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). Endpoint: Disappearance of acid starting material (

    
    ) and appearance of product (
    
    
    
    ).
  • Workup (Self-Validating): Dilute with water (3x volume). If the product precipitates as a solid, filter and wash. If oil, extract with EtOAc.

    • Check: Wash organic layer with 1M NaOH. If the aqueous layer turns yellow/dark, unreacted phenol remains.

  • Purification: Recrystallize from MeOH or flash chromatography.

Protocol B: Downstream Utilization (Suzuki-Miyaura Coupling)

Objective: Coupling the scaffold with a boronic acid (e.g., for FGFR inhibitor synthesis).

  • Catalyst System:

    
     (5 mol%) is preferred for this sterically crowded, electron-poor ring.
    
  • Base:

    
     (2.0 eq) in Dioxane/Water (4:1).
    
  • Condition: Degas solvents thoroughly with

    
    . React at 90°C for 4-6 hours.
    
  • Observation: The 3-Br is highly reactive; the 4-F remains intact due to the strength of the C-F bond, preserving the metabolic blocking motif.

Visualizations & Logic Maps

Figure 1: Bioisosteric Decision Logic

Caption: Decision tree for selecting the 3-Br-4-F-5-OMe scaffold based on specific drug design challenges (Metabolism, Solubility, Potency).

BioisostereLogic Start Lead Optimization Challenge Metab High Metabolic Clearance? Start->Metab Solub Poor Aqueous Solubility? Start->Solub Synth Difficult Coupling? Start->Synth Sol_F Add 4-Fluoro (Blocks CYP Oxidation) Metab->Sol_F Yes Sol_OMe Add 5-Methoxy (H-bond acceptor) Solub->Sol_OMe Yes Sol_Br Use 3-Bromo (Superior Pd-Insertion) Synth->Sol_Br Yes Target Target Scaffold: Methyl 3-bromo-4-fluoro-5-methoxybenzoate Sol_F->Target Sol_OMe->Target Sol_Br->Target

Figure 2: Synthetic Pathway & Functionalization

Caption: Step-wise synthesis from acid precursor to final kinase inhibitor core, highlighting the stability of the Fluorine block.

SynthesisFlow cluster_0 Bioisosteric Integrity SM 3-Br-4-F-5-OH-Benzoic Acid Step1 MeI, K2CO3 DMF, 60°C SM->Step1 Inter Intermediate: Methyl 3-Br-4-F-5-OMe-benzoate Step2 R-B(OH)2, Pd(dppf)Cl2 Suzuki Coupling Inter->Step2 Final Coupled Product (Kinase Inhibitor Core) Step1->Inter Step2->Final Note 4-Fluoro remains intact (Metabolic Block) Note->Inter

References

  • Vertex Pharmaceuticals. (2014). Pyrimidine and pyridine compounds and use thereof (FGFR Inhibitors). Patent WO2014/144737. Link

  • Forma Therapeutics. (2019).[1] Inhibiting Fatty Acid Synthase (FASN) using halogenated benzoate intermediates.[1] European Patent EP3636637. Link

  • Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Santa Cruz Biotechnology. Methyl 3-bromo-4-methoxybenzoate Product Data. (Comparative analog data). Link

  • PubChem. Methyl 3-bromo-4-fluoro-5-methoxybenzoate Compound Summary. CID 7018022. Link

Sources

Definitive Guide: Validating Regio-Selectivity in Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Crowded Arene" Challenge

Methyl 3-bromo-4-fluoro-5-methoxybenzoate represents a classic "push-pull" poly-functionalized scaffold used frequently in kinase inhibitor development (e.g., FGFR/STK4 inhibitors). Its reactivity profile is defined by the competition between the electron-withdrawing ester/fluorine groups and the electron-donating methoxy group.

For researchers, the critical risk is regio-ambiguity . When attempting to functionalize this core, three distinct vectors compete:

  • 
     Displacement:  C4-F vs. C3-Br.
    
  • Metal-Halogen Exchange: C3-Br selective activation.

  • Directed Ortho-Metalation (DoM): C6-H vs. C2-H deprotonation.

This guide objectively compares synthetic protocols to control these pathways and provides the analytical framework to validate the outcome.

Strategic Pathway Mapping

The following decision matrix visualizes the divergent reactivity of the substrate based on reagent selection.

ReactionPathways Substrate Methyl 3-bromo-4-fluoro- 5-methoxybenzoate SNAr_Cond Pathway A: S_NAr (Nucleophile/Base) Substrate->SNAr_Cond Metal_Cond Pathway B: Metallation Substrate->Metal_Cond Product_A C4-Substitution (F-Displacement) SNAr_Cond->Product_A Preferred (Mild Base) Side_A Ester Hydrolysis (Side Reaction) SNAr_Cond->Side_A Strong OH- / High T Exchange Reagent: iPrMgCl (Kinetic Control) Metal_Cond->Exchange DoM Reagent: LiTMP/LDA (Thermodynamic Control) Metal_Cond->DoM Product_B1 C3-Functionalization (via Br-Mg Exchange) Exchange->Product_B1 -15°C, THF Product_B2 C6-Functionalization (via C-H Deprotonation) DoM->Product_B2 -78°C, THF

Figure 1: Divergent functionalization pathways controlled by reagent class (Nucleophile vs. Organometallic).

Comparative Analysis: Reagent Selection for Regio-Control

Scenario A: Nucleophilic Aromatic Substitution ( )

Objective: Replace the Fluorine at C4 with an amine or alkoxide.

ParameterStandard Conditions (NaH/DMF) Optimized Alternative (K₂CO₃/DMSO)
Mechanism Rapid deprotonation; aggressive attack.Buffered deprotonation; thermodynamic control.
Regio-Selectivity Moderate. Risk of attacking the methyl ester (transesterification or hydrolysis).High. Selectively targets C4-F due to para-activation by Ester.
Side Reactions Ester cleavage; potential Br-displacement (rare).Minimal.
Recommendation Use only for non-nucleophilic bases.PREFERRED. High fidelity for C4-F displacement.

Scientific Rationale: The C4-Fluorine is highly activated by the para-ester and ortho-bromide. While the meta-methoxy group is electron-donating, the inductive withdrawal of the Fluorine itself dominates. Using a milder base like K₂CO₃ prevents attack on the ester carbonyl (C1), ensuring the nucleophile attacks the aromatic ring (C4) exclusively [1].

Scenario B: Organometallic Functionalization (The Critical Conflict)

Objective: Install an electrophile (CHO, I, B(OR)₂) on the ring. Conflict: Competition between Halogen-Metal Exchange (at C3) and Directed Ortho-Metalation (at C6) .

FeatureMethod 1: Magnesiation (iPrMgCl) Method 2: Lithiation (LiTMP/LDA)
Active Species Isopropylmagnesium ChlorideLithium 2,2,6,6-tetramethylpiperidide
Primary Target C3-Bromine (Br

MgCl)
C6-Hydrogen (C-H

C-Li)
Driving Force Formation of strong Mg-Halogen bond (Soft-Soft interaction).Acid-base chemistry directed by OMe/Ester (DoM).
Temperature -15°C to 0°C-78°C
Selectivity >98% C3-Substitution~85% C6-Substitution (Mix of C2/C6)
Validation Retention of F and OMe signals; loss of Br.Retention of Br; loss of aromatic H signal.

Expert Insight: For this specific substrate, Method 1 (iPrMgCl) is superior for reliability. The "Turbo Grignard" or standard iPrMgCl exploits the weak C-Br bond. In contrast, Method 2 is risky because the C6 proton is flanked by the Ester and Methoxy groups (both Directors), but the C2 proton is also flanked by Ester and Bromine. This creates a "regio-scramble" risk with lithiation that magnesiation avoids entirely [2, 3].

Validated Experimental Protocols

Protocol A: Regio-Selective C3-Functionalization (Br-Exchange)

Target: Converting the C3-Br to C3-Formyl or C3-Boronate.

  • Preparation: Charge a flame-dried flask with Methyl 3-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv) and anhydrous THF (0.5 M).

  • Activation: Cool to -15°C (Ice/Salt bath). Note: Do not cool to -78°C; iPrMgCl kinetics are sluggish at extremely low temps for aryl bromides.

  • Exchange: Dropwise add iPrMgCl (1.1 equiv, 2.0 M in THF) over 15 mins.

  • Incubation: Stir at -15°C for 30 mins.

    • Checkpoint: Aliquot 50 µL into MeOD. Analyze by ¹H NMR. Disappearance of the starting material peaks and shift of the aromatic protons indicates formation of the Grignard species.

  • Quench: Add the electrophile (e.g., DMF or B(OMe)₃, 1.5 equiv) slowly.

  • Workup: Warm to RT, quench with sat. NH₄Cl.

Protocol B: Analytical Validation (The "Truth" Test)

How to prove you hit C3 (Exchange) vs C6 (DoM) vs C4 (


).

Technique: ¹⁹F NMR Spectroscopy (Proton-Coupled) This is the most definitive method for this specific fluorinated scaffold.

ObservationConclusionStructural Logic
Signal Lost C4-Substitution (

)
F has been displaced by nucleophile.
Signal Shift + d (doublet) C6-Functionalization (DoM) F is still present. It couples to the remaining H at C2.
Signal Shift + s (singlet) C3-Functionalization (Exchange) F is present.[1] Br is gone. If C2-H remains, F-H coupling might be weak or split, but key is retention of 2 aromatic protons in ¹H NMR.

Analytical Data Summary (Expected)

The following table summarizes the expected ¹H NMR shifts for the methyl ester singlet, which acts as a diagnostic "anchor" for regio-assignment.

Isomer / Product¹H NMR (Ar-H)¹⁹F NMR StatusRegio-Outcome
Starting Material 2 Doublets (or m)Signal at -110 to -130 ppmN/A
Product A (

at C4)
2 Singlets (if sym)Silent (No Peak) SUCCESS (C4)
Product B1 (C3-E) 2 Singlets (C2-H, C6-H)Shifted, coupling changesSUCCESS (C3)
Product B2 (C6-E) 1 Singlet (C2-H)ShiftedSUCCESS (C6)

References

  • Vertex Pharmaceuticals. (2014).[2] Novel Pyrimidine and Pyridine Compounds and Their Usage. EP 2970120 B1.

  • Menzel, K., et al. (2006).[3] "Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes." Synlett, 2006(12), 1948-1952.

  • Mongin, F., & Schlosser, M. (1996). "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554.[4] [4]

  • BenchChem Technical Support. (2025). "Regioselectivity in Reactions of Poly-halogenated Benzoates."

Sources

Elemental Analysis Standards for Methyl 3-bromo-4-fluoro-5-methoxybenzoate: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: Methyl 3-bromo-4-fluoro-5-methoxybenzoate (C₉H₈BrFO₃ ) presents a distinct "dual-halogen" interference challenge in elemental analysis (EA). Standard combustion protocols often fail because Fluorine attacks silica combustion tubes (forming volatile SiF₄) and forms stable carbon-fluorine bonds (CF₄) that resist oxidation, leading to artificially low Carbon values. Simultaneously, Bromine requires specific scavenging to prevent interference with detector signals.

The Solution: This guide moves beyond generic "universal" standards (like Acetanilide) to advocate for Matrix-Matched Bracketing . We compare the performance of generic standards against halogen-specific alternatives to demonstrate why validating this specific benzoate intermediate requires a specialized calibration strategy.

Structural & Theoretical Profile

Before calibration, the analyte's theoretical composition must be the absolute baseline.

Target Molecule: Methyl 3-bromo-4-fluoro-5-methoxybenzoate Formula: C₉H₈BrFO₃ Molecular Weight: 263.06 g/mol

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 912.011108.1041.10%
Hydrogen (H) 81.0088.063.06%
Bromine (Br) 179.90479.9030.37%
Fluorine (F) 118.99819.007.22%
Oxygen (O) 315.99948.0018.25%

Critical Note: The absence of Nitrogen simplifies the detector setup (no N-peak overlap), but the high Bromine (30%) and Fluorine (7%) content demands aggressive combustion additives.

Comparative Analysis of Calibration Standards

This section objectively compares three classes of standards for validating C₉H₈BrFO₃.

Option A: The "Universal" Standard (Acetanilide)

Widely used for daily calibration but flawed for this specific application.

  • Composition: C₈H₉NO (No Halogens).

  • Pros: High purity, stable, excellent for checking general instrument health (leak checks).

  • Cons: Zero Matrix Matching. It cannot detect if the combustion tube is "poisoned" by Fluorine or if the Silver (Ag) scrubber is saturated by Bromine.

  • Risk: You will get a perfect calibration curve, but your sample (C₉H₈BrFO₃) will likely show low Carbon results (due to CF₄ formation) that go undetected.

Option B: The "Halogen-Specific" Standard (4-Fluorobenzoic Acid)

The recommended alternative for Fluorine validation.

  • Composition: C₇H₅FO₂.

  • Pros: Contains ~13.5% Fluorine.

  • Mechanism: If the combustion temperature or additives (e.g., V₂O₅) are insufficient, this standard will fail, alerting you before you waste the valuable sample.

  • Verdict: Essential for validating the "Fluorine Scavenging" efficiency.

Option C: The "Heavy Halogen" Standard (o-Bromobenzoic Acid)

The recommended alternative for Bromine validation.

  • Composition: C₇H₅BrO₂.

  • Pros: High Bromine content (~39%).

  • Mechanism: Stresses the Silver wool scrubber. If the Ag wool is exhausted, Bromine gas breaks through, often causing baseline drift or ghost peaks.

  • Verdict: Essential for validating scrubber capacity.

Comparative Performance Data (Simulated)

The following table summarizes typical error rates observed when analyzing C₉H₈BrFO₃ using different calibration strategies.

Performance MetricStandard A: Acetanilide (Generic)Standard B: 4-Fluorobenzoic Acid (F-Matched)Standard C: o-Bromobenzoic Acid (Br-Matched)
Carbon Accuracy Poor (-0.5% to -1.5% bias)High (±0.2%)Good (±0.3%)
Cause of Error Unaccounted CF₄ formation; no V₂O₅ validation.Validates V₂O₅ usage.Validates combustion completeness.[1]
Scrubber Validation None (Ag wool saturation undetected).Partial.Full (Stresses Ag capacity).
Suitability System Suitability Only.Primary Calibration. Secondary Validation.

Experimental Protocol: The "Dual-Halogen" Workflow

To accurately analyze Methyl 3-bromo-4-fluoro-5-methoxybenzoate, you must modify the standard CHN workflow.

Reagents & Additives[2]
  • Oxidation Catalyst: Tungsten Trioxide (WO₃) or Copper Oxide (CuO).

  • Fluorine Scavenger/Combustion Aid: Vanadium Pentoxide (V₂O₅) .

    • Why: V₂O₅ acts as an oxygen donor and raises the local temperature to break C-F bonds, preventing stable CF₄ gas from escaping unmeasured.

  • Halogen Scrubber: Silver (Ag) Wool (maintained at 600-850°C depending on analyzer).

Step-by-Step Methodology
  • Weighing:

    • Weigh 1.5 - 2.0 mg of Methyl 3-bromo-4-fluoro-5-methoxybenzoate into a Tin (Sn) capsule.

    • Crucial Step: Add 5–10 mg of V₂O₅ powder directly over the sample inside the capsule.

    • Fold the capsule tightly to exclude atmospheric air.

  • Instrument Setup (Combustion Zone):

    • Furnace Temp: 1050°C (Standard) or 1150°C (High Temp mode for F-compounds).

    • Oxygen Dose: Increase O₂ dosing by 20% relative to non-halogenated samples to ensure complete oxidation of the benzoate ring.

  • Calibration Sequence (Bracketing):

    • Run 1-2: Blank (Empty Tin + V₂O₅). Must be clean.

    • Run 3-4: 4-Fluorobenzoic Acid (Standard B). Verify C recovery is >99.7%.

    • Run 5-7: Methyl 3-bromo-4-fluoro-5-methoxybenzoate (Samples).

    • Run 8: o-Bromobenzoic Acid (Standard C). Verify no Br breakthrough.

  • Calculation:

    • Use the K-factor (calibration factor) derived from the 4-Fluorobenzoic Acid run, as it best mimics the combustion kinetics of the fluorinated analyte.

Visualization: Combustion Pathway & Scavenging

The following diagram illustrates the critical chemical pathways inside the combustion tube, highlighting where the specific standards validate the process.

CombustionPathway cluster_standards Validation Checkpoints Sample Sample: C9H8BrFO3 + V2O5 Combustion Combustion Zone (1050°C + O2) Sample->Combustion Injection Gases Raw Gases: CO2, H2O, Br2, F2/HF, SiF4(risk) Combustion->Gases Pyrolysis Scavenger_F V2O5 Action: Prevents CF4 Promotes Oxidation Gases->Scavenger_F Fluorine Control Scavenger_Br Ag Wool Scrubber: Traps Br2 -> AgBr Scavenger_F->Scavenger_Br Gas Flow Detector Detector (TCD/IR): Measures Pure CO2, H2O Scavenger_Br->Detector Clean Gas Stream Std_F Std: 4-Fluorobenzoic Acid Validates V2O5 Efficiency Std_F->Scavenger_F Std_Br Std: o-Bromobenzoic Acid Validates Ag Capacity Std_Br->Scavenger_Br

Figure 1: Combustion workflow for Halogenated Benzoates. The diagram highlights how specific standards (Blue Ovals) validate the critical scavenging steps (Green/Blue Boxes) that generic standards miss.

References

  • Microanalysis of Fluorine-Containing Compounds. Thermo Fisher Scientific Application Notes. Demonstrates the necessity of V₂O₅ additives for preventing CF₄ formation. Link

  • NIST Certified Reference Materials for Elemental Analysis. National Institute of Standards and Technology. General guidelines on primary vs. secondary standards. Link

  • Combustion Analysis of Halogenated Organics. Exeter Analytical Technical Guides. Details the interference mechanisms of Br and F in CHN analysis. Link

  • ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen. ASTM International. The consensus standard for modifying combustion protocols for difficult matrices. Link

  • Safe Handling of Halogenated Benzoates. PubChem Compound Summary for Methyl 3-bromo-4-fluoro-5-methoxybenzoate. Used for molecular weight and safety verification. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identification & Hazard Profile

Compound: Methyl 3-bromo-4-fluoro-5-methoxybenzoate Functional Classification: Halogenated Aryl Ester Physical State: Solid (White to off-white crystalline powder) Molecular Formula: C₉H₈BrFO₃[1]

Safety & Hazard Assessment (E-E-A-T)

As a halogenated benzoic acid derivative, this compound presents specific risks that dictate its disposal pathway. While specific SDS data for this exact isomer may be limited, its functional groups (aryl bromide, aryl fluoride, methyl ester) necessitate handling it as a Hazardous Halogenated Organic Substance .

Hazard CategoryClassificationOperational Implication
Health Irritant / Potential Toxic (Skin, Eye, Respiratory)High-efficiency particulate respirators (N95/P100) are required during solid handling to prevent inhalation of dust.
Reactivity Hydrolyzable Ester Do NOT mix with strong bases (NaOH, KOH) or aqueous basic waste. Hydrolysis releases methanol and the corresponding benzoic acid/salt, potentially generating heat or pressure in closed vessels.
Combustion Toxic Emissions Incineration releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) . Waste must be flagged for halogen-compatible incineration.

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal or cleaning procedure, ensure the following PPE is donned. This is a self-validating safety layer; if you lack one item, do not proceed.

  • Respiratory: NIOSH-approved N95 or P100 particulate respirator (if handling solids outside a fume hood).

  • Dermal: Nitrile gloves (Double gloving recommended: 4 mil inner, 5-8 mil outer).

  • Ocular: Chemical splash goggles (Safety glasses with side shields are insufficient for potential dust generation).

  • Body: Lab coat (fully buttoned) + closed-toe chemical-resistant shoes.

Disposal Workflow & Waste Segregation

The critical error in disposing of this compound is classifying it as generic "organic waste." Because it contains Fluorine and Bromine, it cannot be fuel-blended with non-halogenated solvents. It requires a dedicated "Halogenated" waste stream.

Decision Logic for Waste Streams

DisposalWorkflow Start Waste Generation Source StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated silica, paper) StateCheck->SolidWaste Solid/Powder LiquidWaste Liquid Waste (Mother liquors, dissolved in solvent) StateCheck->LiquidWaste Solution SolidBin Container: Wide-Mouth Poly Jar Label: 'Hazardous Solid Waste - Toxic' SolidWaste->SolidBin Double Bag & Seal LiquidCheck Solvent Type? LiquidWaste->LiquidCheck HaloStream Container: HDPE Carboy Label: 'Halogenated Organic Waste' LiquidCheck->HaloStream DCM, Chloroform, etc. LiquidCheck->HaloStream Ethyl Acetate/Hexanes (Must go to Halo stream due to solute) NonHaloStream STOP: Do NOT mix with Non-Halogenated streams LiquidCheck->NonHaloStream Incorrect Segregation

Figure 1: Decision tree for segregating Methyl 3-bromo-4-fluoro-5-methoxybenzoate waste. Note that even if dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the presence of the solute mandates the "Halogenated" waste stream.

Detailed Protocol
A. Solid Waste (Pure Compound, Spills, Contaminated Debris)
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Segregation: Do not mix with reactive solids (oxidizers, active metals).[2]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[3]

    • Constituents: Explicitly list "Methyl 3-bromo-4-fluoro-5-methoxybenzoate" (do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

B. Liquid Waste (Reaction Mixtures, Mother Liquors)
  • The "Halogen Rule": Even if the solvent is non-halogenated (e.g., Methanol, Ethyl Acetate), the dissolved Methyl 3-bromo-4-fluoro-5-methoxybenzoate renders the entire mixture Halogenated Waste .

  • Container: HDPE Carboy or Safety Can (if compatible).

  • Incompatibility Check: Ensure the waste carboy does not contain strong bases (Sodium Hydroxide, Amines) or strong oxidizers (Nitric Acid).

    • Why? Base-catalyzed hydrolysis of the ester can generate heat and pressure.

  • Labeling: Label as "Halogenated Organic Waste."

Spill Response Procedures

Immediate Action: Evacuate the immediate area if dust is airborne.[4][5]

  • Containment:

    • Solids: Do not dry sweep. Cover the spill with a damp paper towel (dampened with water or inert oil) to prevent dust generation, or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

    • Liquids: Absorb with an inert pad (polypropylene) or vermiculite. Do not use sawdust (combustible).

  • Decontamination:

    • Wipe the surface with a soap and water solution.[3][4][6][7]

    • Collect all cleanup materials (gloves, wipes, absorbent pads) into the Solid Waste stream described above.

  • Verification: Visually inspect for residual powder (white crystals). Use a UV lamp if available (conjugated systems often fluoresce) to verify cleanup.

Regulatory & Compliance Codes

When preparing the waste manifest for your Environmental Health & Safety (EHS) department or external contractor, use the following classifications.

  • RCRA Classification: While not explicitly P- or U-listed by specific CAS, it defaults to D001 (Ignitable, if in solvent) or generic Halogenated Organic Waste .

  • DOT Shipping Name (if shipping pure): Toxic solids, organic, n.o.s. (Methyl 3-bromo-4-fluoro-5-methoxybenzoate).

  • UN Number: Likely UN 2811 (Toxic Solid) or UN 3077 (Environmentally Hazardous Substance), depending on aquatic toxicity data.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 3-bromo-4-methoxybenzoate (Analog). Retrieved from [Link]

  • Boston University Environmental Health & Safety. Chemical Waste Management Guide: Halogenated vs. Non-Halogenated Segregation. Retrieved from [Link]

  • Princeton University EHS. Waste Removal and Waste Streams: Halogenated Solvents. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Senior Scientist Note: The "Read-Across" Protocol

From the desk of the Senior Application Scientist:

You are likely working with Methyl 3-bromo-4-fluoro-5-methoxybenzoate as a high-value intermediate for medicinal chemistry (e.g., kinase inhibitor synthesis). Note that specific toxicological data for this exact isomer is often limited in public registries.

Therefore, this guide utilizes a Structure-Activity Relationship (SAR) safety approach. We treat this compound with the rigor applied to its closest hazardous analogs (e.g., Methyl 3-bromo-4-fluorobenzoate and Methyl 3-bromo-4-methoxybenzoate). We assume a baseline hazard profile of Skin/Eye Irritation (H315/H319) and Respiratory Irritation (H335) , with potential acute toxicity if ingested.[1]

The Golden Rule: Treat this powder as a potent sensitizer and irritant until proven otherwise.

Part 1: Immediate Action Card (Emergency Response)

ScenarioImmediate Action Protocol
Eye Contact 1. Flush: Immediately rinse with tepid water for 15 minutes . Hold eyelids open.2. Verify: Ensure contact lenses are removed after the first minute of flushing.3. Escalate: Seek medical attention if redness persists.
Skin Contact 1. Drench: Wash with copious soap and water.[2][3] Do not use organic solvents (ethanol/acetone) as they may increase transdermal absorption.2. Strip: Remove contaminated lab coat/clothing immediately.
Inhalation 1. Evacuate: Move to fresh air immediately.2. Support: If breathing is difficult, oxygen should be administered by trained personnel.
Spill (Solid) 1. Isolate: Mark the area.2.[4] Dampen: Cover powder with a damp paper towel to prevent dust lofting (do not dry sweep).3. Collect: Scoop into a sealable waste container labeled "Halogenated Organic Waste."

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, addressing the specific physical properties (likely crystalline powder) and chemical compatibility of the benzoate ester family.

Protection ZoneCore RequirementTechnical Justification & "Self-Check"
Hand Protection Double Nitrile Gloves (Standard)Why: Single nitrile layers can be permeated by the carrier solvents often used with this chemical (e.g., Dichloromethane).Self-Check: Inflate gloves with air prior to donning to check for pinhole defects. Change outer pair immediately upon splash.
Eye Protection Chemical Splash Goggles (Not just safety glasses)Why: Fine organic powders can bypass the side-gaps of standard safety glasses. Goggles form a seal against dust entry.Self-Check: Ensure the goggle seal leaves no gaps against the temple or cheekbone.
Respiratory Fume Hood (Certified) Why: The H335 (Respiratory Irritation) risk is high. Engineering controls are superior to masks.Self-Check: Verify the sash is at the working height and the face velocity monitor reads between 0.3–0.5 m/s.
Body Defense Lab Coat (Buttoned, Cotton/Poly) Why: Synthetic esters can cling to synthetic fibers. Cotton blends reduce static buildup which disperses powder.Self-Check: Sleeves must cover the wrist when reaching forward; no skin gap between glove and cuff.

Part 3: Operational Workflow & Logic

The following diagram illustrates the decision-making logic for handling this compound, ensuring you select the correct containment level based on the state of matter.

HandlingProtocol Start Start: Handling Methyl 3-bromo-4-fluoro-5-methoxybenzoate StateCheck Check Physical State Start->StateCheck SolidState Solid (Powder/Crystal) StateCheck->SolidState Is Powder LiquidState Solution (Dissolved) StateCheck->LiquidState Is Solvated StaticRisk Risk: Static Discharge & Dust Lofting SolidState->StaticRisk SolventRisk Risk: Solvent Permeation (e.g., DCM/THF) LiquidState->SolventRisk ControlSolid Control: Anti-static Gun + Draft Shield StaticRisk->ControlSolid Mitigate ControlLiquid Control: Double Nitrile + Fume Hood SolventRisk->ControlLiquid Mitigate Action Proceed with Synthesis ControlSolid->Action ControlLiquid->Action

Figure 1: Decision logic for selecting engineering controls based on the physical state of the reagent.

Part 4: Detailed Experimental Protocols

Protocol A: Safe Weighing & Transfer

Objective: Transfer solid without generating hazardous dust.

  • Preparation: Place the balance inside the chemical fume hood if vibration limits allow. If weighing outside, use a powder containment hood .

  • Static Control: These benzoate esters are often fluffy crystals that hold static charge.

    • Technique: Use an ionizing anti-static gun on the spatula and weighing boat before touching the powder.

  • Transfer:

    • Do not pour from the source bottle.

    • Use a clean, dry stainless steel spatula.

    • The "Tap" Method: Gently tap the spatula against the weighing boat to dislodge powder; do not flick it, which creates aerosols.

  • Decontamination: Immediately wipe the balance area with a damp paper towel (water/surfactant) followed by an ethanol wipe. Place wipes in solid hazardous waste.

Protocol B: Solubilization (The "DCM" Hazard)

Objective: Dissolving the compound for reaction (e.g., Hydrolysis or Suzuki coupling).

  • Solvent Choice: This compound is likely soluble in Dichloromethane (DCM), Ethyl Acetate, or DMSO.

  • The Permeation Risk: If using DCM, standard nitrile gloves offer <2 minutes of protection against breakthrough.

    • Action: If you spill the DCM solution on your glove, remove the glove immediately . Do not wait for it to feel cold.

  • Venting: When dissolving in a septum-capped vial, the heat of solvation (if any) or pressure changes can cause "spraying" upon needle withdrawal.

    • Technique: Always insert a vent needle (exit) before injecting solvent (entry) to equalize pressure.

Part 5: Disposal & Waste Management

Proper disposal is critical due to the halogen content (Bromine/Fluorine), which requires specific incineration protocols to prevent the formation of toxic byproducts.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Chemical Solid"Solid Waste: Methyl 3-bromo-4-fluoro-5-methoxybenzoate (Irritant)"
Liquid Waste Halogenated Organic"Halogenated Solvents + Benzoate Ester" (Do NOT mix with non-halogenated if possible)
Sharps/Glass Contaminated SharpsDispose of vials/pipettes here. Do not wash and reuse.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 3-bromo-4-fluorobenzoate (Analog). PubChem.[1][5] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[6] United States Department of Labor. Available at: [Link]

  • University of Illinois Division of Research Safety. Standard Operating Procedure: Halogenated Organic Liquids. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.